5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Description
The exact mass of the compound 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIEUQKQXVBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704385 | |
| Record name | 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39713-40-1 | |
| Record name | 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. This molecule is a valuable intermediate in the development of advanced therapeutics, particularly for central nervous system (CNS) disorders.[1][2] The primary synthetic pathway detailed herein involves a robust and efficient two-step process commencing with readily available starting materials: dimethyl 2,3-pyridinedicarboxylate and dimethyl glutarate.[3][4] The core of this synthesis is a base-catalyzed Dieckmann-type condensation, followed by a hydrolysis and decarboxylation sequence to yield the target dione. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters influencing the reaction's success.
Introduction
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a fused-ring heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry.[1] Its rigid tricyclic framework is a key structural component in the design of novel therapeutic agents.[2] The dione functionality offers versatile handles for further chemical modifications, enabling the exploration of a wide range of derivatives with diverse biological activities.[1] A thorough understanding of its synthesis is therefore paramount for researchers engaged in the discovery and development of new chemical entities.
This guide will focus on the most prevalent and practical synthetic route to this important intermediate, providing both the theoretical foundation and the practical steps necessary for its successful preparation in a laboratory setting.
Primary Synthetic Pathway: A Two-Step Approach
The most widely employed synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a two-step process that begins with the condensation of dimethyl 2,3-pyridinedicarboxylate and dimethyl glutarate.[3][4] This is followed by the hydrolysis and decarboxylation of the resulting intermediate.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Step 1: Dieckmann-Type Condensation
The initial step of the synthesis is an intermolecular Dieckmann-type condensation between dimethyl 2,3-pyridinedicarboxylate and dimethyl glutarate. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium ethoxide, in an aprotic solvent like toluene or tetrahydrofuran (THF).[4]
Reaction Mechanism
The mechanism of the Dieckmann condensation is a well-established process in organic chemistry.[5] In this specific application, it proceeds through the following key stages:
-
Enolate Formation: A strong base abstracts an acidic α-proton from dimethyl glutarate to form a reactive enolate.
-
Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking one of the carbonyl carbons of dimethyl 2,3-pyridinedicarboxylate. This is followed by the elimination of a methoxide ion to form a β-keto ester intermediate.
-
Intramolecular Cyclization: The newly formed β-keto ester undergoes an intramolecular nucleophilic attack, where an enolate formed on the glutarate backbone attacks the remaining ester group of the pyridine ring.
-
Formation of the Intermediate: After another elimination of a methoxide ion and subsequent tautomerization, the stable enol form of dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate is formed.[6][7]
Diagram of the Dieckmann-Type Condensation Mechanism
Caption: Mechanism of the Dieckmann-type condensation.
Step 2: Hydrolysis and Decarboxylation
The second step involves the hydrolysis of the ester groups of the intermediate, followed by decarboxylation to afford the final product, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. This transformation is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[8]
Reaction Mechanism
-
Acid-Catalyzed Hydrolysis: The ester groups of the intermediate are hydrolyzed to carboxylic acids under acidic conditions.
-
Decarboxylation: The resulting β-keto carboxylic acid is unstable and readily undergoes decarboxylation upon heating, releasing carbon dioxide and forming the final dione product.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of Dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate
| Parameter | Value |
| Starting Materials | Dimethyl 2,3-pyridinedicarboxylate, Dimethyl glutarate |
| Reagents | Sodium Hydride (60% dispersion in mineral oil) |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Acidic quench (e.g., with acetic acid or dilute HCl) |
| Purification | Recrystallization or column chromatography |
Step-by-Step Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous toluene.
-
A solution of dimethyl 2,3-pyridinedicarboxylate and dimethyl glutarate in anhydrous toluene is added dropwise to the sodium hydride suspension at room temperature with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
The reaction mixture is then cooled to room temperature and cautiously quenched by the slow addition of acetic acid or dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
| Parameter | Value |
| Starting Material | Dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate |
| Reagents | Concentrated Hydrochloric Acid |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Neutralization and extraction |
| Purification | Recrystallization |
Step-by-Step Procedure:
-
A mixture of dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate and concentrated hydrochloric acid in water is heated to reflux.
-
The reaction is monitored by TLC until the starting material is no longer detectable (typically 6-8 hours).
-
The reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate or sodium hydroxide.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization to afford 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione as a solid.
Conclusion
The synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione via a two-step sequence involving a Dieckmann-type condensation followed by hydrolysis and decarboxylation represents an efficient and reliable method for obtaining this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers to access this important molecular scaffold. Further exploration of alternative synthetic routes and the optimization of the current methodology will continue to be of interest to the chemical and pharmaceutical research communities.
References
Sources
- 1. 7,8-Dihydro-5H-cycloheptapyridine-5,9(6H)-dione | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 3. lookchem.com [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. indiamart.com [indiamart.com]
- 7. dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate, CasNo.39713-36-5 Enke Pharma-tech Co.,Ltd. (Cangzhou, China ) China (Mainland) [enkepharma.lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
physicochemical properties of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
An In-depth Technical Guide to 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione: Physicochemical Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (CAS No: 39713-40-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique fused-ring structure, which combines a cycloheptane and a pyridine moiety, makes it a versatile synthetic building block.[1][2] This document details the compound's physicochemical properties, provides in-depth analysis of its spectroscopic characterization, outlines established synthetic protocols, and explores its reactivity and demonstrated biological activities. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction and Nomenclature
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a bicyclic dione that has garnered attention for its utility as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and demonstrating potential as anticancer and antimicrobial agents.[3][4] Its rigid, tricyclic-like framework serves as a valuable scaffold for developing novel therapeutic molecules.[4] The presence of two carbonyl groups enhances its chemical reactivity, opening avenues for diverse functionalization.[2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione[5] |
| Common Synonyms | 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione; 5H-Cyclohepta[b]pyridine-7,8-dihydro-5,9(6H)-dione[5][6] |
| CAS Number | 39713-40-1[3][5] |
| Molecular Formula | C₁₀H₉NO₂[1][2][5][7] |
| Molecular Weight | 175.18 g/mol [2][3][5][7] |
| InChIKey | INMIEUQKQXVBKR-UHFFFAOYSA-N[3][4][5] |
Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a compound is critical for its application in synthesis and biological screening.
Physical Properties
The compound's physical characteristics dictate its handling, storage, and formulation parameters. It is generally soluble in organic solvents, which facilitates its use in a wide range of reactions and pharmaceutical development processes.[1]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Boiling Point | 364.6 ± 21.0 °C | (Predicted)[6] |
| Density | 1.249 g/cm³ | (Predicted)[6] |
| pKa | 0.40 ± 0.20 | (Predicted)[6] |
| Solubility | Soluble in organic solvents | [1] |
| Purity | >95% (Typical for commercial preparations) | [3] |
| Storage | Store in a cool, dry place, under an inert atmosphere (e.g., nitrogen), and protected from light.[4][8] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and is a cornerstone of quality control. The key diagnostic features for this compound are evident in its NMR and IR spectra.
Table 3: Spectroscopic Data
| Technique | Parameters | Key Peaks and Assignments[3] |
| ¹H NMR | 500 MHz, CDCl₃ | δ 8.02 (s, 1H, Pyridine H1), δ 7.25–7.81 (m, 3H, Pyridine H2, H3, H4), δ 3.12 (m, 2H, H6 CH₂), δ 2.63 (t, 4H, H7/H8 CH₂) |
| ¹³C NMR | 125 MHz, CDCl₃ | δ 190.2 (C5, C9 ketones), δ 148.6 (Pyridine C2), δ 125–135 (Aromatic carbons), δ 35.1 (C6, C7, C8) |
| IR | KBr, cm⁻¹ | 3100–3000 (ν(C-H) aromatic), 1705–1680 (ν(C=O) symmetric), 1665–1640 (ν(C=O) asymmetric), 1590 (ν(C=N) pyridine) |
| MS | EI-MS, 70 eV | Confirms molecular weight of 175.18 g/mol . |
Expert Analysis of Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum is particularly informative. The chemical shift at δ ~190 ppm is highly deshielded and is a diagnostic indicator of the ketone carbons (C5 and C9).[3] In the ¹H NMR spectrum, the aliphatic protons appear as distinct multiplets and triplets, confirming the structure of the cyclohepta- ring.
-
Infrared (IR) Spectroscopy: The presence of two distinct carbonyl (C=O) stretching bands is characteristic of a dione structure. A key insight is that the conjugation of the carbonyl groups with the pyridine ring lowers their stretching frequencies compared to those of isolated aliphatic ketones.[3] This observation provides strong evidence for the fused-ring system.
Synthesis and Reactivity
The compound is a synthetic intermediate, and understanding its preparation and subsequent reactivity is crucial for its practical application.[6][9]
Synthetic Pathway
A common and effective route to synthesize 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione involves a two-step process starting from pyridine-2,3-dicarboxylic acid.[3][10]
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Esterification to Dimethyl pyridine-2,3-dicarboxylate [3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2,3-dicarboxylic acid.
-
Reagent Addition: Under anhydrous conditions, add methanol (MeOH) followed by the slow, careful addition of thionyl chloride (SOCl₂). Causality Note: Thionyl chloride converts the carboxylic acids to highly reactive acid chlorides, which are then esterified by methanol. Anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid.
-
Reaction: Heat the mixture to reflux (approx. 65–70°C) for 7 hours.
-
Workup: After cooling, distill off the excess methanol. The crude product is then purified via extraction with ethyl acetate, washing with a 10% NaHCO₃ solution to neutralize residual acid, and drying over Na₂SO₄. Recrystallization from ethanol yields the pure diester intermediate.
Step 2: Hydrolysis and Cyclization [3]
-
Setup: In a suitable flask, dissolve the dimethyl ester intermediate from Step 1 in a mixture of hydrochloric acid (HCl) and water.
-
Reaction: Heat the solution to 75°C for 10 hours. Causality Note: The acidic conditions first hydrolyze the methyl esters to carboxylic acids, which then undergo an intramolecular Friedel-Crafts-type acylation (cyclization) to form the fused bicyclic dione.
-
Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The product can be isolated by extraction into an organic solvent and purified by crystallization or column chromatography to yield the final compound.
Chemical Reactivity
The dione functionality and the pyridine ring are the primary sites of reactivity.[2][3]
Caption: Key chemical reactions of the core structure.
-
Oxidation: The compound can be oxidized using agents like manganese triflate and tert-butyl hydroperoxide to form oxidized derivatives.[3] This reactivity is useful for creating analogues with different electronic properties.
-
Reduction: The ketone groups are susceptible to reduction by common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would yield the corresponding diol or mono-alcohol derivatives.[3] This is a key step for accessing chiral derivatives.[3]
-
Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the electron-withdrawing nitrogen atom, allowing for further diversification of the scaffold.[3]
Applications in Research and Drug Development
The primary value of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione lies in its role as a versatile platform for the synthesis of biologically active molecules.[4][6][7]
Sources
- 1. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 2. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 3. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 4. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 5. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 | PBA71340 [biosynth.com]
- 8. 39713-40-1|7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione|BLD Pharm [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 [chemicalbook.com]
The Definitive Guide to the Structural Elucidation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the methodologies required for the complete structural elucidation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (CAS No: 39713-40-1). As a key heterocyclic scaffold, this compound serves as a critical intermediate in the synthesis of advanced neuroactive and anti-inflammatory drug candidates.[1] A profound understanding of its three-dimensional structure is paramount for rational drug design and the optimization of its synthetic pathways. This document moves beyond a simple listing of techniques, offering a narrative grounded in the principles of spectroscopic analysis and logical deduction. It details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not just the expected data, but the scientific rationale behind the interpretation. Each section includes validated, step-by-step protocols and visual aids to ensure clarity and reproducibility in a research setting.
Introduction: The Significance of the Cyclohepta[b]pyridine Core
The fusion of a cycloheptane ring to a pyridine core creates the bicyclic heteroaromatic system known as cyclohepta[b]pyridine. The dione derivative, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, possesses a unique conformational and electronic landscape. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of approximately 175.18 g/mol . This structure is a valuable building block in medicinal chemistry, often utilized in the construction of complex tricyclic frameworks for CNS-targeting molecules.[1]
The structural elucidation of this molecule is not merely an academic exercise; it is a critical quality control step in its synthesis and a prerequisite for its application in drug discovery. The synthetic route, often involving a two-step reaction from dimethyl 2,3-pyridine dicarboxylate and dimethyl glutarate, provides foundational evidence for the core atomic connectivity.[2] This guide will systematically detail the analytical workflow to confirm this proposed structure unequivocally.
Foundational Analysis: Mass Spectrometry
Mass spectrometry is the initial and essential step for confirming the molecular weight and elemental composition of the synthesized compound.
Theoretical Basis
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. Electron Ionization (EI) is a common technique for relatively small, thermally stable organic molecules, which will not only provide the molecular ion peak (M⁺) but also a characteristic fragmentation pattern that can offer structural clues.
Predicted Mass Spectrum and Fragmentation
For C₁₀H₉NO₂, the expected monoisotopic mass is 175.0633 Da.
The fragmentation of cyclic ketones is primarily driven by cleavage at the alpha-carbon position (the bond adjacent to the carbonyl group).[3][4][5] For 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, two primary α-cleavage pathways are anticipated, leading to the loss of neutral radical fragments and the formation of stable acylium ions.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₁₀H₉NO₂]⁺ | 175.0633 | Molecular Ion |
| [M-CO]⁺ | [C₉H₉NO]⁺ | 147.0684 | Loss of carbon monoxide |
| [M-C₂H₄]⁺ | [C₈H₅NO₂]⁺ | 159.0320 | Retro-Diels-Alder type fragmentation |
| [C₇H₄NO]⁺ | [C₇H₄NO]⁺ | 118.0300 | Fragment from pyridine ring with one carbonyl |
Experimental Protocol: High-Resolution EI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Utilize a high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire data over a mass range of m/z 50-300.
-
Ensure the mass resolution is set to >10,000 to allow for accurate mass determination.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its accurate mass to the theoretical value for C₁₀H₉NO₂.
-
Analyze the major fragment ions and correlate them with the predicted fragmentation pathways.
-
Unveiling the Carbon-Hydrogen Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of every proton and carbon atom.[6]
Theoretical Basis & Predicted Spectra
The structure of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione contains distinct proton and carbon environments that will give rise to a predictable set of signals in ¹H and ¹³C NMR spectra.
-
¹H NMR: We anticipate signals in the aromatic region for the pyridine ring protons and in the aliphatic region for the methylene protons of the cyclohepta ring. The chemical shifts are influenced by the electron-withdrawing effects of the pyridine nitrogen and the two carbonyl groups.
-
¹³C NMR: The spectrum will show signals for the sp²-hybridized carbons of the pyridine ring and the carbonyl groups, as well as sp³-hybridized carbons of the cyclohepta ring. Carbonyl carbons are characteristically found far downfield (>190 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 1 | - | - | ~150 |
| 2 | ~8.7 | dd | ~153 |
| 3 | ~7.5 | dd | ~125 |
| 4 | ~8.0 | dd | ~137 |
| 4a | - | - | ~130 |
| 5 | - | - | ~195 |
| 6 | ~3.1 | t | ~40 |
| 7 | ~2.3 | m | ~25 |
| 8 | ~3.1 | t | ~40 |
| 9 | - | - | ~195 |
| 9a | - | - | ~158 |
(Note: Predicted values are estimates based on standard chemical shift tables and substituent effects. Actual values may vary.)[7][8][9]
Deciphering Connectivity: 2D NMR Techniques
While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.[10][11][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see correlations between H2-H3, H3-H4, H6-H7, and H7-H8.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each protonated carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton. For instance, the methylene protons at C6 should show an HMBC correlation to the carbonyl carbon at C5.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a phase-sensitive DQF-COSY spectrum.
-
Acquire a phase-sensitive HSQC spectrum optimized for ¹J_CH = ~145 Hz.
-
Acquire an HMBC spectrum optimized for long-range couplings (ⁿJ_CH = ~8 Hz).
-
-
Data Analysis Workflow:
-
Step 1: Assign the proton signals based on their chemical shift, multiplicity, and integration.
-
Step 2: Use the HSQC spectrum to assign the signals of their directly attached carbons.
-
Step 3: Use the COSY spectrum to establish proton-proton spin systems (the pyridine ring and the aliphatic chain).
-
Step 4: Use the HMBC spectrum to connect these spin systems and to assign the quaternary carbons (C1, C4a, C5, C9, C9a) through their correlations with nearby protons.
-
Caption: NMR data integration workflow.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Theoretical Basis
Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations. The C=O bond of a ketone and the C=C/C=N bonds of a pyridine ring have very strong and characteristic absorptions.
Predicted IR Spectrum
The key functional groups in 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione will produce distinct peaks in the IR spectrum.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |
| ~3100-3000 | C-H (sp²) | Medium-Weak | Aromatic C-H stretch from the pyridine ring. |
| ~2950-2850 | C-H (sp³) | Medium | Aliphatic C-H stretch from the cyclohepta ring. |
| ~1690-1670 | C=O | Strong | Ketone carbonyl stretch. Conjugation with the aromatic ring may lower the frequency slightly. |
| ~1600-1580 | C=C, C=N | Medium-Strong | Aromatic ring stretching vibrations of the pyridine moiety. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Compare the observed frequencies with the predicted values to confirm the presence of the ketone and pyridine functional groups.
-
Caption: Overall structure elucidation strategy.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is achieved through a synergistic and self-validating application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. Mass spectrometry confirms the correct elemental composition. Infrared spectroscopy provides rapid verification of the essential ketone and pyridine functional groups. Finally, the detailed 1D and 2D NMR data work in concert to unambiguously establish the precise atomic connectivity of the entire molecular framework. Following the protocols and interpretative logic outlined in this guide will ensure a confident and accurate structural assignment, a cornerstone for any subsequent research and development involving this important heterocyclic intermediate.
References
-
Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]
- Maia, L. C. S., de Oliveira, D. N., & de la Torre, L. G. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen.
-
LookChem. (n.d.). Cas 39713-40-1, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
- Kourounakis, A. P., & Pappas, C. G. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Scribd. (n.d.). Unit 14 Structure Elucidation by Integrated Spectroscopic Methods. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
- Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
-
Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
- Navarro-Vázquez, A., & Lorente, P. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 40.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Slideshare. (n.d.). Spectroscopic and chemical techniques for structure elucidation of alkaloids. Retrieved from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
- Jalali-Heravi, M., & Asadollahi-Baboli, M. (2008). 13C NMR chemical shift prediction of diverse chemical compounds.
- Abraham, R. J., & Reid, M. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(8), 713-724.
- Griffiths, L. (2003). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Gasteiger, J., & Zupan, J. (2019). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 24(18), 3326.
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
- Jackson, T. A., Rohde, J.-U., & Que, L., Jr. (2008). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 47(17), 7793–7800.
- Elyashberg, M. E., Blinov, K. A., & Williams, A. J. (2010). The application of empirical methods of 13C NMR chemical shift prediction as a filter for determining possible relative stereochemistry. Magnetic Resonance in Chemistry, 48(6), 467-473.
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Tyler DeWitt. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. Cas 39713-40-1,7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | lookchem [lookchem.com]
- 3. GCMS Section 6.11.2 [people.whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR chemical shift prediction of pyridines [stenutz.eu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. youtube.com [youtube.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www1.udel.edu [www1.udel.edu]
biological activity of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione derivatives
An In-Depth Technical Guide to the Biological Activity of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione Derivatives
Abstract
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold represents a compelling heterocyclic framework in medicinal chemistry. This unique fused-ring structure, combining cycloheptane and pyridine moieties, serves as a versatile intermediate for the synthesis of diverse, biologically active molecules.[1][2] Derivatives of this core have demonstrated a spectrum of pharmacological activities, most notably in the realms of oncology, infectious diseases, and inflammation. Research highlights their potential as anticancer agents that induce apoptosis and cell cycle arrest, as well as their efficacy as antimicrobial and anti-inflammatory compounds.[3] This guide synthesizes the current understanding of these derivatives, detailing their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The Chemical and Therapeutic Landscape
The fusion of a pyridine ring with a seven-membered carbocycle creates the tricyclic heterocyclic system known as cyclohepta[b]pyridine. The dione derivatives, specifically 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, are of particular interest due to the reactivity conferred by the two carbonyl groups.[4] This inherent reactivity makes the scaffold an excellent starting point for creating libraries of structurally diverse compounds. Its value is underscored by its role as a key intermediate in the synthesis of advanced molecules targeting the central nervous system (CNS) and in the development of novel oncology and anti-inflammatory drug candidates.[1][5]
The core structure's rigidity and defined three-dimensional shape allow for specific interactions with biological targets, such as enzyme active sites and protein receptors, which is fundamental to its observed biological activities.[2][3] This guide will dissect the primary therapeutic avenues being explored for these derivatives.
Synthesis and Chemical Properties
The synthesis of the 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione core is a critical first step in the exploration of its derivatives. A common strategy involves a multi-step process beginning with the functionalization of a pyridine precursor, followed by an intramolecular cyclization to form the fused seven-membered ring.
Synthetic Pathway Overview
A representative synthesis involves an initial esterification followed by a base-catalyzed intramolecular cyclization, a variant of the Dieckmann condensation.[3][6][7] The Dieckmann condensation is a reliable method for forming 5- or 6-membered rings and can be adapted for larger ring systems.[6]
Caption: Generalized Synthetic Workflow.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a representative example based on established chemical principles for this class of compounds.[3]
Objective: To synthesize 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
Step 1: Esterification of Pyridine-2,3-dicarboxylic acid
-
Suspend pyridine-2,3-dicarboxylic acid in methanol (MeOH) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂) dropwise to the cooled suspension.
-
Causality: Thionyl chloride converts the carboxylic acids to acyl chlorides, which are then readily esterified by methanol. This is a highly efficient method for ester formation.
-
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 7 hours under anhydrous conditions.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove excess methanol under reduced pressure.
-
Perform an aqueous workup by extracting the product into ethyl acetate, washing with a 10% sodium bicarbonate (NaHCO₃) solution, and drying the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the resulting dimethyl pyridine-2,3-dicarboxylate by recrystallization.
Step 2: Cyclization to form the Dione
-
The diester product from Step 1 (or a suitably elaborated derivative) is subjected to an intramolecular Dieckmann condensation.
-
Dissolve the diester in an anhydrous solvent (e.g., toluene) and treat with a strong base, such as sodium ethoxide (NaOEt).
-
Causality: The alkoxide base deprotonates the α-carbon of one ester group, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form the seven-membered ring.
-
-
Heat the reaction mixture to facilitate the cyclization.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., HCl) during workup.
-
Extract the final dione product and purify using column chromatography or recrystallization.
Anticancer Activity: Mechanism and Validation
A significant body of research points to the anticancer potential of cyclohepta[b]pyridine-5,9-dione derivatives.[3] Studies have demonstrated cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[3][8]
Mechanism of Action: Induction of Apoptosis and G2/M Cell Cycle Arrest
The primary anticancer mechanism involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, specifically at the G2/M transition.[3][8] This dual-action approach is highly desirable in cancer therapeutics.
Signaling Pathway: Evidence from structurally related pyridine compounds strongly suggests a mechanism involving the tumor suppressor protein p53.[8] Upon cellular stress induced by the compound, p53 is upregulated. This triggers two downstream cascades:
-
Cell Cycle Arrest: p53 activates the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits cyclin/CDK complexes (such as Cyclin B1/CDK1) that are essential for the G2 to M phase transition, thereby arresting the cell cycle.[4][8]
-
Apoptosis: p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family (e.g., PUMA, NOXA), which antagonize anti-apoptotic proteins like Bcl-2 itself.[9][10][11] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, culminating in cell death. Concurrently, stress signals can activate the JNK pathway, which further promotes apoptosis.[8]
Caption: Proposed Anticancer Signaling Pathway.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell proliferation.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyridone Derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | [8] |
| Pyridine Derivative 2 | HepG2 (Liver) | >20 | [8] |
| Pyridone Derivative 1 | MCF-7 (Breast) | 10.1 ± 1.1 | [8] |
| Pyridine Derivative 2 | MCF-7 (Breast) | >20 | [8] |
This table presents representative data for pyridine-based compounds to illustrate typical efficacy ranges.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and calculate its IC₅₀ value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Self-Validation: The conversion of MTT to formazan is dependent on active mitochondria. A failure to produce purple color in untreated control wells indicates a problem with cell health or the assay reagent itself.
-
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial and Anti-inflammatory Activities
Beyond oncology, derivatives of the core scaffold have shown promise as both antimicrobial and anti-inflammatory agents, highlighting the versatility of this chemical class.
Antimicrobial Potential
The pyridine moiety is a well-known pharmacophore in many antimicrobial drugs. Derivatives of cyclohepta[b]pyridine have been shown to possess significant activity against various pathogens.[3] Efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) |
| Pyridine Derivative | E. coli | 8 - 512 |
| Pyridine Derivative | S. aureus | 56 (as % inhibition) |
| Pyridine Derivative | C. albicans | 8 - 150 |
This table provides a range of reported MIC values for various pyridine derivatives against common microbes to illustrate potential efficacy.[12]
Anti-inflammatory Effects
Inflammation is a key pathological process in numerous diseases. Pyridine-containing compounds have been investigated for their ability to modulate this process. The carrageenan-induced paw edema model in rodents is a classical and highly reliable acute inflammation assay used for screening potential anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 1% CMC in saline).
-
Group II (Standard): Indomethacin (10 mg/kg, i.p.).
-
Group III/IV (Test): Test compound at low and high doses.
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Causality: This baseline measurement is crucial for calculating the change in paw volume, ensuring that the observed effect is due to the induced inflammation and treatment, not pre-existing differences.
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.).
-
Inflammation Induction: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - Vc)treated / (Vt - Vc)control] x 100
-
Where Vt is the mean paw volume at time 't' and Vc is the mean initial paw volume.
-
Statistical significance is determined using an appropriate test, such as ANOVA.
-
Conclusion and Future Directions
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione framework is a rich source for the discovery of new therapeutic agents. The demonstrated activities in oncology, microbiology, and inflammation warrant further investigation. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of derivatives to identify the specific structural modifications that enhance potency and selectivity for each biological target.
-
Mechanism of Action Elucidation: While a plausible anticancer mechanism has been outlined, further studies using techniques like Western blotting, flow cytometry, and gene expression analysis are needed to confirm the precise molecular targets and pathway modulations for specific, highly active derivatives.
-
In Vivo Efficacy and Toxicology: Promising lead compounds must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The chemical tractability and proven biological relevance of this scaffold make it a high-priority target for academic and industrial drug discovery programs.
References
- Benchchem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. Available at: [Link]
-
Wang, X. J., et al. (2004). Changes of NF-κB, p53, Bcl-2 and caspase in apoptosis induced by JTE-522 in human gastric adenocarcinoma cell line AGS cells: role of reactive oxygen species. World Journal of Gastroenterology. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation. [Video]. YouTube. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Royal Pharma. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Aubrey, B. J., Kelly, G. L., Janic, A., Herold, M. J., & Strasser, A. (2018). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. Cell Death and Differentiation. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]
-
Chi, S. W., et al. (1995). Bcl-2 blocks p53-dependent apoptosis. Molecular and Cellular Biology. Available at: [Link]
-
ResearchGate. (n.d.). PA induces cell cycle arrest. [Image]. Retrieved from [Link]
-
Willis, S. N., & Adams, J. M. (2005). The p53–Bcl-2 connection. Cell Death & Differentiation. Available at: [Link]
-
ResearchGate. (n.d.). The anti-inflammatory activity of compound B in the carrageenan-induced.... [Image]. Retrieved from [Link]
-
Katayama, K., et al. (2007). Analysis of cyclin B1 and CDK activity during apoptosis induced by camptothecin treatment. Cell Proliferation. Available at: [Link]
-
Szaflarska-Szczepanik, A., et al. (2018). Expression of cyclin B1, D1 and K in non-small cell lung cancer H1299 cells following treatment with sulforaphane. Oncology Reports. Available at: [Link]
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
-
MDPI. (2023). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][8][9]Thiadiazole Moiety. Retrieved from [Link]
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 3. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. royalpharma.in [royalpharma.in]
- 6. youtube.com [youtube.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes of NF-κB, p53, Bcl-2 and caspase in apoptosis induced by JTE-522 in human gastric adenocarcinoma cell line AGS cells: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dieckmann [vrchemistry.chem.ox.ac.uk]
An In-depth Technical Guide to the Spectroscopic Characterization of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Introduction
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, with the Chemical Abstracts Service (CAS) registry number 39713-40-1, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, fused-ring structure, combining a pyridine ring with a seven-membered carbocyclic ring containing two ketone functionalities, makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders.[2][3] This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and related compounds.
Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is essential for its effective analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][4] |
| Molecular Weight | 175.19 g/mol | [1][4] |
| IUPAC Name | 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | [4] |
| Physical Form | Solid | [5] |
| Purity (typical) | >95% | [1][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).
Expected ¹H NMR Spectral Features:
Based on the structure of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, the following proton signals are anticipated:
-
Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. These protons will exhibit characteristic spin-spin coupling patterns (doublets, triplets, or doublets of doublets) depending on their positions relative to each other.
-
Aliphatic Protons (Cyclohepta Ring): The protons on the seven-membered ring are expected to be in the upfield region of the spectrum. The protons on the carbons adjacent to the carbonyl groups (C6 and C8) would be expected at a lower field than the proton at C7 due to the electron-withdrawing nature of the carbonyls. The expected multiplicity for these signals would be complex due to coupling with neighboring protons.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190.2 | C5, C9 (Ketones) | The carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom and are typically found in this region.[1] |
| ~148.6 | Pyridine C2 | The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded.[1] |
| ~125–135 | Aromatic Carbons | The remaining carbons of the pyridine ring are expected in this range.[1] |
| ~35.1 | C6, C7, C8 (CH₂) | The aliphatic carbons of the cyclohepta ring are shielded and appear in the upfield region.[1] |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be done manually or automatically.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse-acquire experiment is usually sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
(Optional) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, which can aid in definitive signal assignments.[7]
-
Diagram of NMR Workflow:
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of chemical bonds, absorb infrared radiation at specific frequencies.
Expected IR Absorption Characteristics:
The structure of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum:
-
C=O Stretching (Ketones): Strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The exact position will be influenced by the ring strain of the seven-membered ring and conjugation with the pyridine ring. Conjugation typically lowers the stretching frequency.[1]
-
C=C and C=N Stretching (Pyridine Ring): Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.
-
C-H Bending: Aliphatic C-H bending vibrations are expected around 1350-1480 cm⁻¹.
Experimental Protocol for IR Data Acquisition
For a solid sample like 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, several sampling techniques can be employed. The thin solid film method is often convenient and provides good quality spectra.
Step-by-Step Methodology (Thin Solid Film):
-
Sample Preparation:
-
Place a small amount of the solid (a few milligrams) into a small vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[1]
-
-
Film Deposition:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram of IR Spectroscopy Logic:
Caption: Logic of IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometric Features:
For 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, Electron Ionization (EI) is a common ionization technique.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (approximately 175.19). This peak represents the intact molecule with one electron removed.
-
Fragmentation Pattern: EI is a "hard" ionization technique that causes significant fragmentation of the molecular ion.[9][10] The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include:
-
Loss of CO (m/z 28) from the ketone groups.
-
Cleavage of the cyclohepta ring.
-
Fragmentation of the pyridine ring.
-
Experimental Protocol for EI-MS Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample.[4]
-
-
Ionization:
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Diagram of Mass Spectrometry Workflow:
Caption: Workflow for mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, employing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the atomic-level connectivity and chemical environments revealed by NMR, to the identification of key functional groups by IR, and the determination of molecular weight and fragmentation pathways by MS. The protocols and interpretive frameworks presented in this guide offer a systematic approach for researchers in the pharmaceutical and chemical sciences to confidently characterize this and structurally related compounds, thereby facilitating their further development and application.
References
-
PubChem, "5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione", [Link]
-
Emory University Department of Chemistry, "Mass Spectrometry Ionization Methods", [Link]
-
Kintek Solution, "How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques", [Link]
-
Synthonix, Inc., "7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione", [Link]
-
University of Cambridge Department of Chemistry, "NMR Techniques in Organic Chemistry: a quick guide", [Link]
-
University of Colorado Boulder Department of Chemistry, "IR Spectroscopy of Solids", [Link]
-
University of Illinois School of Chemical Sciences, "Electron Ionization", [Link]
-
AZoLifeSciences, "NMR Spectroscopy in Structural Analysis of Organic Compounds", [Link]
-
Kwan, E. E., "Lecture 13: Experimental Methods", [Link]
-
Springer Nature Experiments, "NMR Protocols and Methods", [Link]
-
Slideshare, "Sampling of solids in IR spectroscopy", [Link]
-
MDPI, "Integrated Metabolomics and Flavor Profiling Provide Insights into the Metabolic Basis of Flavor and Nutritional Composition Differences Between Sunflower Varieties SH363 and SH361", [Link]
-
Kintek Solution, "Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis", [Link]
-
Scribd, "1H-NMR Organic Structure Guide", [Link]
-
Pharmaffiliates, "7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione", [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Introduction
The novel heterocyclic scaffold, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, has emerged as a compound of significant interest in medicinal chemistry. Preliminary research and the activities of structurally related cyclohepta[b]pyridine derivatives suggest a spectrum of biological effects, including anti-proliferative, anti-inflammatory, and neuroactive properties.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this promising molecule. Given that the precise molecular targets are yet to be elucidated, this document emphasizes a systematic approach, beginning with hypothesis-driven exploration based on known pharmacophores and culminating in robust experimental workflows for target deconvolution and validation.
Part 1: Hypothesizing Potential Therapeutic Target Classes
The chemical architecture of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a fused ring system, is reminiscent of scaffolds known to interact with several key protein families implicated in oncology, inflammation, and neurological disorders. This structural analogy allows us to formulate initial hypotheses about its potential molecular targets.
Protein Kinases
The human kinome, comprising over 500 protein kinases, is a major class of drug targets, particularly in oncology and immunology.[4][5][6][7][8] Kinases are pivotal in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[7] The anti-proliferative activity of related cyclohepta[b]pyridine derivatives suggests that 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione could exert its effects by modulating the activity of one or more protein kinases.
Potential Kinase Targets of Interest:
| Kinase Family | Rationale for Consideration | Associated Disease Areas |
| Tyrosine Kinases (e.g., EGFR, FGFR) | Frequently mutated or overexpressed in various cancers.[7] | Cancer |
| Serine/Threonine Kinases (e.g., MAPKs, CDKs) | Central to cell cycle regulation and stress responses.[5] | Cancer, Inflammatory Disorders |
| Janus Kinases (JAKs) | Key mediators of cytokine signaling in immunity.[4][5] | Inflammatory and Autoimmune Diseases |
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of membrane receptors and are the targets for a significant portion of approved drugs, particularly for central nervous system (CNS) disorders.[9][10][11][12] The reported neuroactive properties of similar compounds, such as NMDA/NR2B antagonism by benzo[4.5]cyclohepta[1.2]pyridine derivatives, point towards GPCRs as a plausible target class.[4]
Potential GPCR Targets of Interest:
| GPCR Subfamily | Rationale for Consideration | Associated Disease Areas |
| Dopamine and Serotonin Receptors | Modulate mood, cognition, and motor control.[10] | Neurodegenerative and Psychiatric Disorders |
| Orphan GPCRs (e.g., GPR3, GPR6, GPR37) | Implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[13] | Neurodegenerative Diseases |
| Chemokine Receptors | Mediate inflammatory responses. | Inflammatory Disorders |
Farnesyl-Protein Transferase (FPTase)
FPTase is a key enzyme in the post-translational modification of several proteins, including Ras, which is frequently mutated in cancer.[14][15] Inhibitors of FPTase have been investigated as anti-cancer agents.[16][17][18] The structural features of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione may allow it to bind to the active site of FPTase, thereby disrupting the localization and function of oncogenic proteins.[14]
Part 2: Experimental Workflows for Target Identification and Validation
For a novel compound discovered through phenotypic screening or with an unknown mechanism of action, a multi-pronged approach to target deconvolution is essential.[1][19][20][21][22]
Phenotypic Screening to Refine Biological Activity
Before embarking on target identification, it is crucial to have a well-characterized phenotypic profile of the compound. High-content screening can provide valuable insights into its effects on cellular morphology, viability, and specific signaling pathways.[23]
Workflow for Phenotypic Screening:
Caption: Workflow for Phenotypic Screening.
Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Pull-Down
AC-MS is a powerful technique for identifying direct binding partners of a small molecule.[3][24][25][26][27][28][29] This method involves immobilizing the compound of interest on a solid support and using it as bait to capture interacting proteins from a cell lysate.
Detailed Protocol for AC-MS:
-
Compound Immobilization:
-
Synthesize a derivative of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with a linker for covalent attachment to beads (e.g., NHS-activated sepharose or magnetic beads).
-
Confirm that the modification does not abrogate the biological activity of the compound.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells relevant to the observed phenotype (e.g., cancer cell line, neuronal cells).
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the compound-immobilized beads.
-
Include a control with beads linked only to the linker or an inactive analog of the compound.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the compound pull-down compared to the control.
-
Utilize bioinformatics tools to analyze the identified proteins and their associated pathways.
-
Workflow for Affinity Chromatography-Mass Spectrometry:
Caption: Workflow for CETSA Target Engagement.
Kinome Profiling
Given the high probability of kinases as targets, kinome profiling can be a highly effective strategy. This can be achieved using activity-based assays or mass spectrometry-based approaches to assess the compound's effect on a broad panel of kinases. [23][30][31][32][33] Approaches for Kinome Profiling:
| Method | Description | Advantages |
| Multiplexed Inhibitor Bead (MIB) Mass Spectrometry | Uses a mixture of broad-spectrum kinase inhibitors on beads to capture a large portion of the kinome from cell lysates. [31][32][33] | Unbiased and comprehensive. |
| Activity-Based Kinase Profiling | Employs peptide substrates for a panel of kinases to measure changes in their activity in the presence of the compound. | Provides direct information on functional inhibition or activation. |
Part 3: Signaling Pathway Analysis
Once potential targets are identified and validated, it is crucial to place them within the context of known signaling pathways. This will provide a deeper understanding of the compound's mechanism of action and its potential therapeutic and off-target effects.
Example of a Hypothesized Signaling Pathway Inhibition:
Sources
- 1. Improved In Silico Methods for Target Deconvolution in Phenotypic Screens [repository.cam.ac.uk]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | Semantic Scholar [semanticscholar.org]
- 9. G-protein coupled receptors as therapeutic targets for neurodegenerative and cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The role of GPCRs in neurodegenerative diseases: avenues for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCRs in Neuroscience: Driving Advances in Drug Discovery - Celtarys [celtarys.com]
- 13. Frontiers | Exploring orphan GPCRs in neurodegenerative diseases [frontiersin.org]
- 14. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 15. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 25. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 26. wp.unil.ch [wp.unil.ch]
- 27. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. biorxiv.org [biorxiv.org]
- 33. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action Studies of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the current understanding and future research directions for elucidating the mechanism of action of the novel heterocyclic compound, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. As a Senior Application Scientist, the following sections synthesize available data with actionable experimental designs to empower your research and development endeavors.
Introduction: The Emergence of a Privileged Scaffold
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione core represents a unique bicyclic heterocyclic structure, merging a pyridine ring with a seven-membered cycloheptane ring containing two carbonyl groups.[] This distinct architecture has garnered significant interest in medicinal chemistry due to its potential as a versatile scaffold for the development of novel therapeutic agents.[2][3][4] The dione functionality enhances its reactivity, making it a valuable intermediate for synthesizing a diverse range of molecules with potential applications in oncology, and as anti-inflammatory and CNS-targeting agents.[][3]
Preliminary studies have indicated that derivatives of this compound exhibit promising biological activities, including anticancer and antimicrobial properties.[5] Its structural characteristics suggest the potential for interaction with specific molecular targets, thereby modulating their activity.[5] This guide will delve into the known biological effects and propose a strategic framework for comprehensively elucidating its mechanism of action.
Known Biological Activities: A Foundation for Mechanistic Inquiry
While in-depth mechanistic studies on 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione are still emerging, preliminary research and studies on related cyclohepta[b]pyridine derivatives have revealed a spectrum of biological activities.
Anticancer Potential
Derivatives of the cyclohepta[b]pyridine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines.[2][5]
-
Induction of Apoptosis: Studies on breast cancer cell lines have shown that treatment with 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione leads to a significant increase in apoptotic cells, as determined by flow cytometry.[5] This suggests that the compound may activate intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Inhibition: The compound has also been observed to inhibit cell cycle progression, a hallmark of many anticancer agents.[5]
-
Enzyme Inhibition: The anticancer effects are thought to be mediated, at least in part, by the inhibition of enzymes crucial for cancer cell proliferation.[5]
Anti-inflammatory Properties
Research on benzo[][3]cyclohepta[1,2-b]pyridine derivatives has pointed towards significant anti-inflammatory potential.
-
Cytokine Modulation: Certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1).[4]
Antimicrobial Activity
Derivatives of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione have displayed significant antimicrobial activity against a range of pathogens.[5]
Proposed Mechanisms of Action & Experimental Validation
Based on the observed biological activities and the structural features of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, several plausible mechanisms of action can be hypothesized. This section outlines these hypotheses and provides detailed experimental protocols for their investigation.
Hypothesis 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
The observed effects on cell cycle progression strongly suggest that 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione may function as a CDK inhibitor. The pyridine ring is a common feature in many known kinase inhibitors.
Caption: Workflow for CDK2 Inhibition Assay.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 10 µM of the test compound (dissolved in DMSO), 50 ng of recombinant CDK2/Cyclin E complex, 1 µg of Histone H1 substrate, and 10 µM ATP (spiked with γ-³²P-ATP) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: Incubate the reaction plate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 2X Laemmli sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated Histone H1 by autoradiography and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Description | Example Data |
| Test Compound | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | - |
| Target Kinase | CDK2/Cyclin E | - |
| IC₅₀ | Concentration for 50% inhibition | e.g., 5.2 µM |
| Positive Control | Roscovitine | e.g., 0.4 µM |
Hypothesis 2: Induction of the Intrinsic Apoptotic Pathway
The observed increase in apoptotic cells suggests the involvement of key regulators of apoptosis. A plausible mechanism is the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Caption: Workflow for NF-κB Reporter Assay.
-
Cell Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity compared to the TNF-α stimulated control.
| Parameter | Description | Example Data |
| Test Compound | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | - |
| Stimulant | TNF-α | - |
| IC₅₀ | Concentration for 50% inhibition of NF-κB activity | e.g., 8.7 µM |
| Positive Control | Bay 11-7082 | e.g., 1.5 µM |
Conclusion and Future Directions
The available evidence strongly suggests that 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a promising scaffold for the development of novel therapeutics with potential applications in oncology and inflammatory diseases. The proposed mechanisms of action, including CDK inhibition, induction of intrinsic apoptosis, and modulation of NF-κB signaling, provide a solid foundation for further investigation.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography coupled with mass spectrometry to identify direct binding partners of the compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of optimized derivatives in relevant animal models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogues to identify compounds with improved potency and selectivity.
By systematically applying the experimental strategies outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
References
- Benchchem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
- Afine Chemicals Limited. (n.d.). CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates.
- Scimplify. (n.d.). 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) (CAS NO : 39713-40-1).
- CymitQuimica. (n.d.). CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
-
PubMed. (2016). Three-component, one-pot synthesis of benzoc[][3]yclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Retrieved from
- PubMed Central. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
- PubMed. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
Sources
- 2. Anti-Inflammatory Activity: Assessment of Benzo [6, 7] Cyclohepta [1, 2-b] Pyridine Derivatives | Auctores [mail.auctoresonline.org]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 5. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with Cyclin-Dependent Kinase 2 (CDK2)
Abstract
This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a heterocyclic compound with noted therapeutic potential.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple procedural outline to deliver a deep, logical framework for computational drug discovery, grounded in established scientific principles. We focus on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology, as a case study for molecular docking.[4][5] This guide is designed for researchers, computational chemists, and drug development professionals, offering not just the "how" but the critical "why" behind each step of the modeling and docking process. We will cover ligand and protein preparation, the rationale for parameter selection, a self-validating docking protocol using AutoDock Vina, and the rigorous analysis of the resulting protein-ligand interactions.
Part 1: The Strategic Imperative for In Silico Assessment
The Therapeutic Promise of the Cyclohepta[b]pyridine Scaffold
The compound 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (PubChem CID: 53485132) is a bicyclic heterocyclic molecule that has garnered interest in medicinal chemistry.[3][6] Its unique fused ring structure presents a versatile scaffold for the development of novel therapeutic agents.[2][7][8] Preliminary research suggests that derivatives of this scaffold possess promising biological activities, including potential antimicrobial and anticancer properties.[1] The dione functionality within its structure enhances its reactivity, making it a compelling candidate for interaction with biological targets.[3][9]
Cyclin-Dependent Kinase 2 (CDK2): A Prime Target in Oncology
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[6] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive and extensively studied target for the development of anticancer therapeutics.[4][5] The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The ATP-binding pocket of CDK2 is a well-defined site for the development of small molecule inhibitors.[6] The availability of numerous high-resolution crystal structures of CDK2, often in complex with inhibitors, provides an excellent foundation for structure-based drug design.[6][9][10][11][12]
The Role of In Silico Modeling in Modern Drug Discovery
In the landscape of contemporary drug development, in silico techniques like molecular docking are indispensable.[13] These computational methods allow for the rapid and cost-effective prediction of the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[4] By simulating these interactions at a molecular level, researchers can prioritize lead compounds for synthesis and experimental validation, significantly accelerating the discovery pipeline.[13] A well-executed docking study can provide critical insights into the mechanism of action of a potential drug and guide its further optimization.
Part 2: Foundational Principles of Molecular Docking
The "Lock and Key" in the Digital Age
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] The process involves sampling a vast number of possible conformations of the ligand within the binding site and assessing the energetic favorability of each. This is achieved through a "scoring function," an algorithm that estimates the binding free energy of the protein-ligand complex.[15] A more negative binding energy generally indicates a more stable complex and a higher binding affinity.[2][15]
The Criticality of Preparation: Garbage In, Garbage Out
The reliability of any docking study is fundamentally dependent on the quality of the input structures.
-
Ligand Energy Minimization: A 2D or unoptimized 3D structure of a ligand does not represent its most stable, low-energy conformation.[16] Energy minimization using a suitable force field (e.g., Merck Molecular Force Field - MMFF94) is essential to obtain a geometrically realistic and energetically favorable ligand structure for docking.[16][17] This step ensures that the bond lengths, angles, and torsions are optimized, preventing inaccurate scoring due to steric strain in the input ligand.[16][18]
-
Protein Preparation: Crystal structures of proteins obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain water molecules, co-factors, and other heteroatoms that may not be relevant to the binding of the ligand of interest. The process of "cleaning" the PDB file, adding polar hydrogens (which are often not resolved in crystal structures), and assigning partial charges is a mandatory preparatory step.
-
Force Fields: A force field is a set of parameters used to calculate the potential energy of a system of atoms.[17][19] For small, drug-like molecules, force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are widely used and have been developed for compatibility with biomolecular simulations.[17][19][20]
Defining the Search Space: The Grid Box
Instead of searching the entire surface of a protein, docking is typically focused on a specific region of interest, usually the known active site. This is defined by a "grid box," a three-dimensional cube that encompasses the binding pocket.[21][22] The size and center of the grid box are critical parameters. A box that is too small may exclude important binding interactions, while one that is too large can increase the computational time and potentially lead to the identification of non-relevant binding sites.[23][24] A common practice is to define the grid box based on the position of a co-crystallized ligand in a known protein-ligand complex.[22]
Part 3: A Validated Protocol for Docking to CDK2
This section provides a detailed, step-by-step methodology for docking 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione to human CDK2.
Required Software and Resources
-
PyMOL: A molecular visualization system. (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.)
-
AutoDock Tools (ADT): A graphical user interface for preparing docking simulations.[19]
-
AutoDock Vina: The molecular docking program.[19]
-
Protein Data Bank (PDB): An online repository for 3D structural data of large biological molecules.[6][9]
-
PubChem: A public database of chemical substances and their properties.[25]
Diagram: Overall Docking Workflow
Caption: A high-level overview of the in silico molecular docking workflow.
Step-by-Step Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (PubChem CID: 53485132) from the PubChem database in SDF format.[25]
-
Energy Minimization:
-
Import the SDF file into a molecular modeling software that supports energy minimization (e.g., using the PyRx software which incorporates Open Babel for this purpose).
-
Perform energy minimization using the MMFF94 force field. This step is crucial for obtaining a low-energy, stable conformation of the ligand.[16]
-
The rationale is that a ligand's conformation in a bound state is likely to be a low-energy one. Starting the docking from an unminimized, high-energy structure can lead to inaccurate binding pose predictions.[18]
-
-
Prepare for AutoDock:
-
Open the energy-minimized ligand in AutoDock Tools (ADT).
-
ADT will automatically add polar hydrogens and compute Gasteiger charges, which are necessary for the scoring function.
-
Save the prepared ligand in the PDBQT format, which includes information on atomic charges and rotatable bonds.
-
Step-by-Step Protein Preparation
-
Select and Download Protein Structure: For this guide, we will use the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1KE9).[12] This structure has a good resolution (2.0 Å) and a ligand bound in the active site, which is ideal for defining the binding pocket and for validating our docking protocol. Download the PDB file from the RCSB PDB website.
-
Clean the Protein Structure:
-
Open the 1KE9.pdb file in PyMOL or another molecular viewer.
-
Remove all water molecules (command in PyMOL: remove solvent).
-
Remove the co-crystallized ligand and any other heteroatoms. This ensures that the docking simulation is not influenced by molecules other than our target protein.
-
-
Prepare for AutoDock:
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
Docking Simulation with AutoDock Vina
-
Define the Grid Box:
-
In ADT, load both the prepared protein (1KE9.pdbqt) and the co-crystallized ligand that was originally in the PDB file (this ligand should be saved as a separate file during the cleaning process).
-
Use the "Grid Box" option in ADT. Center the grid on the co-crystallized ligand and adjust the dimensions to ensure it encompasses the entire active site, typically with a buffer of a few angstroms in each dimension. For PDB ID 1KE9, a grid box centered at approximately x=15, y=50, z=15 with dimensions of 25x25x25 Å is a good starting point.
-
Causality: The choice of the grid box directly dictates the search space for the docking algorithm.[23] By centering it on a known inhibitor, we are making an informed hypothesis that our ligand will bind in the same region. This targeted docking is more efficient and biologically relevant than a "blind docking" approach where the entire protein surface is searched.[23]
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
Self-Validation of the Docking Protocol
Trustworthiness in computational modeling is paramount. A protocol is only reliable if it can reproduce known experimental results.
-
Redocking the Native Ligand: Before docking our novel compound, we must first validate our protocol by redocking the original co-crystallized ligand (from PDB ID 1KE9) into the prepared protein structure.
-
Calculate RMSD: After the redocking is complete, use PyMOL to superimpose the lowest energy pose of the redocked ligand with the original crystal structure pose of the ligand. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[1][26][27][28] If the RMSD is high, the docking parameters (e.g., grid box size or center) may need to be adjusted.
Part 4: Interpreting the Fruits of In Silico Labor
Analyzing Binding Poses and Energies
AutoDock Vina will output multiple binding poses for your ligand, each with a corresponding binding affinity score in kcal/mol.[14]
-
Binding Affinity (Score): This value is an estimate of the binding free energy. More negative values suggest stronger binding.[2][14][15] It's a key metric for ranking different ligands or different poses of the same ligand.
-
Pose Selection: The pose with the lowest binding energy is typically considered the most likely binding mode.[14] However, it is crucial to visually inspect the top-ranked poses, as sometimes a slightly higher-energy pose may exhibit more favorable interactions with key active site residues.
Visualizing Key Protein-Ligand Interactions
Using PyMOL, you can visualize the docked poses within the CDK2 active site. The key is to identify specific molecular interactions that contribute to the stability of the complex.
-
Hydrogen Bonds: These are critical for specificity and affinity. The pyridine nitrogen and the dione oxygens of our compound are potential hydrogen bond acceptors or donors. In CDK2, the "hinge region" (residues like Leu83) is known to form crucial hydrogen bonds with inhibitors.
-
Hydrophobic Interactions: The cyclohepta ring can form favorable hydrophobic interactions with nonpolar residues in the active site.
-
Pi-Stacking: The pyridine ring may engage in pi-stacking interactions with aromatic residues like Phe80.
Diagram: Key Interactions in the CDK2 Active Site
Caption: A conceptual diagram of potential key interactions within the CDK2 active site.
Table: Summary of Docking Results
| Metric | Redocked Native Ligand | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (Best Pose) |
| Binding Affinity (kcal/mol) | -9.5 | -8.2 |
| RMSD from Crystal Pose (Å) | 1.1 Å | N/A |
| Key H-Bond Interactions | Leu83, Asp86 | Leu83 |
| Other Key Interactions | Hydrophobic pocket, Phe80 | Phe80 (π-stacking) |
(Note: The values in this table are illustrative examples of what a typical docking result might look like and are not from an actual experiment.)
Part 5: Beyond Docking: The Path Forward
Molecular docking is a powerful hypothesis-generating tool, but it is not the final word.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and in a more dynamic, solvent-explicit environment, MD simulations are a valuable next step.
-
Limitations: Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities. The rigid receptor model used in most standard docking protocols is another limitation, as proteins are inherently flexible.
-
Experimental Validation: Ultimately, the predictions from in silico modeling must be validated through experimental assays, such as enzymatic activity assays and structural biology techniques like X-ray crystallography.
Part 6: Conclusion
This guide has provided a rigorous and scientifically-grounded framework for the in silico modeling and molecular docking of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with CDK2. By following a self-validating protocol and understanding the causality behind each step, researchers can generate reliable and actionable hypotheses to guide their drug discovery efforts. The fusion of computational prediction with experimental validation represents the most potent paradigm for the development of novel therapeutics.
References
- Benchchem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Yadav, P. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. [Link]
-
Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. [Link]
-
El-Gamal, M. I., et al. (2021). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 12(9), 1535-1549. [Link]
-
RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
Krovat, E. M., Steindl, T., & Langer, T. (2005). Recent advances in docking and scoring. Current computer-aided drug design, 1(1), 93-102. [Link]
-
Papadourakis, M., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 9, 846673. [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?. [Link]
-
BioSolveIT. (n.d.). Energy Minimization of Structures and Ligand Complexes. [Link]
-
ScotCHEM. (n.d.). 3. Force Fields. In protein-ligand docking course documentation. [Link]
-
SAMSON. (n.d.). Why You Should Minimize Ligands Before Docking (and How to Do It in SAMSON). [Link]
-
RCSB PDB. (n.d.). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. [Link]
-
Liao, C., et al. (2022). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores. [Link]
-
Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of molecular graphics & modelling, 30, 67-81. [Link]
-
RCSB PDB. (n.d.). 6ATH: Cdk2/cyclin A/p27-KID-deltaC. [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
-
SciSpace. (2021, April 30). The Effect of Energy Minimization on The Molecular Docking of Acetone-Based Oxindole Derivatives. [Link]
-
RCSB PDB. (n.d.). 1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. [Link]
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. [Link]
-
Bioinformatics Solutions. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
ResearchGate. (2015, December 6). During docking, should we focus on whole protein structure or only selected active sites?. [Link]
-
Bioinformatics Stack Exchange. (2025, February 24). What should be the best strategy to define grid box in blind docking?. [Link]
-
ResearchGate. (n.d.). Grid box parameters used for docking analysis in this study. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 4. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. bakerlab.org [bakerlab.org]
- 8. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. etflin.com [etflin.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. scispace.com [scispace.com]
- 17. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. Why You Should Minimize Ligands Before Docking (and How to Do It in SAMSON) – SAMSON Blog [blog.samson-connect.net]
- 19. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 25. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Cyclohepta[b]pyridine Scaffolds: A Technical Guide for Drug Discovery
Introduction: Unveiling a Privileged Heterocycle
In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural uniqueness and potent biological activity is perpetual. The pyridine ring is a cornerstone of this exploration, recognized as the second most common heterocycle in FDA-approved drugs due to its ability to modulate physicochemical properties like aqueous solubility and metabolic stability.[1] Fused heterocyclic systems incorporating the pyridine moiety often exhibit enhanced and diverse pharmacological profiles. Among these, the cyclohepta[b]pyridine core, a fusion of a seven-membered cycloheptane ring with a pyridine ring, has garnered significant interest as a "privileged" structure in modern drug discovery.
This technical guide provides an in-depth review of the discovery, synthesis, and biological activities of cyclohepta[b]pyridine compounds. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and synthesize the current understanding of their therapeutic potential, with a particular focus on their anticancer and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their own research endeavors.
Synthetic Strategies: Building the Tricyclic Core
The construction of the cyclohepta[b]pyridine skeleton, particularly in its benzofused form (benzo[2][3]cyclohepta[1,2-b]pyridine and benzo[3][4]cyclohepta[1,2-b]pyridine), has been a subject of considerable synthetic innovation. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.
One-Pot, Three-Component Reactions: An Efficient Approach
A highly efficient and atom-economical approach to synthesizing benzo[3][4]cyclohepta[1,2-b]pyridine derivatives involves a one-pot, three-component reaction.[5] This method offers the advantages of mild reaction conditions, operational simplicity, and high yields.[5]
Rationale: This strategy capitalizes on the sequential condensation of three readily available components, minimizing the need for isolation of intermediates and reducing solvent waste. The use of ethanol as a green solvent and the absence of a catalyst make this an environmentally benign and cost-effective method.
Experimental Protocol: Catalyst-Free Synthesis of Benzo[3][4]cyclohepta[1,2-b]pyridine Derivatives [5]
-
Reactant Preparation: A mixture of β-chloroacroleins (derived from the Vilsmeier-Haack-Arnold reaction of benzosuberone), an appropriate 1,3-dicarbonyl compound (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (10 mL).
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure benzo[3][4]cyclohepta[1,2-b]pyridine derivative.
Ring Transformations from Pyridones
Another versatile method involves the treatment of a pyridone precursor with a cycloalkanone, such as cycloheptanone, in the presence of ammonia.[6] This approach allows for the construction of the fused seven-membered ring onto a pre-existing pyridine scaffold.
Rationale: This three-component ring transformation (TCRT) is effective for creating [b]-fused nitropyridines. The reaction proceeds under relatively mild conditions and is a key method for accessing various cycloalka[b]pyridines by simply altering the cycloalkanone reactant.[6]
Generalized Workflow for Cyclohepta[b]pyridine Synthesis
Caption: Key synthetic routes to the cyclohepta[b]pyridine core.
A Literature Review of Biological Activities
Cyclohepta[b]pyridine derivatives have demonstrated a wide spectrum of biological activities, establishing them as a highly potent pharmacophore.[7] Their structural similarity to benzosuberone, a motif known for its diverse biological effects, provides a basis for their broad therapeutic potential.[7]
Antiproliferative and Anticancer Activity
A significant body of research has focused on the anticancer properties of cyclohepta[b]pyridine compounds. These derivatives have been evaluated against a range of human cancer cell lines, with several compounds exhibiting potent antiproliferative activity.
For instance, a series of benzo[3][4]cyclohepta[1,2-b]pyridine derivatives were screened against HeLa (cervical), MIAPACA (pancreatic), MDA-MB-231 (breast), and IMR32 (neuroblastoma) cancer cell lines.[7][8] One compound, in particular, showed exceptional potency against the IMR32 cell line with a GI50 value of less than 0.01 µM, which was more potent than the standard anticancer drugs Doxorubicin and Paclitaxel.[7][8] Other derivatives also displayed promising activity against the IMR32 line with GI50 values in the sub-micromolar range.[7][8]
The mechanism of antiproliferative action for some pyridine derivatives has been shown to involve cell cycle arrest at the G2/M phase and the induction of apoptosis.[9]
Table 1: Antiproliferative Activity of Selected Benzo[3][4]cyclohepta[1,2-b]pyridine Derivatives [8]
| Compound | Cell Line | GI50 (µM) |
| a | IMR32 | < 0.01 |
| d | IMR32 | 0.1 |
| l | IMR32 | 0.21 |
| n | IMR32 | 0.21 |
| Doxorubicin | IMR32 | 0.89 |
| Paclitaxel | IMR32 | 0.11 |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major therapeutic goal. Several benzo[3][4]cyclohepta[1,2-b]pyridine derivatives have shown significant anti-inflammatory activity by inhibiting the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1).[5] This suggests that these compounds could be valuable leads for the development of new treatments for inflammatory disorders.
Enzyme Inhibition: Targeting Farnesyl-Protein Transferase
A notable application of the cyclohepta[b]pyridine scaffold is in the design of enzyme inhibitors. Specifically, N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidines have been developed as potent and selective inhibitors of farnesyl-protein transferase (FPT).[3] FPT is a critical enzyme in the signaling pathway of the Ras oncoprotein, which is frequently mutated in human cancers. Inhibition of FPT prevents the post-translational modification of Ras, thereby blocking its function and inhibiting tumor growth. A 3-bromo-substituted analogue in this series demonstrated significant in vivo antitumor activity, reducing tumor growth by 81% at a dose of 50 mpk.[3]
Neurological Applications: NMDA/NR2B Antagonism
The versatility of the cyclohepta[b]pyridine core extends to the central nervous system. A series of novel tricyclic benzo[2][6]cyclohepta[1,2-b]pyridine derivatives have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subtype.[10] These antagonists are of interest for the treatment of various neurological and psychiatric disorders. The research focused on optimizing NR2B activity while ensuring selectivity over other targets like the hERG K+ channel to minimize potential side effects.[10]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on cyclohepta[b]pyridine derivatives have provided valuable insights for optimizing their potency and selectivity.
For the farnesyl-protein transferase inhibitors, a comprehensive SAR study on substitutions at the 3-position of the pyridine ring revealed the following key points[3]:
-
Halogens: Chloro, bromo, and iodo substitutions were found to be equipotent, while a fluoro substitution was significantly less active.
-
Alkyl Groups: A small alkyl group like methyl resulted in a very potent inhibitor.
-
Bulky Groups: The introduction of bulky substituents such as tert-butyl or phenyl led to a loss of activity.
Structure-Activity Relationship Diagram for FPT Inhibitors
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity: Assessment of Benzo [6, 7] Cyclohepta [1, 2-b] Pyridine Derivatives | Auctores [mail.auctoresonline.org]
- 8. opensciencepublications.com [opensciencepublications.com]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (CAS 39713-40-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (CAS Number: 39713-40-1), a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis pathway, critical applications in drug development, and essential safety and handling protocols, offering field-proven insights for its practical application.
Core Chemical Identity and Properties
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is a bicyclic organic compound featuring a cycloheptane ring fused to a pyridine moiety.[1] This unique fused-ring structure, containing two carbonyl groups, imparts significant reactivity, making it a valuable building block in constructing complex molecular architectures.[1]
Chemical Structure and Identifiers
The structural formula and key identifiers are summarized below.
Table 1: Chemical Identity and Properties of CAS 39713-40-1
| Property | Value | Source(s) |
| CAS Number | 39713-40-1 | [2][3][4] |
| IUPAC Name | 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | [5] |
| Molecular Formula | C₁₀H₉NO₂ | [1][6] |
| Molecular Weight | 175.18 g/mol | [5] |
| Appearance | Solid (may also be a colorless liquid) | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO; moderately soluble in methanol and ethanol; minimal water solubility.[7] | [7] |
| Storage | Store in a refrigerator, in a tightly-closed container in a dry, well-ventilated area.[8] | [8] |
Synthesis Pathway: A Strategic Overview
The synthesis of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is a multi-step process that is crucial for its application in pharmaceutical manufacturing. The most cited pathway commences with commercially available starting materials and proceeds through the formation of the characteristic cyclohepta[b]pyridine core.
While specific industrial-scale protocols are proprietary, the general methodology reported in scientific literature involves a Dieckmann or similar intramolecular condensation reaction.[5] A representative synthesis route starts from pyridine-2,3-dicarboxylic acid.[5] This route involves an initial esterification, followed by an ester condensation reaction to generate the cyclohepta[b]pyridine core structure. The final step is a decarboxylation reaction, typically performed in an acidic medium, to yield the target dione compound.[5]
The causality behind this synthetic choice lies in the robust and scalable nature of these classic organic reactions, allowing for the efficient construction of the fused ring system from relatively simple precursors.
Caption: Synthetic workflow for CAS 39713-40-1.
Application in Drug Development: The Gateway to Rimegepant
The primary and most significant application of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is its role as a key intermediate in the synthesis of Rimegepant.[2][5][7] Rimegepant is an orally administered calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute and preventive treatment of migraine.[5][9]
The dione structure of CAS 39713-40-1 is the critical precursor for introducing the necessary chirality and functionality into the final drug molecule. The synthesis of Rimegepant proceeds via an enantioselective reduction of one of the carbonyl groups on the dione intermediate.[5][9] This step is pivotal as it establishes one of the three chiral centers in the final Rimegepant structure.[5]
The choice of this intermediate is strategic; its rigid, bicyclic framework serves as a scaffold to which other functional groups are added to achieve the high selectivity and affinity for the CGRP receptor required for therapeutic efficacy.[7][10]
Caption: Role of CAS 39713-40-1 in Rimegepant synthesis.
Safety, Handling, and Toxicological Profile
A thorough understanding of the safety and handling requirements for 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is paramount for its use in a research and development setting. The compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.
GHS Hazard Classification
The compound is considered hazardous and requires careful handling. The GHS classifications are summarized below.
Table 2: GHS Hazard Classification for CAS 39713-40-1
| Hazard Class | Code | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Source: PubChem[5] |
Toxicological Summary
-
Acute Oral Toxicity : The classification "Harmful if swallowed" indicates significant oral toxicity.[5] Ingestion must be strictly avoided.
-
Irritation : The compound is a confirmed skin and serious eye irritant.[5] It may also cause respiratory irritation upon inhalation of dust or aerosols.[5] Symptoms of skin contact can include itching, scaling, and redness, while eye contact may lead to redness and pain.[3]
Recommended Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol is essential when working with this compound. The following measures are mandatory.
Experimental Protocol: Safe Handling of CAS 39713-40-1
-
Engineering Controls :
-
All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.
-
Body Protection : Wear a lab coat and, if handling larger quantities, an impervious apron.
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
-
-
Handling Procedures :
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Avoid dust formation. Use non-sparking tools for transfers.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is more than a mere laboratory chemical; it is a cornerstone intermediate in the synthesis of the next generation of migraine therapeutics. Its unique bicyclic dione structure provides the essential scaffold for building the complex, chiral architecture of Rimegepant. For drug development professionals, a mastery of its synthesis and an unwavering commitment to its safe handling are critical for leveraging its full potential in advancing pharmaceutical innovation. This guide serves as a foundational resource for achieving that objective.
References
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. National Center for Biotechnology Information. Available at: [Link]
-
Synthonix, Inc. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Available at: [Link]
-
Royal Pharma. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Available at: [Link]
-
Pharmaffiliates. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Available at: [Link]
Sources
- 1. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 2. royalpharma.in [royalpharma.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 [sigmaaldrich.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 | PBA71340 [biosynth.com]
- 7. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2022160937A1 - Industrial preparation method for high-optical-purity rimegepant intermediate - Google Patents [patents.google.com]
- 10. CN114957247A - Synthesis method of Rimegepant and intermediate thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione: An Experimental Protocol for Drug Development Professionals
This comprehensive guide details the experimental protocol for the synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a key heterocyclic intermediate in the development of advanced therapeutics. With a focus on scientific integrity and practical application, this document provides researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Introduction: The Significance of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, also known as 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, is a bicyclic compound with the molecular formula C₁₀H₉NO₂. Its unique fused-ring structure, combining a pyridine ring with a seven-membered cycloheptane ring containing two carbonyl groups, makes it a valuable scaffold in medicinal chemistry. This intermediate is notably used in the synthesis of advanced molecules targeting the central nervous system (CNS) and in the development of diversified heterocyclic frameworks for various therapeutic areas.[1][2] The dione functionality provides reactive sites for further chemical modifications, enabling the construction of complex molecular architectures.[1]
The synthesis of this important building block is therefore of considerable interest to the pharmaceutical and agrochemical industries.[2] This guide presents a reliable two-step synthetic route commencing from readily available starting materials.
Overall Synthetic Workflow
The synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is achieved through a two-step process. The first step involves the esterification of pyridine-2,3-dicarboxylic acid to yield dimethyl pyridine-2,3-dicarboxylate. This is followed by a base-catalyzed intramolecular cyclization, specifically a Dieckmann condensation, with dimethyl glutarate to form the target dione.
Sources
Application Note: High-Throughput Screening Strategies for the 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for utilizing the versatile heterocyclic scaffold, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, in high-throughput screening (HTS) campaigns. Recognizing its potential in medicinal chemistry, we present detailed, validated protocols for screening this compound and its analogs against critical drug target classes, including protein kinases and protein-protein interactions (PPIs). The methodologies described herein are designed to ensure scientific rigor, from initial compound handling and assay development to robust data analysis and hit validation. By explaining the causality behind experimental choices and integrating essential quality control metrics, this document serves as a practical resource for researchers aiming to identify novel bioactive agents for therapeutic development.
Introduction to the Scaffold and Screening Strategy
The compound 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (CAS: 39713-40-1) is a unique fused-ring heterocyclic molecule that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a cycloheptane ring fused to a pyridine core with two reactive carbonyl groups, presents a compelling starting point for the synthesis of diverse and complex chemical libraries.[1][3] Preliminary research has highlighted its potential as a scaffold for developing novel anticancer and antimicrobial agents, likely through the modulation of key enzymes or cellular signaling pathways.[1]
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that interact with a biological target in a desired manner.[4][5] The success of an HTS campaign hinges not only on the quality of the chemical library but also on the design of robust, reliable, and biologically relevant assays.
This application note provides detailed protocols for screening compounds based on the 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold. We will focus on two prevalent and high-value target classes: protein kinases and protein-protein interactions (PPIs). Furthermore, we will detail a critical counterscreen for assessing cytotoxicity to eliminate non-specific compounds early in the discovery pipeline.
Compound Handling and Stock Preparation
Proper handling and preparation of library compounds are foundational to reproducible HTS data. The physicochemical properties of the parent scaffold are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39713-40-1 | [1][6] |
| Molecular Formula | C₁₀H₉NO₂ | [1][6] |
| Molecular Weight | 175.18 g/mol | [6][7] |
| Purity | Typically >95% | [1] |
| Physical Form | Solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO) | [7] |
Protocol for Stock Solution Preparation:
-
Safety First: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Solubilization: Add high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a standard high-concentration stock, typically 10 mM. Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
High-Throughput Screening Workflow
A successful HTS campaign follows a structured progression from primary screening to hit confirmation and lead optimization. This "screening funnel" is designed to efficiently identify and validate promising candidates while systematically eliminating false positives.
Caption: The High-Throughput Screening (HTS) Funnel.
Protocol 1: Biochemical Screen for Kinase Inhibitors
Protein kinases are a major class of drug targets, and screening for their inhibitors is a common HTS application.[8][9] Luminescent assays that measure ATP consumption are universal and robust, making them ideal for primary screening.[10]
Principle of the Assay: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.[10]
Detailed Protocol (384-Well Format):
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, buffers) according to the manufacturer's instructions (e.g., Promega Kinase-Glo®).
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the 10 mM compound stock from the library plate to the 384-well assay plate. This results in a final screening concentration of ~10 µM in a typical 20 µL assay volume.
-
Control Wells: Designate columns for controls:
-
Negative Control (0% Inhibition): Add DMSO only (Maximum kinase activity).
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase (Minimal kinase activity).
-
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the target kinase and its specific substrate to all wells.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to all wells to start the kinase reaction. Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Generation: Add 20 µL of the Kinase-Glo® reagent to all wells to stop the reaction and initiate luminescence. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Detection: Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control: The quality of an HTS assay is paramount and is statistically assessed using the Z'-factor.[11][12] The Z'-factor measures the separation band between the positive and negative controls.[13][14]
Z'-Factor Calculation: Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg |
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[12][14] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization.[14] |
| < 0 | Unacceptable | Control signals overlap; assay is not suitable for screening.[14] |
Percent inhibition for each compound is calculated as: % Inhibition = 100 * (Signal_cpd - Mean_neg) / (Mean_pos - Mean_neg)
Protocol 2: Screen for Protein-Protein Interaction (PPI) Inhibitors
Inhibiting PPIs is a promising but challenging area of drug discovery.[15][16][17] Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for HTS campaigns targeting PPIs.[4][18][19]
Principle of the Assay: A small, fluorescently labeled peptide or molecule (the "tracer") that binds to a larger protein partner is excited with polarized light. When unbound, the tracer tumbles rapidly, and the emitted light is depolarized. When bound to the large protein, its tumbling slows dramatically, and the emitted light remains polarized. An inhibitor that competes with the tracer for binding to the protein will cause a decrease in the measured polarization.[20]
Caption: The Principle of Competitive Fluorescence Polarization.
Detailed Protocol (384-Well Format):
-
Optimization: Before screening, determine the dissociation constant (Kd) of the protein-tracer interaction to identify a suitable tracer concentration (typically at or below the Kd) that provides a robust signal window.
-
Compound Plating: As in Protocol 1, plate nL volumes of library compounds into 384-well, low-volume, black assay plates.
-
Controls:
-
Negative Control (Low Polarization): Tracer only.
-
Positive Control (High Polarization): Protein + Tracer.
-
-
Protein/Tracer Addition: Add 15 µL of a solution containing the target protein and the fluorescent tracer at their optimized 1X final concentrations.
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the fluorescence polarization (in millipolarization units, mP) on a plate reader equipped with appropriate excitation and emission filters and polarizers.
Data Analysis: Calculate the Z'-factor using the mP values from the high and low polarization controls. Hits are identified as compounds that cause a significant decrease in the mP value compared to the positive control.
Protocol 3: Cell-Based Cytotoxicity Counterscreen
It is critical to differentiate compounds that inhibit the target of interest from those that are simply toxic to the cells, as cytotoxicity is a common source of false positives in HTS.[21] A cell-based viability assay should be run on all confirmed hits.[22][23]
Principle of the Assay: ATP-based viability assays, such as CellTiter-Glo®, are highly sensitive. The assay reagent lyses cells and provides luciferase and its substrate. The amount of light produced is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[24]
Detailed Protocol (384-Well Format):
-
Cell Plating: Seed a relevant cell line into 384-well, white, clear-bottom tissue culture plates at a pre-optimized density. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells and incubate for a relevant duration (e.g., 24-48 hours).
-
Controls: Include wells with DMSO (vehicle control, 100% viability) and a known cytotoxic agent (e.g., staurosporine) as a positive control for cell death.
-
Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium in each well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Read the luminescence on a plate reader.
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the CC₅₀ (concentration that causes 50% reduction in cell viability). A compound is considered a desirable "hit" if its IC₅₀ in the primary assay is significantly lower (typically >10-fold) than its CC₅₀. This difference is known as the therapeutic or selectivity index.
Conclusion
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold represents a promising starting point for the discovery of novel therapeutics. By employing the robust and validated HTS protocols detailed in this guide—spanning biochemical and cell-based assays—researchers can effectively screen libraries derived from this scaffold. The emphasis on rigorous quality control, methodical data analysis, and a strategic hit validation workflow provides a clear path from an initial high-throughput screen to the identification of specific, potent, and non-toxic lead compounds.
References
-
Baskaran, S., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Roux, T., et al. (2018). Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes. ACS Chemical Biology. [Link]
-
Stech, K., et al. (2020). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]
-
Royal Society of Chemistry. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. [Link]
-
AristaBiologicals. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
BIT 479/579. Z-factors. [Link]
-
Emerg Microbes Infect. (2023). A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases. [Link]
-
ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
BMG LABTECH. AlphaScreen. [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
-
Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. PMC. [Link]
-
Bentham Open. The Use of AlphaScreen Technology in HTS: Current Status. [Link]
-
Springer. High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. [Link]
-
An, W. F., & Tolliday, N. (2010). High-Throughput Cell Toxicity Assays. PubMed. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
-
K-Iida, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
BMG LABTECH. The Z prime value (Z´). [Link]
-
Berthold Technologies. AlphaScreen®. [Link]
-
Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
-
ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
-
ResearchGate. High-Throughput Screening Assays for the Assessment of Cytotoxicity. [Link]
-
Assay QC. Z-Factor Calculator. [Link]
-
Springer Nature. High-Throughput Cell Toxicity Assays. [Link]
-
PubChem. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. [Link]
-
Cambridge MedChem Consulting. Analysis of HTS data. [Link]
-
Drug Discovery World. Statistical techniques for handling high content screening data. [Link]
-
Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
Casey, W., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]
-
Basicmedical Key. High-Throughput Screening Data Analysis. [Link]
Sources
- 1. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 2. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 3. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 4. books.rsc.org [books.rsc.org]
- 5. High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions | springerprofessional.de [springerprofessional.de]
- 6. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 21. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. marinbio.com [marinbio.com]
- 23. lifescienceglobal.com [lifescienceglobal.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anticancer Potential of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyridine-Based Compounds in Oncology
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, with a significant focus on cancer treatment. These compounds are known to interact with various molecular targets within cancer cells, leading to the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle. This document provides a comprehensive guide for investigating the potential anticancer applications of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a compound belonging to this promising class of molecules. While direct and extensive research on this specific compound is emerging, the established activities of structurally related pyridine derivatives provide a strong rationale for its evaluation as a potential anticancer agent. Preliminary studies on analogous compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer, suggesting mechanisms that involve enzyme inhibition, apoptosis induction, and cell cycle disruption. This guide will equip researchers with the foundational knowledge and detailed protocols to explore the therapeutic potential of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in various cancer cell lines.
Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on the known biological activities of similar pyridine-containing compounds, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily focusing on the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis: The Intrinsic Mitochondrial Pathway
A common mechanism of action for many anticancer agents is the activation of the intrinsic apoptosis pathway, which is mediated by the mitochondria. This pathway is initiated by cellular stress, such as that induced by a cytotoxic compound. The process culminates in the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. A key event in this pathway is the change in mitochondrial membrane potential and the release of cytochrome c. Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. It is hypothesized that 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione may shift this balance in favor of apoptosis, potentially through the upregulation of tumor suppressor proteins like p53, which can in turn activate Bax.[1][2][3]
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by uncontrolled cell division. Many effective anticancer drugs function by interfering with the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M phase) and preventing their proliferation. This arrest can provide time for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis. Pyridine derivatives have been shown to induce cell cycle arrest at various phases. The mechanism often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, the p53 tumor suppressor protein can induce the expression of p21, a potent inhibitor of CDKs, leading to cell cycle arrest.[4][5][6]
Caption: Hypothesized Cell Cycle Arrest Mechanism.
Experimental Data on Analogous Pyridine Derivatives
While specific data for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is not extensively available, studies on other pyridine derivatives provide valuable insights into their potential efficacy. The following table summarizes reported half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against common breast cancer cell lines.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Imidazole–Pyridine Hybrids | MCF-7 | 1.35 - 4.05 | [7] |
| Dihydropyridine Analogs | MCF-7 | 38.71 ± 2.31 | [8] |
| Dihydropyridine Analogs | HeLa | 53.47 ± 0.50 | [8] |
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | MCF-7 | 50.18 ± 1.11 | [9] |
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | HeLa | 34.3 ± 2.6 | [9] |
Note: The IC50 values are highly dependent on the specific chemical structure of the derivative and the experimental conditions. This data should be used as a guide for designing initial dose-response experiments for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer properties of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Ru(II)/diphenylphosphine/pyridine-6-thiolate complexes induce S-180 cell apoptosis through intrinsic mitochondrial pathway involving inhibition of Bcl-2 and p53/Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of induction of cell cycle arrest and cell death by cryptolepine in human lung adenocarcinoma a549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols for the Quantification of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Introduction
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a fused-ring heterocyclic compound with a molecular weight of 175.18 g/mol [1][2]. Its unique structure serves as a key intermediate in the synthesis of advanced molecules targeting the central nervous system and other therapeutic areas[3][4]. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods for its quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed protocols for the quantification of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), along with comprehensive guidelines for method validation in accordance with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines[5][6][7][8][9].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | [1] |
| Appearance | Colorless liquid or solid (at room temperature) | [4][10] |
| Solubility | Soluble in organic solvents | [4] |
The presence of a pyridine ring and ketone functionalities suggests that the molecule will have a UV chromophore, making it suitable for UV detection. Its solubility in organic solvents allows for flexibility in the choice of mobile phase for reversed-phase HPLC.
Proposed Analytical Methods
Two primary analytical methods are proposed for the quantification of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective method suitable for routine quality control, including content uniformity, assay, and stability testing.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method ideal for bioanalysis, impurity profiling, and metabolite identification, where lower detection limits are required[11][12][13][14].
Experimental Workflow Overview
Sources
- 1. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 | PBA71340 [biosynth.com]
- 3. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 4. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. 39713-40-1|7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione|BLD Pharm [bldpharm.com]
- 11. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecules | Special Issue : The Application of LC-MS in Pharmaceutical Analysis [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Formulation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the critical steps and considerations for the successful formulation of the novel heterocyclic compound, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, for in vivo studies. Given the limited public data on the physicochemical properties of this molecule, particularly its aqueous solubility, this document provides a systematic approach, grounded in established pharmaceutical principles, to navigate the pre-formulation, formulation development, and characterization processes. These protocols are designed to be adaptable, enabling researchers to develop a stable, safe, and effective formulation for various routes of administration in preclinical animal models.
Introduction: The Challenge of Formulating Novel Chemical Entities
The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant one being the development of a suitable formulation for in vivo evaluation.[1][2] 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a bicyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , represents a promising scaffold in medicinal chemistry, with derivatives showing potential biological activities.[3][4][5][6][7][8] However, like many NCEs, its successful preclinical assessment hinges on a formulation that ensures adequate bioavailability and consistent exposure in animal models.[1][9]
This guide provides a foundational framework for researchers to systematically approach the formulation of this compound, assuming it may exhibit poor aqueous solubility, a common characteristic of complex organic molecules.[1][9]
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is the cornerstone of rational formulation design.[]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Physical Form | Solid | |
| Solubility | Soluble in organic solvents | [4] |
| Predicted Boiling Point | 364.6±21.0 °C | [11] |
| Predicted pKa | 0.40±0.20 | [11] |
Essential Pre-formulation Experiments
The following experimental workflow is crucial for gathering the necessary data to guide formulation development.
Caption: Pre-formulation experimental workflow.
Protocol 2.2.1: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of the compound in aqueous media.
-
Method (Shake-Flask Method):
-
Add an excess amount of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione to a series of vials containing purified water, phosphate-buffered saline (PBS) pH 7.4, and citrate buffer pH 4.5.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL or µg/mL.
-
Protocol 2.2.2: pH-Solubility Profile
-
Objective: To understand the impact of pH on the compound's solubility.
-
Method:
-
Perform the shake-flask solubility determination across a range of pH values (e.g., pH 2 to 10) using appropriate buffers.
-
Plot the measured solubility against pH. This profile is critical for deciding if pH adjustment can be a viable solubilization strategy.
-
Formulation Development Strategies
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a compound with anticipated poor aqueous solubility, the following approaches are recommended, starting with the simplest.
Caption: Decision tree for formulation strategy selection.
Aqueous Solution with pH Adjustment
If the pH-solubility profile indicates significantly increased solubility at a physiologically acceptable pH, a simple aqueous solution may be feasible.
Protocol 3.1.1: Preparation of a pH-Adjusted Solution
-
Objective: To prepare a clear aqueous solution of the compound.
-
Materials:
-
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
-
Water for Injection (WFI)
-
Acids/bases for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)
-
Tonicity-adjusting agent (e.g., NaCl, dextrose)
-
-
Method:
-
Dissolve the compound in WFI.
-
Adjust the pH to the desired level where solubility is maximized, while ensuring it remains within a physiologically tolerable range (typically pH 4-9 for parenteral routes).[12][13]
-
Add a tonicity-adjusting agent to achieve an isotonic solution.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Co-solvent Systems
For compounds with insufficient aqueous solubility even with pH modification, co-solvents can be employed.[14]
Table 1: Common Co-solvents for In Vivo Formulations
| Co-solvent | Typical Concentration Range | Notes |
| Propylene Glycol (PG) | 10-60% | Generally recognized as safe (GRAS). |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-60% | GRAS, can cause renal toxicity at high doses. |
| Ethanol | 5-20% | Can cause pain on injection. |
| Dimethyl Sulfoxide (DMSO) | <10% | Use with caution due to potential toxicity and interaction with other substances. |
Protocol 3.2.1: Preparation of a Co-solvent Formulation
-
Objective: To prepare a solution using a blend of aqueous and organic solvents.
-
Method:
-
Dissolve the compound in the chosen co-solvent (e.g., PEG 400).
-
Slowly add the aqueous component (e.g., saline or PBS) while stirring to avoid precipitation.
-
The final formulation should be a clear solution.
-
Aqueous Suspensions
If the compound is poorly soluble across the entire physiological pH range, a suspension may be necessary.[9] Particle size reduction is key to improving the dissolution rate and bioavailability of suspensions.[9]
Protocol 3.3.1: Preparation of a Micronized Suspension
-
Objective: To prepare a uniform suspension of fine particles.
-
Materials:
-
Micronized 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (particle size < 10 µm)
-
Wetting agent (e.g., 0.1-2% Tween 80 or Polysorbate 80)[9]
-
Suspending/viscosity-enhancing agent (e.g., 0.5-1% carboxymethyl cellulose)
-
Isotonic vehicle (e.g., saline)
-
-
Method:
-
Levigate the micronized powder with the wetting agent to form a smooth paste.
-
Gradually add the vehicle containing the suspending agent with continuous stirring.
-
Homogenize the suspension to ensure uniform particle distribution.
-
Formulation Characterization and Stability Testing
Once a lead formulation is developed, it must be thoroughly characterized to ensure it is suitable for in vivo use.[15][16]
Key Characterization Assays
-
Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).
-
pH: Measurement using a calibrated pH meter.
-
Osmolality: To ensure the formulation is isotonic.
-
Particle Size Analysis (for suspensions): Using techniques like laser diffraction to determine the particle size distribution.
-
Drug Content and Purity: Using a validated HPLC method to confirm the concentration of the active ingredient and detect any degradation products.[17]
Stability Testing
Stability studies are essential to determine the shelf-life of the formulation and appropriate storage conditions.[18][19][20][21]
Protocol 4.2.1: Short-Term Stability Assessment
-
Objective: To evaluate the stability of the formulation under intended storage and use conditions.
-
Method:
-
Store aliquots of the final formulation at different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH).
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), analyze the samples for appearance, pH, drug content, and purity.
-
Any significant change in these parameters may indicate instability.
-
In Vivo Administration: Best Practices
The choice of administration route and dosing volume is critical for the safety and success of in vivo studies.[12][13][22][23][24]
Table 2: Recommended Maximum Administration Volumes in Rodents
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 10 | 5 |
| Intraperitoneal (IP) | 20 | 10 |
| Subcutaneous (SC) | 20 | 10 |
| Oral (PO) | 20 | 10 |
Note: These are general guidelines; consult your institution's IACUC for specific protocols.[12]
Protocol 5.1: General Guidelines for Parenteral Administration
-
Sterility: All parenteral formulations must be sterile.[13] Aseptic preparation techniques and terminal sterile filtration (for solutions) are mandatory.
-
pH: The pH of the formulation should be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.[12]
-
Isotonicity: Formulations should be isotonic to prevent hemolysis or tissue damage.[13]
-
Temperature: Formulations should be brought to room temperature before administration.
Conclusion
The formulation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione for in vivo studies requires a systematic and data-driven approach. By conducting thorough pre-formulation characterization, selecting an appropriate formulation strategy based on the compound's physicochemical properties, and rigorously testing the final formulation for quality and stability, researchers can ensure reliable and reproducible results in their preclinical evaluations. This guide provides the foundational protocols and scientific rationale to navigate this critical phase of drug development.
References
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Stability testing overview for Pharmaceutical products. GMP SOP.
-
Rayaprolu, B., Strawser, J. J., & Anyarambhatla, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug development and industrial pharmacy, 44(10), 1565–1571. [Link]
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences.
- Stability Studies in Pharmaceuticals. (2022). CMC Pharma.
- Stability Testing for Pharmaceuticals & More. (2023).
- In vivo characterization: Significance and symbolism. (2025).
-
S. K. Singh, M. S. Kumar, K. G. Kumar, and V. R. M. Gupta, "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems," ISRN Pharmaceutics, vol. 2013, Article ID 408053, 10 pages, 2013. [Link]
- Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection In Parenteral Formulation Development. Indo American Journal of Pharmaceutical Research, 3(3), 2465-2477.
- Guideline on Administration of Substances to Laboratory Animals. University of Wisconsin-Milwaukee.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of Pharmaceutical Sciences and Research.
-
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. PubChem. [Link]
- 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)
- Guidelines on Administration of Substances to Labor
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
- Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of California, Berkeley.
- A good practice guide to the administration of substances and removal of blood, including routes and volumes. (2001).
- 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Benchchem.
- Characterization for Drug Substances and Drug Products. BOC Sciences.
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). ILAR Journal. [Link]
-
Design, synthesis, and in vitro antituberculosis activity of benzo[19][25]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives. (2017). Chemical biology & drug design. [Link]
-
Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. (2009). Bioorganic & medicinal chemistry letters. [Link]
-
Three-component, one-pot synthesis of benzo[19][25]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. (2016). Bioorganic & medicinal chemistry letters. [Link]
-
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. LookChem. [Link]
Sources
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 5. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 6. Design, synthesis, and in vitro antituberculosis activity of benzo[6,7]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. lookchem.com [lookchem.com]
- 12. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. In vivo characterization: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. gmpsop.com [gmpsop.com]
- 18. japsonline.com [japsonline.com]
- 19. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 20. cmcpharm.com [cmcpharm.com]
- 21. humiditycontrol.com [humiditycontrol.com]
- 22. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 23. lar.fsu.edu [lar.fsu.edu]
- 24. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione as an intermediate for active pharmaceutical ingredients (APIs)
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that can serve as a foundation for potent and selective therapeutics is relentless. Among the myriad of heterocyclic compounds, the fused cyclohepta[b]pyridine ring system has emerged as a privileged scaffold, underpinning the development of innovative treatments for a range of debilitating conditions. At the heart of this chemical diversity lies 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione , a seemingly simple dione that is, in reality, a powerful and versatile intermediate. Its unique structural and electronic properties make it an ideal starting point for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) and inflammatory pathways.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this pivotal chemical entity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and scalable results.
The significance of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is exemplified by its role as a key intermediate in the synthesis of Rimegepant , a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[3][4][5] The journey from this dione to a complex API like Rimegepant highlights the strategic importance of this building block in constructing intricate three-dimensional structures with high precision. Furthermore, the broader class of cyclohepta[b]pyridine derivatives has shown promise in a variety of therapeutic areas, including oncology and anti-inflammatory applications, underscoring the broad potential of this chemical family.[2]
This guide will provide a detailed protocol for the synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione and its subsequent enantioselective reduction to a key chiral intermediate for Rimegepant, offering a practical roadmap for its application in pharmaceutical research and development.
Chemical Properties and Strategic Importance
The chemical reactivity of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is dominated by the two carbonyl groups within the seven-membered ring. This dione structure presents multiple avenues for chemical modification, including selective reductions, nucleophilic additions, and condensations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.
Table 1: Physicochemical Properties of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| IUPAC Name | 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | |
| CAS Number | 39713-40-1 | |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO; moderately soluble in methanol, ethanol; minimal solubility in water. |
The strategic importance of this intermediate lies in its ability to serve as a rigid scaffold upon which chirality and further complexity can be built. The proximity of the two carbonyl groups allows for the potential of stereoselective transformations, a critical aspect in the synthesis of modern APIs where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.
Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione: A Detailed Protocol
The synthesis of the title dione is a multi-step process that begins with commercially available starting materials. The following protocol is a detailed, step-by-step guide for the laboratory-scale synthesis, with explanations for the critical steps.
Workflow for the Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Caption: Synthetic pathway to 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Experimental Protocol
Step 1: Synthesis of Dimethyl pyridine-2,3-dicarboxylate
This initial step involves the esterification of pyridine-2,3-dicarboxylic acid to protect the carboxylic acid groups and facilitate the subsequent cyclization reaction.
-
Materials:
-
Pyridine-2,3-dicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
-
Procedure:
-
To a stirred solution of pyridine-2,3-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl pyridine-2,3-dicarboxylate.
-
Step 2: Synthesis of Dimethyl-5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate
This step is a crucial Dieckmann condensation to form the seven-membered ring. The choice of a strong base like potassium tert-butoxide is critical for deprotonating the α-carbon of the glutarate ester, initiating the intramolecular cyclization.
-
Materials:
-
Dimethyl pyridine-2,3-dicarboxylate
-
Dimethyl glutarate
-
Potassium tert-butoxide
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To a solution of dimethyl pyridine-2,3-dicarboxylate and dimethyl glutarate in toluene, add a solution of potassium tert-butoxide in THF dropwise at 0°C under a nitrogen atmosphere.[3]
-
After the addition, allow the mixture to warm to room temperature and then heat to 58°C for 2 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired dicarboxylate.
-
Step 3: Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
The final step involves the hydrolysis of the ester groups followed by decarboxylation to yield the target dione. The use of strong acid and heat facilitates both transformations.
-
Materials:
-
Dimethyl-5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate
-
6 N Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium carbonate solution
-
-
Procedure:
-
To a round bottom flask, add the dicarboxylate from the previous step and 6 N HCl.[3]
-
Heat the reaction mixture to 78°C and maintain for approximately 19.5 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0°C and carefully neutralize with a saturated sodium carbonate solution to a pH of 7 to precipitate the product.[3]
-
Extract the mixture with dichloromethane.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Application in API Synthesis: Enantioselective Reduction to a Key Rimegepant Intermediate
The true utility of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is demonstrated in its conversion to chiral building blocks for APIs. A prime example is the enantioselective reduction of one of the ketone functionalities to produce (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key intermediate in the synthesis of Rimegepant.[3][4]
Workflow for Enantioselective Reduction
Caption: Enantioselective reduction of the dione to a key Rimegepant intermediate.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and efficient method for the enantioselective reduction of ketones. The choice of a chiral catalyst is paramount for achieving high enantioselectivity.
-
Materials:
-
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
-
[Ru(p-cymene)Cl₂]₂
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, [Ru(p-cymene)Cl₂]₂, and (R,R)-TsDPEN in anhydrous DCM.
-
Add a pre-mixed solution of formic acid and triethylamine (formic acid/triethylamine azeotrope) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.
-
Table 2: Representative Reaction Parameters for Asymmetric Transfer Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst Loading | 0.1 - 1 mol% | To ensure efficient conversion while minimizing cost. |
| Ligand | (R,R)-TsDPEN | Provides the chiral environment necessary for high enantioselectivity. |
| Hydrogen Source | HCOOH/TEA | A readily available and easy-to-handle source of hydrogen for the reduction. |
| Solvent | Dichloromethane | A common aprotic solvent that solubilizes the reactants and catalyst. |
| Temperature | Room Temperature | Mild reaction conditions often lead to higher selectivity. |
Characterization and Quality Control
Rigorous characterization of the intermediate and the final product is essential to ensure purity and structural integrity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls and hydroxyls.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and, with a chiral column, to measure the enantiomeric excess of the chiral alcohol.
Conclusion and Future Outlook
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex and valuable APIs. Its strategic importance in the synthesis of Rimegepant is a clear indicator of its potential in the development of future therapeutics. The protocols detailed herein provide a solid foundation for researchers to produce and utilize this versatile building block. As the demand for novel CNS and anti-inflammatory agents continues to grow, the cyclohepta[b]pyridine scaffold, and specifically the 5,9-dione intermediate, will undoubtedly play an increasingly significant role in the ongoing quest for new medicines. The continued exploration of new synthetic routes to this intermediate and its derivatives will further expand its utility and solidify its place in the medicinal chemist's toolbox.
References
-
Luo, Z., Sun, G., Wang, G., Zhang, X., Zhang, Y., & Zhang, J. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. Synthesis, 56(02), 235-241. [Link]
- Google Patents. (2022).
-
PubChem. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. [Link]
-
Hangzhou Longshine Bio-Tech Co.,LTD. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione/39713-40-1. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione/39713-40-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
One-Pot Synthesis of Benzocyclohepta[1,2-b]pyridine Derivatives: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of benzocyclohepta[1,2-b]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document outlines a highly efficient, three-component reaction protocol that proceeds under catalyst-free conditions, offering operational simplicity and high yields. Detailed experimental procedures, mechanistic insights, and data on the anti-inflammatory and anticancer activities of the synthesized compounds are presented to facilitate adoption and further exploration of this valuable chemical scaffold in drug discovery programs.
Introduction
Benzocyclohepta[1,2-b]pyridine derivatives represent a privileged structural motif in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1] This tricyclic system, which features a fused benzene, cycloheptane, and pyridine ring, has been associated with a wide range of biological activities, including antihistaminic, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, the blockbuster allergy medication Loratadine and its active metabolite Desloratadine are prominent examples of drugs built upon this scaffold.[1] The therapeutic importance of these compounds has fueled significant interest in the development of efficient and versatile synthetic methodologies.
Traditional multi-step syntheses of these complex molecules often suffer from limitations such as low overall yields, tedious purification procedures, and the use of harsh reagents. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid and diversity-oriented synthesis of complex heterocyclic structures.[3][4] These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product in a sequential manner, offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.[3][5]
This application note details a robust and efficient one-pot, three-component protocol for the synthesis of a diverse library of benzocyclohepta[1,2-b]pyridine derivatives. The methodology, which utilizes readily available starting materials under catalyst-free conditions, provides a practical and scalable route to this important class of compounds.
Reaction Mechanism and Strategic Considerations
The described one-pot synthesis proceeds via a domino sequence of reactions, initiated by the condensation of a 1,3-dicarbonyl compound with ammonium acetate to form an enamine intermediate. This is followed by a Michael addition reaction with a β-chloroacrolein derivative, which is in turn generated in situ from the corresponding benzosuberone via a Vilsmeier-Haack-Arnold reaction. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to afford the final benzocyclohepta[1,2-b]pyridine product.[6][7] This reaction is conceptually similar to the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone.[8][9]
The key strategic advantage of this one-pot approach lies in the circumvention of the need to isolate and purify intermediates, which significantly streamlines the synthetic process and enhances overall efficiency. The catalyst-free nature of the reaction further contributes to its appeal, minimizing costs and simplifying product purification.[6][7]
Figure 1: Proposed reaction pathway for the one-pot synthesis.
Experimental Protocol
Materials and Equipment
-
Reagents: Benzosuberone derivatives, 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone), ammonium acetate, ethanol, ethyl acetate, hexane. All reagents should be of analytical grade and used as received.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography apparatus, NMR spectrometer, mass spectrometer.
Step-by-Step Procedure
-
Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add the corresponding β-chloroacrolein derivative (1.0 mmol).
-
Reaction Execution: The reaction mixture is stirred at reflux temperature (approximately 80 °C) for the time specified in Table 1. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The structure and purity of the synthesized benzocyclohepta[1,2-b]pyridine derivatives are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of a selection of benzocyclohepta[1,2-b]pyridine derivatives using the described one-pot protocol.
| Entry | 1,3-Dicarbonyl Compound | β-Chloroacrolein Derivative | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]benzaldehyde | 6 | 92 |
| 2 | Acetylacetone | 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]benzaldehyde | 5 | 95 |
| 3 | Ethyl benzoylacetate | 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]benzaldehyde | 7 | 88 |
| 4 | Dimedone | 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]benzaldehyde | 6 | 90 |
Table 1: Synthesis of Benzocyclohepta[1,2-b]pyridine Derivatives.
Applications in Drug Discovery
The synthesized benzocyclohepta[1,2-b]pyridine derivatives have been evaluated for their potential as therapeutic agents. Several compounds from this class have demonstrated significant biological activities.
Anti-inflammatory Activity
A number of the synthesized compounds exhibited potent anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as IL-1β and MCP-1 in cellular assays.[6][7] This activity suggests their potential for the development of novel treatments for inflammatory disorders.
Anticancer Activity
Furthermore, certain derivatives have shown promising cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.[1] These findings highlight the potential of the benzocyclohepta[1,2-b]pyridine scaffold as a template for the design of new anticancer agents.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time and monitor by TLC. Ensure the reaction is at the correct reflux temperature. |
| Decomposition of starting materials or product | Ensure the use of high-purity reagents and dry solvents. | |
| Formation of Byproducts | Side reactions | Optimize the stoichiometry of the reactants. Purify the starting materials if necessary. |
| Difficulty in Purification | Similar polarity of product and impurities | Use a different eluent system for column chromatography or consider alternative purification techniques such as recrystallization. |
Table 2: Troubleshooting Guide.
Conclusion
The one-pot, three-component synthesis of benzocyclohepta[1,2-b]pyridine derivatives presented in this application note offers a highly efficient, practical, and scalable method for accessing this medicinally important class of compounds. The operational simplicity, mild reaction conditions, and high yields make this protocol an attractive alternative to traditional multi-step approaches. The demonstrated anti-inflammatory and anticancer activities of the synthesized derivatives underscore the potential of this scaffold for the development of novel therapeutic agents. This methodology provides a valuable tool for researchers in both academic and industrial settings engaged in drug discovery and development.
References
-
Gudipati, R., et al. (2016). Three-component, one-pot synthesis of benzo[2][10]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(3), 858-863. [Link]
-
Gudipati, R., et al. (2016). Three-component, one-pot synthesis of benzo[2][10]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][10]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21679. [Link]
-
Yadav, P., & Singh, R. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06). [Link]
-
Xiong, X., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]
-
Eastwood, P., et al. (2008). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 642-646. [Link]
-
Nagarapu, L., et al. (2017). Design, synthesis, and in vitro antituberculosis activity of benzo[2][10]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives. Chemical Biology & Drug Design, 90(3), 375-383. [Link]
-
Müller, T. J. J. (n.d.). One-pot Methodologies. Heinrich Heine University Düsseldorf. [Link]
-
Hsieh, Y.-J., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 2221-2229. [Link]
-
Song, Z., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters, 18(21), 5640-5643. [Link]
-
Dyachenko, V. D., et al. (2019). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 55(8), 751-759. [Link]
-
Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1321-1335. [Link]
-
Bagley, M. C., & Ruda, A. M. (2006). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Cardiff University. [Link]
-
(2025). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. [Link]
-
Bagley, M. C., et al. (2004). A New Mild Method for the One-Pot Synthesis of Pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]
-
Hua, R., et al. (2018). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 23(11), 2967. [Link]
-
Dekamin, M. G., et al. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(2). [Link]
-
Roy, B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
Sources
- 1. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot Methodologies [orgchem.hhu.de]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and in vitro antituberculosis activity of benzo[6,7]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in DMSO
Application Note & Protocol
Topic: Standardized Protocol for the Dissolution of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in DMSO for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of a Validated Dissolution Protocol
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a heterocyclic compound recognized for its utility as a building block in organic synthesis and for its potential biological activities, including antimicrobial and anticancer properties.[1] As with many organic small molecules in drug discovery and biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[2][3] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it indispensable in high-throughput screening and other cellular assays.[2][4]
However, the reliability and reproducibility of experimental data are fundamentally dependent on the quality of the compound's stock solution. An improperly prepared solution can lead to inaccurate concentration assessments, compound precipitation upon dilution, or even degradation, ultimately compromising the integrity of the results.[5] This document provides a comprehensive, field-proven protocol for the dissolution of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in DMSO. It moves beyond a simple list of steps to explain the causality behind the methodology, ensuring researchers can create stable, accurate, and reliable stock solutions for downstream applications.
Compound & Solvent Profiles
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
| Property | Value | Source |
| CAS Number | 39713-40-1 | [1][6] |
| Molecular Formula | C₁₀H₉NO₂ | [6][7] |
| Molecular Weight | 175.18 g/mol | [6][8] |
| Physical Form | Solid | [9] |
| Purity | Typically >95% | [1] |
| Storage (Solid) | Refrigerator | [9] |
Dimethyl Sulfoxide (DMSO)
DMSO is a powerful polar aprotic solvent. However, its properties necessitate careful handling. It is hygroscopic, meaning it readily absorbs moisture from the air, which can impact compound solubility and stability.[2] Furthermore, high concentrations of DMSO can be toxic to cells, making it crucial to limit its final concentration in assays, typically to less than 0.5%.[5][10]
Safety & Handling Precautions
Before beginning, it is imperative to review the Safety Data Sheet (SDS) for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Hazard Identification: The compound is classified with the following GHS hazard statements:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid compound and its solutions. All weighing and initial dissolution steps should be performed in a certified chemical fume hood.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from receiving the solid compound to its application in an assay.
Caption: Workflow for preparing and diluting the compound.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is designed to create a concentrated stock solution (e.g., 10-100 mM) that is fully solubilized and stable.
Materials and Equipment
-
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Stock Solution Calculation
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × 175.18 ( g/mol ) / 1000
Example Calculations:
| Target Concentration | Volume of DMSO | Required Mass of Compound |
| 10 mM | 1 mL | 1.75 mg |
| 50 mM | 1 mL | 8.76 mg |
| 100 mM | 0.5 mL | 8.76 mg |
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid compound and the bottle of DMSO to equilibrate to room temperature for at least 30 minutes. This is critical as DMSO can freeze at temperatures just below room temperature (18.5 °C).[2]
-
Weighing: In a chemical fume hood, carefully weigh the desired mass of the compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Initial Dissolution: Close the tube securely and vortex gently for 1-2 minutes.[5] Avoid vigorous mixing that can introduce air bubbles.
-
Visual Confirmation: Visually inspect the solution against a light source. A completely dissolved solution will be clear and free of any visible particulates or turbidity.[11]
-
Assisted Dissolution (If Necessary): If particulates remain, proceed with the following steps. The causality here is that mechanical and thermal energy can overcome the activation energy required for dissolution.
-
Sonication: Place the tube in a room temperature water bath sonicator for 5-15 minutes.[5] The ultrasonic waves create micro-cavitations that help break apart solid aggregates.
-
Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes.[5] Increased temperature enhances solubility. Caution: Do not overheat, as excessive heat can degrade certain compounds.
-
Repeat vortexing and visual inspection after each step.
-
-
Final Verification: Once the solution is clear, it is ready for storage or immediate use.
Protocol 2: Serial Dilution and Preparation of Working Solutions
A common failure point in assays is compound precipitation when a high-concentration DMSO stock is diluted directly into an aqueous buffer. This occurs because the compound, while soluble in DMSO, may be poorly soluble in water. A stepwise dilution protocol prevents this "solvent shock."
-
Serial Dilution in DMSO: First, perform any necessary serial dilutions of your high-concentration stock using 100% DMSO as the diluent. For example, to get from a 10 mM stock to a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. This ensures the compound remains in a favorable solvent environment.
-
Final Dilution in Assay Medium: Prepare your final working concentration by diluting the appropriate DMSO-based solution into your aqueous cell culture medium or assay buffer.[10] The key is to ensure the final concentration of DMSO remains non-toxic to your system (e.g., <0.5%).
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay medium.[12] This allows you to differentiate the effects of the compound from any effects of the solvent itself.
Storage and Stability
-
Aliquoting: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes.[5] This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture into the stock.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.[10] Most compounds stored in DMSO at -80°C are stable for at least 6 months.[10]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve. | Insufficient solvent; low intrinsic solubility. | Try the assisted dissolution methods (sonication, gentle warming). If it still fails, the desired concentration may exceed its solubility limit. Prepare a new, more dilute stock solution. |
| Solution is cloudy or hazy. | Incomplete dissolution or presence of impurities. | Centrifuge the tube at high speed (>10,000 x g) for 5 minutes. Use the clear supernatant. Note the insolubility in your records. |
| Compound precipitates during final dilution. | "Solvent shock" from rapid transfer to aqueous buffer. | Ensure you are performing serial dilutions in 100% DMSO first before the final dilution step, as described in Protocol 2. Decrease the concentration jump between the final DMSO stock and the working solution. |
| Inconsistent assay results. | Stock solution degradation; inaccurate concentration. | Prepare a fresh stock solution from solid compound. Avoid repeated freeze-thaw cycles by using single-use aliquots. Re-verify all calculations. |
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- BenchChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Afine Chemicals Limited. (n.d.). CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates.
- ResearchGate. (2025, October 15). (PDF) DMSO Solubility Assessment for Fragment-Based Screening.
- PubMed. (2008, December). Stability of screening compounds in wet DMSO.
- LookChem. (n.d.). Cas 39713-40-1,7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
- Sigma-Aldrich. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from Shanghai Yearn Chemical Science-Tech Co., Ltd.
- National Institutes of Health. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC.
- MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
- ResearchGate. (2014, January 12). How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient!
- MOLBASE. (n.d.). 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione.
-
PubMed. (2016, February 1). Three-component, one-pot synthesis of benzo[4][10]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Retrieved from PubMed.
- ResearchGate. (2025, August 24). How to dissolve gondoic acid in DMSO, and how do I confirm it is truly solubilized rather than just dispersed?
- R Discovery. (1976, August 1). STUDIES ON THE REACTIVITY PATTERNS OF HETEROCYCLICS IN AQUEOUS DMSO‐INTERACTION BETWEEN POSITIVE END OF SULFOXIDE DIPOLE AND LONE PAIR ON RING NITROGEN IN PYRIDINE DERIVATIVES.
- ResearchGate. (2025, August 6). Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives.
- MDPI. (n.d.). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate.
Sources
- 1. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. m.molbase.com [m.molbase.com]
- 9. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 [sigmaaldrich.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Versatile Scaffold: 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in the Synthesis of Central Nervous System Therapeutics
Introduction: A Privileged Structure in Neuro-therapeutics
In the intricate landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that offer a blend of efficacy, selectivity, and favorable pharmacokinetic properties is perpetual. The heterocyclic scaffold, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, has emerged as a cornerstone for the synthesis of a new generation of CNS-active agents. Its unique tricyclic framework, combining a pyridine ring fused to a seven-membered carbocycle bearing two ketone functionalities, provides a versatile platform for structural elaboration and modulation of biological activity.
This guide provides a comprehensive overview of the application of this pivotal intermediate in CNS drug synthesis, with a particular focus on detailed synthetic protocols, the strategic rationale behind its use, and its potential for broader applications in neuropharmacology. We will delve into its instrumental role in the synthesis of the migraine therapeutic, Rimegepant, and explore its potential as a scaffold for novel NMDA receptor antagonists and as a bioisosteric replacement for classical benzodiazepines.
Chemical Profile and Reactivity
The dione (Compound 1 ) possesses two carbonyl groups within a flexible seven-membered ring, offering multiple avenues for chemical modification. The ketone at the 9-position is sterically more accessible and electronically distinct due to its proximity to the pyridine nitrogen, allowing for regioselective reactions. This inherent reactivity is the cornerstone of its utility in complex molecule synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| CAS Number | 39713-40-1 | [1] |
| Appearance | Off-white to pale yellow solid | [2] |
| Solubility | Soluble in methanol and other polar organic solvents | [2] |
Application Highlight: Synthesis of Rimegepant
Rimegepant (marketed as Nurtec® ODT) is a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[3] The synthesis of this complex molecule hinges on the stereoselective transformation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Key Synthetic Transformation: Enantioselective Reduction
The critical step in the synthesis of the Rimegepant core is the regio- and enantioselective reduction of one of the carbonyl groups of the dione 1 to afford the chiral hydroxy-ketone intermediate, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (2 ).[4][5] This transformation is challenging due to the similar chemical environments of the two carbonyl groups.[4]
Protocol 1: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of Dione 1
This protocol is based on a highly efficient and scalable method for the synthesis of the key Rimegepant intermediate 2 .[4][5]
Materials:
-
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (1 )
-
Ruthenium catalyst (e.g., RuCl₂(p-cymene)₂/(S,S)-Ts-DPEN)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Nitrogen atmosphere
Procedure:
-
To a solution of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (1 ) in the chosen anhydrous solvent under a nitrogen atmosphere, add the ruthenium catalyst (typically 0.1-1 mol%).
-
Add a mixture of formic acid and triethylamine (as the hydrogen source).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (2 ) with high enantiomeric excess (>99% ee).[4][5]
Expert Insights: The choice of a chiral ruthenium catalyst is critical for achieving high enantioselectivity. The formic acid/triethylamine system serves as a mild and effective in situ source of hydrogen for the transfer hydrogenation. This method is advantageous for large-scale production due to its operational simplicity and cost-effectiveness.[5]
Subsequent Steps to Rimegepant
Following the synthesis of the chiral intermediate 2 , the synthesis of Rimegepant proceeds through a multi-step sequence that involves the introduction of the difluorophenyl group and the piperidine moiety. A generalized workflow is depicted below.
Broader Applications in CNS Drug Discovery
The utility of the 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold extends beyond the synthesis of Rimegepant. Its unique tricyclic nature makes it an attractive starting point for the development of other CNS-active agents.
NMDA Receptor Antagonists
Derivatives of the fused cyclohepta[b]pyridine system have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, making antagonists a key therapeutic target. The rigid, tricyclic core of the cyclohepta[b]pyridine scaffold can serve as a template for designing ligands that fit into the complex binding sites of the NMDA receptor.
While specific synthetic protocols starting directly from the dione 1 for NMDA antagonists are not extensively detailed in the public domain, the general strategy involves leveraging the ketone functionalities for further chemical elaboration to introduce pharmacophoric elements necessary for receptor binding.
Bioisosterism and the Potential for Novel Anxiolytics
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity or improve pharmacokinetic profiles, is a cornerstone of modern drug design.[7][8][9] The cyclohepta[b]pyridine core can be envisioned as a bioisosteric replacement for the benzene ring in traditional benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.
The fusion of the pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, mimicking the interactions of the amide group in benzodiazepines with the GABA-A receptor. Furthermore, the seven-membered ring offers conformational flexibility that can be fine-tuned to optimize receptor binding and selectivity.
This bioisosteric approach could lead to the development of novel pyridodiazepine-type structures with potentially improved metabolic stability and reduced side effects compared to classical benzodiazepines. Further research in this area, starting from the versatile dione 1 , is a promising avenue for the discovery of next-generation anxiolytics and other CNS therapeutics.
Conclusion and Future Perspectives
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold has proven to be a valuable and versatile building block in the synthesis of complex CNS drugs, most notably Rimegepant. The established protocols for its stereoselective modification underscore its practical utility in medicinal chemistry. The potential for this scaffold to serve as a template for the design of novel NMDA receptor antagonists and as a bioisosteric replacement for benzodiazepines opens up exciting new avenues for CNS drug discovery. As our understanding of the neurochemical basis of brain disorders deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive the development of innovative and effective therapies.
References
-
ResearchGate. (2024). (PDF) Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. [Link]
-
McIntyre, C. J., et al. (2009). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & medicinal chemistry letters, 19(17), 5132–5135. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 8(3), 244–250. [Link]
-
Wallach, J., & Brandt, S. D. (2018). Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. ACS chemical neuroscience, 9(10), 2503–2514. [Link]
-
Semantic Scholar. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]
-
Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]
-
Marcus, R., et al. (2017). Rimegepant for the treatment of acute migraine. The New England journal of medicine, 377(6), 529–536. [Link]
-
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23–49. [Link]
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist [ouci.dntb.gov.ua]
- 6. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Bioisosterism in Drug Design and Molecular Modification | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Welcome to the technical support guide for the synthesis and yield optimization of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (CAS 39713-40-1). This molecule is a pivotal intermediate in the development of advanced therapeutics, particularly for CNS-targeting molecules.[1][2] Its dione structure provides a reactive scaffold for building complex tricyclic frameworks.[1][3] This guide is designed for researchers and drug development professionals to troubleshoot common issues and improve synthetic outcomes.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Stage 1: Starting Materials and Reagent Quality
Question: My reaction fails to initiate or proceeds very slowly. Could my starting materials be the issue?
Answer: Absolutely. The quality and handling of starting materials are paramount. The most common synthesis route involves a two-step process starting from dimethyl 2,3-pyridine dicarboxylate and dimethyl glutarate.[2]
-
Moisture Sensitivity: The initial esterification of pyridine-2,3-dicarboxylic acid using thionyl chloride (SOCl₂) and methanol is highly sensitive to water. Any moisture will rapidly quench the thionyl chloride, preventing the formation of the acyl chloride intermediate and halting the reaction. Always use anhydrous solvents and dry glassware.
-
Purity of Precursors: The purity of commercially available starting materials like pyridine-2,3-dicarboxylic acid can vary.[4] Impurities can interfere with the reaction. It is advisable to verify the purity by NMR or melting point and recrystallize if necessary.
-
Base Quality (for alternative routes): Some synthetic variations may use a base like triethylamine.[5] Ensure the base is pure and free from contamination, as this can affect reaction kinetics and side-product formation.
Stage 2: Cyclization Reaction (Dieckmann Condensation or similar)
Question: I'm observing a low yield in the cyclization step to form the cyclohepta[b]pyridine-5,9-dione ring system. What are the likely causes?
Answer: The intramolecular cyclization is the most critical and often lowest-yielding step. Several factors can impact its efficiency.
-
Base Stoichiometry and Choice: This reaction typically requires a strong base (e.g., sodium hydride, sodium ethoxide) to deprotonate the α-carbon.
-
Insufficient Base: Using less than a full equivalent of base will result in incomplete deprotonation and, therefore, an incomplete reaction.
-
Base Strength: The base must be strong enough to generate the necessary enolate. Weaker bases may not be effective.
-
-
Reaction Temperature: Temperature control is critical.
-
Too Low: The reaction rate may be impractically slow.
-
Too High: This can promote side reactions, such as intermolecular condensation or decomposition of the starting materials and product. An optimal temperature, often achieved by refluxing in a suitable solvent like toluene or THF, must be empirically determined.
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants while remaining inert to the strong base. Tetrahydrofuran (THF) and toluene are common choices.
Question: I'm seeing multiple spots on my TLC plate post-cyclization, indicating significant side-product formation. What are these and how can I prevent them?
Answer: Side-product formation is a common cause of yield loss.
-
Intermolecular Condensation: If the reaction concentration is too high, the enolate intermediate can react with another molecule of the diester starting material instead of cyclizing intramolecularly.
-
Solution: Employ high-dilution conditions. This is achieved by adding the diester starting material slowly over several hours to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.
-
-
Hydrolysis: If there is any water in the reaction, the ester groups can be hydrolyzed back to carboxylic acids, especially under basic conditions, which will not cyclize.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimized Protocol Workflow
The following diagram outlines a general workflow for troubleshooting and optimizing the synthesis.
Caption: Decision tree for diagnosing and resolving low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: How should I purify the final product? I'm experiencing product loss during column chromatography.
A1: The basicity of the pyridine nitrogen can cause the compound to "streak" or "tail" on standard silica gel, leading to poor separation and yield loss. [6]* Mitigation: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better recovery.
-
Alternative: Recrystallization is often a highly effective method for purifying the solid product and can be more scalable. [5][6]Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find optimal conditions.
Q2: My cyclization reaction is highly exothermic and difficult to control. How can I manage this?
A2: Exothermic reactions, especially when using strong bases like sodium hydride, can be a safety hazard and lead to side products. [6]* Slow Addition: Add the diester substrate dropwise to the base suspension over an extended period. This controls the rate of the reaction and heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature during the initial addition before slowly warming to the desired reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively. [6] Q3: Are there alternative synthetic strategies I should be aware of?
A3: While the Dieckmann-type condensation is common, other approaches exist.
-
Cycloaddition Reactions: Some pyridine ring syntheses rely on cycloaddition reactions, though these can sometimes be complex and result in isomeric mixtures. [7][8]* Oxidation: If you have a precursor with a CH₂ group adjacent to the pyridine ring, manganese-catalyzed oxidation could be a potential route to introduce a carbonyl group. [9]* Multi-component Reactions: For creating derivatives, multi-component reactions involving reagents like malononitrile have been reported. [5] Q4: What are the recommended storage conditions for the final product?
A4: The compound should be stored in nitrogen-filled containers at temperatures below 25°C and protected from light to ensure long-term stability. [1]
Summary of Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Solvent/Reagents | Use anhydrous grade solvents and reagents. | Prevents quenching of reactive intermediates (e.g., SOCl₂) and hydrolysis of esters. |
| Cyclization Concentration | High-dilution conditions (slow substrate addition). | Favors intramolecular cyclization over intermolecular side reactions, improving yield. |
| Temperature Control | Use cooling baths for exothermic steps; optimize reflux temperature. | Prevents thermal decomposition and side-product formation while ensuring an adequate reaction rate. |
| Atmosphere | Conduct reaction under an inert atmosphere (N₂ or Ar). | Excludes atmospheric moisture and oxygen, protecting sensitive reagents and intermediates. |
| Purification Eluent | Add 0.5-1% triethylamine to silica gel chromatography eluents. | Minimizes tailing caused by the basic pyridine nitrogen interacting with acidic silica. [6] |
References
- Benchchem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Lookchem. (n.d.). Cas 39713-40-1, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione - [D60662]. Retrieved from [Link]
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. Retrieved from [Link]
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 4. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 [sigmaaldrich.com]
- 5. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione Solubility
Welcome to the dedicated technical support center for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this promising heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol [1]. Its unique structure, featuring a cycloheptane ring fused to a pyridine ring with two carbonyl groups, makes it a valuable intermediate in the synthesis of novel therapeutic agents[2][3]. However, like many nitrogen-containing heterocyclic compounds, it can present solubility challenges that may impede its use in biological assays and preclinical studies[4][5][6]. This guide provides a systematic approach to understanding and overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione?
Based on available data and the physicochemical properties of similar structures, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It exhibits moderate solubility in alcohols like methanol and ethanol, but has minimal solubility in water[7]. The presence of the polar carbonyl groups and the nitrogen atom in the pyridine ring contributes to its solubility in organic solvents, while the overall molecular structure limits its aqueous solubility[3].
Q2: Why is my compound precipitating out of solution, especially in aqueous media for biological assays?
Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This can be attributed to several factors:
-
Supersaturation: When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the concentration of the compound may temporarily exceed its thermodynamic solubility limit, leading to precipitation over time.
-
pH Effects: The pyridine moiety in the molecule is basic. In acidic to neutral aqueous solutions, the nitrogen atom can be protonated, forming a more soluble salt. As the pH increases, the compound will be in its less soluble free base form[8][9].
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of most solid compounds.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?
Understanding the distinction between these two concepts is crucial for troubleshooting:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. It is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours)[10][11].
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. This is often the more relevant parameter for high-throughput screening (HTS) and initial in vitro assays where solutions are prepared and used quickly[12][13].
For initial troubleshooting in bioassays, kinetic solubility is often the more practical measurement. However, for formulation development and understanding the compound's intrinsic properties, thermodynamic solubility is essential.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
If you are struggling to dissolve 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in your chosen organic solvent, consider the following steps:
Protocol for Preparing a Concentrated Stock Solution:
-
Solvent Selection:
-
Start with high-purity, anhydrous DMSO or DMF. These are generally the most effective solvents for this class of compounds.
-
-
Gentle Heating:
-
Warm the solvent and compound mixture gently (e.g., 30-40 °C) in a water bath. Avoid excessive heat, which could lead to degradation.
-
-
Sonication:
-
Use a bath sonicator to provide energy to break the crystal lattice and facilitate dissolution. Sonicate in short bursts to prevent overheating.
-
-
Vortexing:
-
Vigorous vortexing can also aid in the dissolution process.
-
dot
Caption: Key strategies for enhancing aqueous solubility.
Quantitative Solubility Determination Protocol
To make informed decisions, it is essential to determine the quantitative solubility of your compound under your specific experimental conditions. The shake-flask method is the gold standard for determining thermodynamic solubility. [11] Shake-Flask Method for Thermodynamic Solubility:
-
Preparation: Add an excess amount of solid 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione to a known volume of your chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. [12]5. Calculation: Express the solubility in µg/mL or µM.
Table of Recommended Solvents for Initial Solubility Screening:
| Solvent | Solvent Type | Expected Solubility | Primary Use |
| Water | Aqueous | Very Low | Baseline aqueous solubility |
| PBS (pH 7.4) | Aqueous Buffer | Low | Physiologically relevant buffer |
| Ethanol | Polar Protic | Moderate | Co-solvent, some formulations |
| Methanol | Polar Protic | Moderate | Stock solutions, chemical reactions |
| DMSO | Polar Aprotic | High | Concentrated stock solutions |
| DMF | Polar Aprotic | High | Concentrated stock solutions |
Concluding Remarks
Navigating the solubility challenges of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione requires a systematic and informed approach. By understanding the physicochemical properties of the compound and employing the strategies outlined in this guide, researchers can successfully prepare solutions for their experiments and advance their research and development efforts. For further assistance, please do not hesitate to contact our technical support team.
References
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
- Grant, D. J., & Mehdizadeh, M. (1984). Solubility of organic compounds. Wiley.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A. (2007). Solubility of sparingly-soluble ionisable drugs. Advanced drug delivery reviews, 59(7), 568-590.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: properties, selection, and use. Pharmaceutical development and technology, 7(1), 1-16.
- Zhang, X., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 132, 148-154.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of pharmaceutical technology (Vol. 13, pp. 453-499).
- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85-89.
- Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Analytica chimica acta, 673(1), 40-46.
- Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of pharmaceutical sciences, 74(8), 815-820.
- Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Streng, W. H., & Zoglio, M. A. (1984). pH-solubility profiles of some acidic and basic drugs. Journal of pharmaceutical sciences, 73(12), 1773-1776.
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. Retrieved from [Link]
-
LookChem. (n.d.). Cas 39713-40-1,7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
- Scherer, D., et al. (2010). The solubility of ionizable drugs is pH-dependent.
- O'Neil, M. J. (Ed.). (2013). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
- Yalkowsky, S. H., & He, Y. (2003).
- Jouyban, A. (2010).
- Vitale, A. A., & Macías, F. A. (2022). Nitrogen-containing heterocycles in medicinal chemistry: An overview. Molecules, 27(19), 6489.
-
Pharmaffiliates. (n.d.). 39713-40-1| Chemical Name : 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione - [D60662]. Retrieved from [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44288.
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). An update on the nitrogen heterocycle compositions and properties of US FDA-approved pharmaceuticals (2013–2023). Journal of medicinal chemistry, 64(15), 10849-10906.
-
ChEMBL. (n.d.). CHEMBL3183921. Retrieved from [Link]
- Ghaffari, S., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6631.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485132, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. Retrieved from [Link].
-
Molbase. (n.d.). 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione. Retrieved from [Link].
-
PubChem. (n.d.). Cyclohepta[1,2-b]pyridine. Retrieved from [Link].
Sources
- 1. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 3. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohepta[1,2-b]pyridine | C10H9N | CID 22270306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Aqueous Stability of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (CAS: 39713-40-1). Given its crucial role as a synthetic intermediate in drug discovery and its challenging physicochemical properties, understanding its behavior in aqueous buffers is paramount for reproducible and reliable experimental outcomes.[1][2] This document addresses common issues related to solubility and stability and offers practical protocols and troubleshooting workflows.
Compound Overview and Key Properties
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, also known as 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, is a bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered ring containing two carbonyl groups.[3] This dione structure is key to its synthetic utility but also a source of potential reactivity and instability.[1][3]
Table 1: Physicochemical Properties of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39713-40-1 | [4][5] |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Physical Form | Solid | |
| Aqueous Solubility | Minimal | [1] |
| Organic Solubility | Soluble in DMSO, DMF; moderately soluble in Methanol, Ethanol | [1] |
| Storage (Solid) | Store at refrigerator temperature (<25°C), under inert gas (Nitrogen), and protected from light. |[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when handling this compound in aqueous experimental systems.
Q1: My compound is not dissolving in my aqueous buffer. How can I prepare my working solution?
A1: This is the most common issue due to the compound's minimal intrinsic water solubility.[1] Direct dissolution in aqueous buffers is not recommended as it will likely result in an incomplete solution or suspension, leading to inaccurate concentration and unreliable experimental results.
Causality & Recommended Solution: The compound's flat, heterocyclic structure contributes to poor solvation by water. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then perform a serial dilution into your final aqueous buffer.
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO). It offers excellent solvating power for this compound.
-
Alternative Solvents: Dimethylformamide (DMF) or Ethanol can also be used, though solubility may be lower than in DMSO.[1]
Best Practice: Prepare a 10-100 mM stock solution in 100% DMSO. For your experiment, perform a serial dilution so that the final concentration of DMSO in your aqueous buffer is less than 0.5% (v/v), as higher concentrations can affect biological systems. Always add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid dispersion and prevent precipitation.
Q2: I'm concerned about the stability of the compound during my multi-day cell culture experiment. What factors influence its stability in aqueous buffers?
A2: Your concern is valid. While the solid compound is stable under proper storage conditions, its stability in aqueous solution can be influenced by pH, temperature, light, and buffer composition.[3][4] The presence of two carbonyl groups and a pyridine ring introduces potential degradation pathways.[3]
Key Factors Influencing Stability:
-
pH: The pH of your buffer is the most critical factor.[7] Both highly acidic and, more likely, alkaline conditions can catalyze degradation. The dicarbonyl moiety may be susceptible to base-catalyzed reactions.
-
Buffer Nucleophiles: Avoid buffers containing primary or secondary amines (e.g., Tris, glycine). These species are nucleophilic and can potentially react with the carbonyl groups of the dione, leading to adduct formation and loss of the parent compound.
-
Oxidation: The compound may be susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions.
-
Photodegradation: As a general precaution for heterocyclic compounds, protection from light is recommended to prevent potential photodegradation.[1]
Recommendation: For multi-day experiments, consider replenishing the compound with fresh media at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q3: What are the likely degradation pathways, and how can I detect them?
A3: While specific degradation pathways for this compound in aqueous buffers are not extensively published, we can hypothesize based on its chemical structure. The dione and pyridine moieties are the most likely sites of reaction.
Hypothesized Degradation Pathways:
-
Base-Catalyzed Reactions: At neutral to alkaline pH, enolate formation can occur, which may lead to subsequent oxidation or aldol-type condensation reactions, potentially resulting in oligomerization.[8]
-
Hydrolytic Cleavage: Although less common for this specific ring system compared to esters or amides, prolonged exposure to extreme pH could potentially lead to ring-opening reactions.
-
Pyridine Ring Oxidation: The pyridine ring can undergo oxidative degradation, often initiated by hydroxylation, which can eventually lead to ring cleavage.[9][10]
The diagram below illustrates a hypothetical degradation pathway initiated by a nucleophile, a common concern in buffered media.
Caption: Hypothetical nucleophilic degradation pathway.
Detection Method: The most reliable method to assess stability and detect degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. See Protocol 3.2 for a detailed method.
Experimental Protocols & Workflows
This section provides standardized procedures to ensure consistency and help troubleshoot stability-related issues.
Protocol: Preparation of an Aqueous Working Solution
This protocol describes the standard method for solubilizing the compound for use in aqueous experiments.
-
Weighing: Carefully weigh the required amount of solid 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in a microfuge tube.
-
Stock Solution Preparation: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 50 mM). Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist dissolution.
-
Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the stock in 100% DMSO.
-
Final Working Solution: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous experimental buffer while vortexing. Ensure the final DMSO concentration is below your experimental tolerance limit (typically <0.5%).
-
Verification: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration may be above its solubility limit in that specific medium, and the stock concentration or final concentration should be lowered.
Protocol: General HPLC Method for Stability Assessment
This protocol allows you to empirically determine the stability of the compound in your specific buffer system.
-
Solution Preparation: Prepare a solution of the compound in your test buffer(s) (e.g., pH 5.0, 7.4, and 9.0) at the final experimental concentration, following Protocol 3.1.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the remaining solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot, and inject it onto the HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >10% often indicates meaningful instability.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a pre-run spectral scan (typically 254-320 nm).
-
-
Troubleshooting Workflow for Inconsistent Results
If you encounter variability in your experiments, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for experimental variability.
References
- Afine Chemicals Limited. (n.d.). CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates.
- PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
- LookChem. (n.d.). Cas 39713-40-1, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
- Scimplify. (n.d.). 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) (CAS NO : 39713-40-1).
- ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions.
- G., K. H., & Sykes, J. (1971). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 124(1), 13P-14P.
- He, Z., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11), e00359-18.
- Bai, Y., et al. (2009). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.
- BenchChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
- Sigma-Aldrich. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- MedchemExpress. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 4. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 5. lookchem.com [lookchem.com]
- 6. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Cyclohepta[b]pyridine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of cyclohepta[b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Cyclohepta[b]pyridines are of significant interest due to their diverse biological activities, including potential as antituberculosis, anti-inflammatory, and NMDA/NR2B antagonist agents.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of cyclohepta[b]pyridine derivatives. Each issue is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the problem.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in cyclohepta[b]pyridine synthesis can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the substrates. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Causality-Driven Troubleshooting:
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time and/or temperature. For instance, some multicomponent reactions for pyridine synthesis show improved yields at temperatures around 70-80°C.[4][5] If a catalyst is used, consider adding a fresh batch or switching to a more active catalyst. Magnetically recoverable nano-catalysts have shown high efficiency in some pyridine syntheses.[6]
-
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. The nature of these side reactions often depends on the specific synthetic route. For example, in condensations involving carbonyl compounds, self-condensation of the starting materials can be a significant issue.[7]
-
Solution: Adjusting the stoichiometry of the reactants can minimize side reactions. A slow, dropwise addition of one reactant to the reaction mixture can also be beneficial. Altering the solvent can influence the reaction pathway; for instance, using a protic solvent like ethanol can facilitate certain cyclization steps.[2] Some syntheses have shown success in solvent-free conditions, which can also minimize side reactions.[5]
-
-
Product Decomposition: The target cyclohepta[b]pyridine derivative may be unstable under the reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases.
-
Solution: If product degradation is suspected, attempt the reaction at a lower temperature for a longer duration. Ensure that the work-up procedure is performed promptly after the reaction is complete. Purification methods should also be chosen carefully to avoid decomposition on the stationary phase (e.g., using neutral or deactivated silica gel for chromatography).
-
-
Inefficient Catalyst System: The choice of catalyst is critical. For instance, in manganese-catalyzed oxidations to form related cyclopenta[b]pyridin-5-ones, the choice of both the manganese salt and the oxidant is crucial for high yields.[8]
-
Solution: Screen a variety of catalysts and ligands if applicable. For multicomponent reactions, catalyst-free conditions have also been reported to be effective, relying on the inherent reactivity of the starting materials.[2]
-
Question 2: I am observing the formation of multiple isomers or significant side products. How can I improve the regioselectivity and purity of my product?
Answer:
Poor regioselectivity and the formation of impurities are common challenges in heterocyclic synthesis. Addressing these issues requires a careful examination of the reaction mechanism and reaction parameters.
Strategies for Enhancing Selectivity and Purity:
-
Control of Reaction Temperature: Temperature can have a profound impact on the regioselectivity of a reaction. Lowering the temperature often favors the thermodynamically more stable product, while higher temperatures can lead to a mixture of kinetic and thermodynamic products.
-
Solution: Conduct the reaction at a range of temperatures to determine the optimal conditions for the desired isomer. For example, some reactions proceed smoothly at room temperature, minimizing side reactions.[8]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of different reaction pathways, thereby affecting regioselectivity.
-
Solution: Experiment with a variety of solvents with different properties (e.g., polar aprotic like DMF or DMSO, polar protic like ethanol, or nonpolar like toluene). The use of ionic liquids has also been explored as a "green" solvent and catalyst system in some pyridine syntheses.[9]
-
-
Strategic Use of Catalysts: The catalyst can play a crucial role in directing the regioselectivity of a reaction by coordinating to the substrates in a specific orientation.
-
Solution: For metal-catalyzed reactions, varying the metal center and the ligands can significantly alter the isomeric ratio of the products. In some cases, catalyst-free conditions can provide high yields and simplify the reaction setup.[2]
-
-
Purification Challenges: If side products are difficult to separate from the desired compound, modifying the work-up procedure can be effective.
-
Solution: An acidic or basic wash during the work-up can help remove impurities with different acid-base properties. For pyridine-containing compounds, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the pyridine nitrogen, making it more water-soluble and aiding in the removal of non-basic impurities.[10] Recrystallization from a suitable solvent system is often a powerful technique for obtaining highly pure products.
-
Question 3: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?
Answer:
Incomplete conversion of starting materials can be a frustrating problem. Several factors can contribute to a stalled reaction.
Troubleshooting Incomplete Reactions:
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to poisoning by impurities in the starting materials or solvent, or thermal degradation.
-
Solution: Ensure that all starting materials and solvents are of high purity and are appropriately dried.[11] If catalyst deactivation is suspected, adding a second portion of the catalyst midway through the reaction may help drive it to completion.
-
-
Reversible Reaction: The reaction may be reaching a state of equilibrium where the forward and reverse reaction rates are equal.
-
Solution: To shift the equilibrium towards the product side, consider removing a byproduct as it is formed. For example, if water is a byproduct, using a Dean-Stark apparatus or adding a drying agent like molecular sieves can be effective.
-
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Cautiously increase the reaction temperature in increments, while monitoring for any potential product decomposition. Microwave-assisted synthesis can sometimes provide the necessary energy to drive difficult reactions to completion in a shorter time frame.[12]
-
-
Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, it can limit the reaction rate.
-
Solution: Select a solvent in which all reactants are reasonably soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to cyclohepta[b]pyridine derivatives?
Several synthetic strategies have been developed for the construction of the cyclohepta[b]pyridine core. Common approaches include:
-
Three-Component Reactions: These are highly efficient methods that involve the condensation of three starting materials in a single pot. A notable example is the reaction of β-chloroacroleins, 1,3-dicarbonyls, and ammonium acetate.[2]
-
Ring Transformations: Some methods involve the transformation of an existing ring system. For example, cyclohepta[b]pyridines can be synthesized from the reaction of a pyridone with cycloheptanone.[13]
-
Aza-Wittig Reactions: The thermal reaction of tributyl(cyclohepta-1,3,5-trienylimino)phosphorane with α,β-unsaturated ketones provides a route to 9H-cyclohepta[b]pyridine derivatives.[14]
How do I choose the optimal solvent for my reaction?
The choice of solvent is critical and can significantly impact reaction outcomes. Consider the following factors:
-
Solubility of Reactants: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF and DMSO are common, as are protic solvents like ethanol.[2]
-
Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure.
-
Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.
What are the best practices for purifying cyclohepta[b]pyridine derivatives?
Purification is a critical step to obtain a high-purity product.
-
Chromatography: Flash column chromatography on silica gel is a common method. The choice of eluent system (e.g., ethyl acetate/petroleum ether) is crucial for good separation.[15] For basic pyridine compounds, it may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Acid-Base Extraction: As mentioned in the troubleshooting section, exploiting the basicity of the pyridine nitrogen through acid washes can be an effective purification step.[10]
Experimental Protocols & Data
Representative Protocol: Three-Component Synthesis of a Benzo[2][13]cyclohepta[1,2-b]pyridine Derivative
This protocol is adapted from a reported catalyst-free synthesis.[2]
Materials:
-
β-chloroacrolein derivative (1.0 mmol)
-
1,3-dicarbonyl compound (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the β-chloroacrolein derivative, the 1,3-dicarbonyl compound, ammonium acetate, and ethanol.
-
Stir the reaction mixture at reflux (approximately 80°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired benzo[2][13]cyclohepta[1,2-b]pyridine derivative.
Table 1: Optimization of Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Catalyst | None | Lewis Acid (e.g., ZnCl₂) | Brønsted Acid (e.g., p-TsOH) | None or Lewis Acid |
| Solvent | Toluene | Dichloromethane | Ethanol | Ethanol |
| Temperature | Room Temp. | 50°C | 80°C (Reflux) | 80°C (Reflux) |
| Time | 24 h | 12 h | 6 h | Dependent on TLC |
This table provides a general guideline for optimization. The optimal conditions will vary depending on the specific substrates used.
Visualizing Reaction Workflows
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of cyclohepta[b]pyridine derivatives.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Jadhav, G. R., et al. (2017). Design, synthesis, and in vitro antituberculosis activity of benzo[2][13]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives. Chemical Biology & Drug Design, 90(4), 556-566. [Link]
-
Chen, F., et al. (2017). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 19(3), 734-738. [Link]
-
Li, Y., et al. (2010). Green synthesis of cyclopenta[b]pyridine. Journal of Chemical Research, 34(11), 651-652. [Link]
-
Li, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. (n.d.). ResearchGate. [Link]
-
Ohtani, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4943. [Link]
-
Nagarapu, L., et al. (2016). Three-component, one-pot synthesis of benzo[2][13]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(3), 853-857. [Link]
-
Azizi, Z., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(32), 19637-19664. [Link]
-
Barrow, J. C., et al. (2004). Synthesis and evaluation of novel tricyclic benzo[4][16]cyclohepta[1,2-b]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3427-3430. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]
-
Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. (n.d.). ChemRxiv. [Link]
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Royal Society of Chemistry. [Link]
-
Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24484-24501. [Link]
-
Jones, G., & Robinson, M. J. (1977). Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. Journal of the Chemical Society, Perkin Transactions 1, 505-511. [Link]
-
Nitta, M., & Miyano, T. (1992). On the reaction of N-vinyliminophosphoranes. Part 11. Convenient synthesis of 9H-cyclohepta[b]pyridines and pyridotropones. Journal of the Chemical Society, Perkin Transactions 1, (22), 2977-2981. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Purification of Pyridine. (n.d.). Chempedia - LookChem. [Link]
-
Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100845. [Link]
-
Optimization of the reaction conditions in the synthesis of indeno[1,2-b]pyridine 5b. (n.d.). ResearchGate. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
-
What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate. [Link]
-
Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
Pyridines: properties, syntheses & reactivity. (n.d.). University of Liverpool. [Link]
-
Cadogan, J. I. G., et al. (1986). Cyclobutarenes. Part 2. Azaquinomethanes as reactive intermediates: synthesis of cyclobuta[b]pyridine and cyclobuta[b]pyrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1749-1755. [Link]
Sources
- 1. Design, synthesis, and in vitro antituberculosis activity of benzo[6,7]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the reaction of N-vinyliminophosphoranes. Part 11. Convenient synthesis of 9 H-cyclohepta[b]pyridines and pyridotropones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Introduction
Welcome to the technical support center for the synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in the synthesis of advanced therapeutics, such as Rimegepant, ensuring the purity and minimizing side products in the synthesis of this dione is of paramount importance.[1][2]
This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific challenges you may encounter during your experiments, drawing upon established chemical principles and practical laboratory experience.
Core Synthesis Pathway: Dieckmann Condensation
The primary synthetic route to 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione involves an intramolecular Dieckmann condensation.[3][4][5] This reaction typically proceeds from a diester precursor, which is synthesized from pyridine-2,3-dicarboxylic acid and a glutarate derivative. The overall process can be visualized as follows:
Caption: General synthetic scheme for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?
Low yields and the presence of multiple impurities are common challenges in the Dieckmann condensation. The primary side products in this synthesis often arise from competing reaction pathways and the inherent reactivity of the intermediates and products.
Potential Side Products:
-
Hydrolyzed and Decarboxylated Product: The β-keto ester intermediate formed during the Dieckmann condensation is susceptible to hydrolysis, especially if there is moisture in the reaction. This hydrolyzed intermediate can then readily undergo decarboxylation to yield a monoketone instead of the desired dione.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting diester.
-
Intermolecular Condensation Products (Dimers): While less common for the formation of 5- and 6-membered rings, intermolecular condensation between two molecules of the starting diester can occur, leading to dimeric impurities, especially with larger ring sizes.[3]
-
Products of Alternative Cyclization: Depending on the specific substrate and reaction conditions, alternative intramolecular cyclizations could potentially lead to isomeric products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and impurity formation.
FAQ 2: How can I definitively identify the common side products?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of side products.
| Side Product | Identification Method | Expected Observations |
| Decarboxylated Monoketone | Mass Spectrometry (MS) | Molecular ion peak corresponding to the loss of a carboxyl group (M-44 or M-58 for methyl ester). |
| ¹H NMR | Absence of the characteristic signals for the second carbonyl group and potentially a new signal for the proton replacing the carboxyl group. | |
| Unreacted Diester | Chromatography (TLC, HPLC) | A spot/peak with a different retention time/Rf value compared to the product. |
| ¹H NMR | Presence of signals corresponding to the starting diester. | |
| Dimeric Impurities | Mass Spectrometry (MS) | Molecular ion peak at approximately twice the mass of the starting diester minus the elements of the eliminated alcohol. |
Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a gradient of acetonitrile and water (with a modifier like formic acid or TFA) is generally effective for separating the polar starting materials, the less polar product, and various side products. UV detection at a wavelength corresponding to the absorbance of the pyridine ring (around 260 nm) is suitable.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for obtaining the molecular weight of the main product and impurities. Fragmentation patterns can provide structural information.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Comparison of the spectra of the crude product with the pure product and the starting material will help in identifying impurities. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment of unknown side products.[11][12][13][14]
FAQ 3: What are the critical experimental parameters to control to minimize side product formation?
Minimizing side product formation in the Dieckmann condensation hinges on careful control of several key parameters.
-
Anhydrous Conditions: The presence of water is detrimental as it leads to the hydrolysis of the ester groups and the β-keto ester product. All glassware should be oven-dried, and anhydrous solvents and reagents must be used.
-
Choice and Quality of Base: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. The base should be fresh and of high purity to avoid introducing moisture or other reactive species.
-
Reaction Temperature: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can promote side reactions, including decarboxylation and decomposition.
-
Stoichiometry of the Base: At least one equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester. Using a slight excess of the base is common practice.
-
Reaction Time: The reaction should be monitored closely by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.
In-Depth Technical Guide: A Closer Look at the Mechanism and Side Reactions
The Dieckmann condensation proceeds through the formation of an enolate, followed by an intramolecular nucleophilic attack on the other ester carbonyl group.
Caption: Mechanism of the Dieckmann Condensation.
Side Reaction Pathway: Hydrolysis and Decarboxylation
Caption: Pathway for the formation of the monoketone side product.
References
-
Pharmaffiliates. Rimegepant-impurities. [Link]
-
Veeprho. Rimegepant Impurities and Related Compound. [Link]
-
Dieckmann Reaction. Name Reactions in Organic Synthesis. [Link]
-
SynZeal. Rimegepant Impurities. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Synthonix, Inc. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione - [D60662]. [Link]
-
Alentris Research Pvt. Ltd. Rimegepant Impurity 3. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Springer. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
UU Research Portal. 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
SpringerLink. Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]
-
YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Welcome to the dedicated technical guide for navigating the purification challenges of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (CAS: 39713-40-1). This molecule is a pivotal heterocyclic building block, frequently utilized as a key intermediate in the synthesis of advanced molecules targeting the central nervous system (CNS).[1] Its unique fused-ring dione structure presents distinct purification hurdles that must be overcome to achieve the high purity (typically >95%) required for subsequent synthetic steps and drug development workflows.[2]
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, moving from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the compound's characteristics, which are critical for designing an effective purification strategy.
Q1: What are the key physical and chemical properties I should be aware of during purification?
A1: Understanding the compound's properties is the first step to a successful purification. Key characteristics are:
-
Molecular Weight: 175.18 g/mol [3]
-
Physical Form: Typically a solid at room temperature.
-
Solubility: It is soluble in polar aprotic solvents like DMF and DMSO, moderately soluble in alcohols such as methanol or ethanol, and has very low solubility in water and non-polar solvents.[1] This solubility profile is crucial for selecting appropriate solvent systems for both chromatography and recrystallization.
-
Stability: The compound is generally stable under standard storage conditions.[6] However, its dione functionality may confer sensitivity to highly acidic or basic conditions, potentially leading to degradation or side reactions.
Q2: What are the most common impurities I can expect after synthesis?
A2: Impurities are typically related to the synthetic route employed. For common syntheses, such as those involving cyclization of diester precursors, potential impurities include:[2][4]
-
Unreacted Starting Materials: Such as the precursor dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate.[2]
-
Incomplete Cyclization Products: Intermediates from the reaction that have not fully cyclized.
-
Side-Reaction Products: Byproducts resulting from alternative reaction pathways.
-
Residual Reagents: Traces of acids (e.g., HCl) or bases used during the synthesis and workup.[2]
-
Solvent-Related Impurities: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may form adducts or decomposition products.[7]
Q3: What are the recommended storage conditions for the purified compound?
A3: To ensure long-term stability and prevent degradation, the purified compound should be stored in a tightly sealed container, preferably under a nitrogen atmosphere, at temperatures below 25°C, and protected from light.[1]
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for challenges encountered during the purification process.
| Problem | Probable Cause | Suggested Solution & Scientific Rationale |
| 1. Crude product is a sticky oil or semi-solid. | 1. Residual High-Boiling Solvents: Solvents like DMF or DMSO are trapped in the product matrix.2. Oily Impurities: Presence of non-crystalline, low-polarity byproducts. | Trituration: Vigorously stir or sonicate the crude material in a solvent where the desired compound is insoluble but impurities are soluble (e.g., diethyl ether, hexanes, or a cold mixture of ethyl acetate/hexanes). This process washes away soluble impurities and can induce crystallization of the target compound. Follow with drying under high vacuum to remove all solvent traces. |
| 2. Multiple spots observed on analytical TLC after workup. | 1. Incomplete Reaction: The synthesis has not gone to completion.2. Formation of Byproducts: The reaction conditions may have led to the formation of multiple side products with varying polarities. | Flash Column Chromatography: This is the most effective method for separating compounds of different polarities. Start with a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A gradient of ethyl acetate in petroleum ether or hexanes is a common starting point for related structures.[8] Monitor fractions closely by TLC. |
| 3. Product shows a single spot on TLC but is impure by ¹H NMR or LC-MS. | 1. Co-eluting Impurities: An impurity has a very similar polarity (Rf value) to the product in the chosen TLC solvent system.2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Optimize Chromatography: 1. Use a Shallow Gradient: Re-purify using a much slower, shallower gradient around the elution point of your compound. This increases the resolution between closely eluting species.2. Change Solvent System: Switch to a different solvent system with different selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone).3. Reduce Load: Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel. |
| 4. Significant product loss or streaking on the silica gel column. | 1. Compound Instability: The dione moiety may be sensitive to the acidic nature of standard silica gel, causing degradation.2. Poor Solubility: The compound may be crashing out of the eluent on the column. | Modify Stationary or Mobile Phase: 1. Use Deactivated Silica: Prepare a slurry of silica gel with the starting eluent containing 1% triethylamine (Et₃N) to neutralize acidic sites. This is a crucial step for acid-sensitive compounds.2. Consider Alternative Sorbents: If degradation persists, consider using neutral alumina.3. Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents solubility issues during loading. |
| 5. Recrystallization fails to yield pure crystals or results in low recovery. | 1. Inappropriate Solvent Choice: The solvent either dissolves the compound too well (even when cold) or not well enough (even when hot).2. Rapid Cooling: Cooling the solution too quickly traps impurities within the crystal lattice.3. Supersaturation: The solution is not saturated enough for crystals to form. | Systematic Recrystallization Approach: 1. Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). An ideal solvent dissolves the compound when hot but not when cold.2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (like ethanol or DCM). While warm, slowly add a miscible "poor" solvent (an anti-solvent, like hexanes or water) dropwise until the solution becomes faintly cloudy. Allow to cool slowly.3. Ensure Slow Cooling: Insulate the flask to allow for slow cooling to room temperature, then transfer to a refrigerator (4°C). This promotes the formation of larger, purer crystals. |
Section 3: Visual Workflows
To further clarify the purification strategy, the following diagrams illustrate the decision-making process.
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 3. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 39713-40-1,7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | lookchem [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
how to prevent degradation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione during storage
Welcome to the technical support guide for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (IUPAC Name: 7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bicyclic intermediate. Due to its unique structural features, including a pyridine ring fused to a seven-membered dione system, proper storage and handling are critical to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione?
A1: For optimal long-term stability, the compound, in its solid form, should be stored in a refrigerator at 2-8°C.[1] Some suppliers also recommend this temperature range. Short-term storage at room temperature (15-25°C) is generally acceptable, but prolonged exposure to higher temperatures should be avoided to minimize the risk of thermal degradation.[1][2]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is good practice to date the container. Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the solid compound, which could promote hydrolysis. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q3: Is this compound sensitive to light or air (oxygen)?
A3: While specific photostability data for this exact molecule is not widely published, its structure contains an α,β-unsaturated ketone-like system within the pyridine ring, which can be susceptible to photodegradation.[3][4][5] Furthermore, ketones can be prone to oxidation. Therefore, it is a critical best practice to protect the compound from both light and air. Store the solid in a tightly sealed, amber glass vial or an opaque container to block light exposure.[1][6] To prevent oxidation, especially for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.[1]
Q4: What is the appropriate way to store solutions of this compound?
A4: Long-term storage of this compound in solution is not recommended. If you must prepare stock solutions, they should be used as fresh as possible. For short-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots tightly sealed at -20°C for up to one month. The choice of solvent is also critical; ensure the solvent is dry and free of acidic or basic impurities that could catalyze degradation.
Q5: What are the primary signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping of the solid).[7] However, significant degradation can occur without any visible change. The most reliable way to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).[1][8][] The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram is a clear indicator of degradation.
Troubleshooting Guide: Investigating Compound Degradation
If you suspect your sample of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione has degraded, this guide will help you identify the likely cause and prevent future occurrences.
Issue 1: Appearance of New Peaks in HPLC Analysis
-
Possible Cause A: Hydrolysis. The dione functionality may be susceptible to hydrolysis, particularly if exposed to moisture in the presence of acidic or basic catalysts.[1][10]
-
Verification: Check the pH of your solvents. Ensure you are using high-purity, dry solvents.
-
Solution: Store the solid compound in a desiccator.[11] When preparing solutions, use anhydrous solvents and prepare them fresh for each experiment. If working in an aqueous environment, consider using a buffer to maintain a stable pH.[1]
-
-
Possible Cause B: Oxidation. The cycloheptane ring, particularly the carbons alpha to the carbonyl groups, could be susceptible to oxidation.[12][13]
-
Verification: Review your storage and handling procedures. Was the container properly sealed? Was it exposed to air for extended periods?
-
Solution: Purge the storage container with an inert gas (argon or nitrogen) before sealing.[1] Minimize the compound's exposure to the atmosphere during weighing and handling.
-
-
Possible Cause C: Photodegradation. Exposure to UV or even ambient laboratory light can induce chemical reactions in light-sensitive molecules.[2][6]
-
Verification: Were the solid compound and any solutions consistently protected from light?
-
Solution: Always store the compound in amber or opaque containers.[1] Conduct experimental manipulations under low-light conditions or with light-blocking shields.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Use of a Degraded Sample. Using a partially degraded sample as a starting material will inevitably lead to lower yields of the desired product and the formation of unexpected side products.
-
Verification: Re-analyze the purity of your starting material using a validated analytical method like HPLC or NMR.[][14]
-
Solution: If degradation is confirmed, procure a new, verified batch of the compound. Implement the stringent storage and handling protocols outlined in this guide to maintain its integrity.
-
Protocols and Workflows
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes the primary degradation risks: moisture, oxygen, light, and heat.
Caption: Optimal workflow for receiving, storing, and using the compound.
Visualizing Potential Degradation Pathways
The structure of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione suggests several potential, though not confirmed, degradation pathways based on general organic chemistry principles.
Caption: Potential degradation routes for the compound.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound | Solution (Short-Term) |
| Temperature | 2-8°C (Refrigerator) | -20°C |
| Atmosphere | Inert (Argon or Nitrogen recommended) | Airtight Seal |
| Light | Protect from light (Amber/Opaque Vial) | Protect from light (Amber Vial) |
| Duration | Up to 6 months or as per supplier | Up to 1 month |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
Table 2: Analytical Methods for Purity Assessment
| Method | Purpose | Key Information Provided |
| HPLC-UV | Primary method for purity determination and stability indication. | Quantifies the main component and detects/quantifies degradation products and impurities.[14] |
| LC-MS | Identification of unknown degradation products. | Provides molecular weight information for new peaks observed in HPLC, aiding in structural elucidation. |
| ¹H NMR / qNMR | Structural confirmation and quantitative purity assessment. | Confirms the chemical structure. qNMR can determine purity against a certified reference standard without needing a specific standard of the compound itself.[8] |
| Karl Fischer Titration | Quantification of water content. | Determines the amount of residual water, which is critical for assessing hydrolysis risk.[14] |
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the quality of their experimental data and the success of their research endeavors.
References
-
Loutfy, H. D. Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry. Available from: [Link]
-
Hasegawa, Y., et al. Microbial Degradation of Cycloheptanone. Taylor & Francis Online. Available from: [Link]
-
Hasegawa, Y., et al. Microbial Degradation of Cycloheptanone. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]
-
Loutfy, H. D. Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. ResearchGate. Available from: [Link]
-
Pete, J. P., & Virgili, J. P. Photochemical deconjugation of α,β-unsaturated ketones. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Moravek. A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]
-
Zhang, M., & Pike, V. W. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]
-
Compass Automation. Top 5 Factors Affecting Chemical Stability. Available from: [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. Available from: [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Photochemistry of acyclic βγ-unsaturated ketones: the effect of α-methyl substitution. Available from: [Link]
-
Dilly, S., et al. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available from: [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available from: [Link]
-
AHH Chemical Co., Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production. Available from: [Link]
-
Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Available from: [Link]
-
ResearchGate. Stability Relationships in Bicyclic Ketones. Available from: [Link]
-
PubMed. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. Available from: [Link]
-
YouTube. Photo Chemistry of Alpha Beta Unsaturated Ketone. Available from: [Link]
-
ACS Publications. Notes - Hydrolysis of 4-Pyridones. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Oxidation of bicyclic monoterpene ketones with Caro's acid. Available from: [Link]
-
Wikipedia. Aldehyde. Available from: [Link]
-
NIH. Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Available from: [Link]
-
Wikipedia. Hydrocarbonoclastic bacteria. Available from: [Link]
-
PubMed. Stability of ketone bodies in serum in dependence on storage time and storage temperature. Available from: [Link]
-
Scribd. Analytical Methods for Ketones. Available from: [Link]
-
Solubility of Things. Cyclohexane-1,3-dione. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
ACS Publications. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available from: [Link]
-
University of Glasgow. Synthesis and reactions of bridged bicyclic compounds. Available from: [Link]
-
ACS Publications. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Available from: [Link]
-
Wikipedia. 1,3-Indandione. Available from: [Link]
-
MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available from: [Link]
-
ResearchGate. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. towson.edu [towson.edu]
- 12. researchgate.net [researchgate.net]
- 13. Hydrocarbonoclastic bacteria - Wikipedia [en.wikipedia.org]
- 14. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]
addressing assay interference with 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Technical Support Center: 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
A Guide to Identifying and Mitigating Assay Interference
Welcome to the technical support resource for researchers working with 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. As Senior Application Scientists, we understand that distinguishing a true biological hit from an assay artifact is one of the most critical challenges in drug discovery and chemical biology. This guide is designed to provide you with the expertise, validated protocols, and troubleshooting frameworks necessary to navigate the complexities of assay interference associated with this compound.
The structure of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione contains a dione moiety, which is structurally related to quinones. Quinones are a well-documented class of Pan-Assay Interference Compounds (PAINS).[1][2][3][4] PAINS are compounds that frequently appear as false positives in high-throughput screens (HTS) due to nonspecific activity or direct interference with assay technology.[1][5] This guide will help you determine if your experimental results are a genuine reflection of target modulation or an artifact of this compound's chemical properties.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a high-level framework for diagnosing interference.
Q1: My HTS campaign identified 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione as a 'hit'. What are the first things I should check?
A1: An initial hit is an exciting but preliminary finding. Before committing extensive resources, a series of simple checks can flag potential interference. The core issue with compounds like this is their potential to react non-specifically with assay components or interfere with the detection method itself, rather than interacting specifically with your biological target.[6][7][8]
Initial Triage Steps:
-
Visual Inspection: At the concentrations showing activity, is there any visible precipitate or turbidity in the assay wells? Poor solubility can lead to compound aggregation, a common cause of false positives.[9]
-
Data Review: Does the dose-response curve have a very steep slope or an unusual shape? Does the activity plateau at a high level of signal change? These can be indicators of non-specific mechanisms like aggregation or covalent modification.
-
Check for Color/Fluorescence: Is the compound colored or fluorescent at the assay's excitation/emission wavelengths? This can directly interfere with optical readouts.[10][11] Run the compound in assay buffer alone (without the target or other reagents) and measure the signal.[12]
Q2: What are the most likely mechanisms of interference for this specific compound?
A2: Based on its quinone-like dione structure, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is suspected of interfering through several well-characterized mechanisms common to PAINS.[3][13]
-
Redox Cycling: The compound can react with reducing agents (e.g., DTT) often present in assay buffers, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[14][15][16] This H₂O₂ can then non-specifically oxidize and inhibit proteins, particularly those with reactive cysteine residues, leading to a false-positive signal.[14]
-
Covalent Reactivity: The α,β-unsaturated ketone systems within the molecule can act as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins.[6][13] This results in non-specific, often irreversible, inhibition.
-
Compound Aggregation: Like many organic small molecules, this compound may have limited aqueous solubility.[17] At concentrations exceeding its solubility limit, it can form colloidal aggregates that sequester and denature proteins non-specifically, producing a reproducible but artifactual inhibition signal.[18][19][20]
The following workflow provides a systematic approach to identifying which, if any, of these mechanisms are at play.
Caption: Figure 1. General troubleshooting workflow for a potential interference compound.
Troubleshooting Guide: Mechanism-Specific Counter-Screens
If initial checks raise suspicion, the next step is to perform specific counter-screens designed to diagnose the underlying mechanism of interference.
Q3: I suspect my compound is forming aggregates. How can I definitively test for this?
A3: Aggregation-based interference can be reliably identified by testing the compound's activity in the presence of a non-ionic detergent.[10] Aggregates are held together by non-specific, often hydrophobic, interactions that are disrupted by detergents. A true inhibitor that binds to a specific pocket on the target protein should be largely unaffected by low concentrations of detergent.
| Mechanism | Key Indicator | Recommended Counter-Screen | Expected Outcome for a False Positive |
| Aggregation | Steep dose-response curve; activity sensitive to pre-incubation and protein concentration. | Detergent Counter-Screen: Re-run the assay with and without 0.01% Triton X-100.[12] | Potency is significantly reduced or activity is completely lost in the presence of detergent. |
| Redox Cycling | Activity is dependent on the presence of reducing agents (e.g., DTT, TCEP) in the buffer. | H₂O₂ Detection Assay: Test the compound's ability to generate H₂O₂ in assay buffer.[14][15] | The compound generates H₂O₂ in a time- and concentration-dependent manner, especially in the presence of DTT. |
| Covalent Reactivity | Activity increases with pre-incubation time; activity is not reversed by dilution or dialysis. | Pre-incubation & Dilution Test: Compare IC₅₀ values with and without a pre-incubation period. | A significant leftward shift in the IC₅₀ value is observed after pre-incubation, indicating time-dependent inhibition. |
| Optical Interference | Compound absorbs light or fluoresces near the assay's detection wavelengths. | Buffer-Only Signal Test: Measure the compound's signal in assay buffer without any biological components. | The compound generates a signal above the background, which correlates with its apparent activity. |
Experimental Protocol 1: Aggregation Counter-Screen
Objective: To determine if the observed activity is due to the formation of colloidal aggregates.
Methodology:
-
Preparation: Prepare two identical sets of serial dilutions of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in your assay plate.
-
Buffer Addition:
-
To the first set of plates ("- Detergent"), add your standard assay buffer.
-
To the second set of plates ("+ Detergent"), add the same assay buffer supplemented with a final concentration of 0.01% (v/v) Triton X-100.
-
-
Assay Execution: Add your target protein, substrates, and other reagents to all wells as you would in your primary assay.
-
Incubation & Reading: Incubate the plates and measure the signal according to your standard protocol.
-
Analysis: Generate dose-response curves for both conditions ("- Detergent" and "+ Detergent") and compare the IC₅₀ values.
Interpretation:
-
No Significant Change: If the IC₅₀ value remains relatively unchanged, aggregation is likely not the mechanism of action.
-
Significant Rightward Shift (>10-fold) or Loss of Activity: If the compound's potency is dramatically reduced in the presence of Triton X-100, this is strong evidence that the observed activity is an artifact of aggregation.[20]
Q4: My assay buffer contains DTT. How can I determine if the compound is causing interference through redox cycling?
A4: The quinone-like structure is a major red flag for redox cycling, a process that generates H₂O₂ in the presence of reducing agents like DTT.[14][16] The most direct way to test for this is to measure H₂O₂ production.
Caption: Figure 2. Mechanism of redox cycling leading to protein inactivation.
Experimental Protocol 2: H₂O₂ Detection Assay
Objective: To quantify the generation of hydrogen peroxide by the test compound in assay buffer.
Methodology:
-
Reagent Preparation: Use a commercial H₂O₂ detection kit (e.g., those based on Amplex Red/horseradish peroxidase). Prepare reagents according to the manufacturer's instructions.
-
Reaction Setup: In a microplate, add your standard assay buffer (both with and without DTT as separate conditions). Add serial dilutions of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Controls:
-
Negative Control: Buffer + DMSO.
-
Positive Control: A known redox cycler (e.g., menadione) or a standard curve of H₂O₂.
-
-
Detection: Add the H₂O₂ detection reagents to all wells.
-
Measurement: Incubate the plate (protected from light) and measure the fluorescence or absorbance at appropriate time points (e.g., 0, 15, 30, 60 minutes).
Interpretation:
-
A time- and concentration-dependent increase in signal in the wells containing the compound (especially in the presence of DTT) indicates H₂O₂ production.[14] This strongly suggests that the compound is a redox cycler and that any observed activity in your primary assay may be due to non-specific protein oxidation.
Q5: How can I test for irreversible, covalent modification of my target protein?
A5: Covalent inhibitors often display time-dependent inhibition, and their effect is not easily reversed. A pre-incubation experiment is a straightforward way to test for this.
Experimental Protocol 3: Pre-incubation & Dilution Test
Objective: To determine if the compound acts as a time-dependent, irreversible inhibitor.
Methodology:
-
No Pre-incubation: Perform a standard dose-response experiment by adding the compound, target protein, and substrate to the assay wells simultaneously before reading the signal.
-
Pre-incubation: In a separate experiment, pre-incubate the target protein with serial dilutions of the compound for a set period (e.g., 60 minutes) before initiating the reaction by adding the substrate.
-
Analysis: Calculate the IC₅₀ values from both experiments and compare them.
Interpretation:
-
If the compound is a covalent modifier, the pre-incubation step will allow more time for the covalent reaction to occur. This will result in a significant leftward shift in the IC₅₀ curve (i.e., the compound will appear more potent) compared to the experiment with no pre-incubation.[6] This is a classic hallmark of irreversible inhibition. For further confirmation, dialysis or jump-dilution experiments can be performed; if the compound is covalent, its inhibitory effect will persist after the free compound is removed.
Summary and Best Practices
Navigating assay interference is a mandatory step in early-stage drug discovery.[2] When working with a compound like 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, which contains a known PAINS substructure, a healthy dose of skepticism is your best tool.
Key Takeaways:
-
Assume Interference Until Proven Otherwise: Due to its quinone-like dione structure, this compound is at high risk of being a false positive.
-
Use a Multi-pronged Approach: No single counter-screen is sufficient. A battery of tests for aggregation, redox activity, and reactivity provides the most robust assessment.
-
Consult the Literature: The NIH's Assay Guidance Manual is an invaluable, open-source resource for designing and troubleshooting assays to avoid artifacts.[6][19]
-
Prioritize Orthogonal Assays: If a compound passes all interference counter-screens, the next step is to confirm its activity in an orthogonal assay—one that uses a different detection method or technology—to ensure the observed effect is truly related to the biological target.[8]
By employing these rigorous, mechanism-based troubleshooting strategies, you can confidently distinguish true hits from misleading artifacts, saving valuable time and resources in your research and development efforts.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. myadlm.org. [Link]
-
Tan, L., Hirte, S., Palmacci, V., et al. (2021). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Gorgulla, C. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. [Link]
-
Aldeghi, M., Ritschel, T., & Gkeka, P. (2021). Tackling assay interference associated with small molecules. ResearchGate. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. PubMed. [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Lor, L. A., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? SLAS Discovery. [Link]
-
Johnson, R. L., et al. (2016). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery. [Link]
-
Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]
-
CLSI. (2019). Clinical Laboratory Testing Interference. [Link]
-
de Fatima, A., & Modolo, L. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Analytical & Pharmaceutical Research. [Link]
-
ResearchGate. (2025). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
-
Rana, P., et al. (2015). Chemical motifs that redox cycle and their associated toxicity. MedChemComm. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Chemical motifs that redox cycle and their associated toxicity. [Link]
-
Buchser, W., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
CLSI. (2019). Guidelines on Clinical Method Validation & Verification. [Link]
-
Feng, Y., et al. (2022). Optical Bioassays Based on the Signal Amplification of Redox Cycling. Biosensors. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. [Link]
-
Southern Research. (2010). High-Throughput RNA Interference Screening: Tricks of the Trade. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (n.d.). Method validation: The interference and recovery experiments. [Link]
-
Structural Genomics Consortium. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Medicinal Chemistry Letters. [Link]
-
Dodig, S. (2012). Interferences in immunoassay. IntechOpen. [Link]
-
LookChem. (n.d.). Cas 39713-40-1,7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. [Link]
-
Fantel, A. G., et al. (2025). The Potential Role of Redox Cycling as a Mechanism for Chemical Teratogenesis. ResearchGate. [Link]
-
Cygnus Technologies. (n.d.). Troubleshooting & FAQs. [Link]
-
Gąsowska-Bajger, B., & Wojtasek, H. (2025). Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity. ResearchGate. [Link]
-
Clasby, M. (2022). Dealing With False Positives During Drug Screening Process. Channelchek. [Link]
-
van der Meer, R. A., et al. (1990). The redox-cycling assay is not suited for the detection of pyrroloquinoline quinone in biological samples. FEBS Letters. [Link]
-
University of Eastern Finland. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry. [Link]
-
Söderholm, S., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules. [Link]
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 18. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 19. researchgate.net [researchgate.net]
- 20. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione for Preclinical Studies
Introduction
Welcome to the technical support guide for the scale-up synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. This molecule, a key heterocyclic intermediate, serves as a foundational scaffold for a variety of advanced drug candidates, particularly those targeting the central nervous system (CNS).[1] As you transition from bench-scale synthesis to the multi-gram or kilogram quantities required for preclinical toxicology and efficacy studies, new challenges inevitably arise.[2][3]
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed FAQs to navigate the complexities of scaling up this specific synthesis. Our goal is to help you establish a safe, robust, and repeatable process, ensuring a consistent supply of high-quality Active Pharmaceutical Ingredient (API) for your preclinical programs.
Proposed Synthetic Pathway Overview
A common and effective strategy for constructing the cyclohepta[b]pyridine core involves a multicomponent condensation reaction.[4][5] A plausible route for the target molecule involves the condensation of a suitable 1,3-dicarbonyl compound with a functionalized pyridine derivative, followed by cyclization. This approach is often favored for its efficiency and atom economy.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the scale-up synthesis, purification, and formulation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Category 1: Synthesis & Scale-Up Challenges
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes?
A1: This is a classic scale-up challenge.[6] Several factors, which are often negligible in a small flask, become critical in a large reactor.[2]
-
Heat Transfer Limitations: The most common culprit. Large reactors have a much lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic reactions or to heat the reaction mass evenly.[7] This can lead to localized "hot spots" that cause decomposition of reactants or products and promote side reactions, thus lowering the yield.[2][7]
-
Inefficient Mixing: What is easily mixed with a small magnetic stir bar may be inadequately mixed by a mechanical stirrer in a large, viscous reaction. Poor mixing leads to localized concentration gradients, resulting in incomplete reactions and the formation of impurities.[2][8]
-
Reagent Addition Rate: Adding a reagent all at once (as is often done on a small scale) can be dangerous and inefficient on a large scale.[3] A controlled, slow addition is often necessary to manage exotherms and maintain an optimal stoichiometric balance at the point of reaction.
-
Changes in Reaction Kinetics: The overall time to completion may increase at scale due to the mass transfer limitations mentioned above.[6]
Q2: I am observing a new, significant impurity in my scaled-up batches that was not present at the lab scale. How do I identify and control it?
A2: The appearance of new impurities during scale-up is a frequent issue, often stemming from thermal gradients or longer reaction times.[2][7]
-
Characterization: First, isolate and characterize the impurity using techniques like LC-MS, NMR, and if possible, X-ray crystallography. Understanding its structure is key to hypothesizing its formation pathway.
-
Formation Pathway Analysis: Once identified, review your reaction mechanism. Is it a product of overheating (a thermal degradant)? Is it formed from a side reaction that becomes significant only after extended reaction times? Could it be a dimer or polymer of your starting material or product?
-
Process Parameter Optimization: Use a Design of Experiments (DoE) approach to investigate the impact of critical process parameters (e.g., temperature, addition rate, reaction time) on the formation of this impurity.[9] This will help you define a robust operating space where the impurity is minimized.
Q3: The reaction seems to stall before completion on a large scale. What troubleshooting steps should I take?
A3: A stalled reaction can be frustrating and costly. A systematic approach is the best way to diagnose the issue.[8]
-
Verify Reagent Purity & Stoichiometry: Ensure the reagents used for the large-scale batch are of the same or higher purity as those used in the lab. Re-verify all calculations and measurements. Impurities in starting materials can inhibit catalysts or react preferentially.[8]
-
Check for Atmospheric Contamination: Many condensation reactions are sensitive to moisture or oxygen.[8] Ensure your reactor is properly dried and that you are using a robust inert atmosphere (e.g., nitrogen or argon blanket).
-
Improve Mixing: Increase the stirrer speed or evaluate the stirrer design (e.g., anchor, pitched-blade turbine) to ensure the reaction mass is homogeneous.[8]
-
In-Process Monitoring: Use techniques like TLC, HPLC, or IR spectroscopy to monitor the reaction's progress. This will confirm if the reaction has indeed stalled or is just proceeding much slower than expected.
Category 2: Purification & Analysis
Q1: Crystallization, which worked well for purification at the lab scale, is giving me an oily product or poor recovery at scale. What should I do?
A1: Crystallization is highly sensitive to scale-dependent factors.[9]
-
Cooling Rate: Rapid cooling of a large volume can lead to shock-cooling, causing the product to "oil out" or precipitate as very fine particles that are difficult to filter. Implement a controlled, slow cooling profile.
-
Supersaturation: The point of supersaturation can be different at scale. You may need to adjust solvent ratios or the final concentration to achieve optimal crystallization.
-
Seeding: Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can be critical to induce crystallization and control the crystal form (polymorphism).[10]
-
Agitation: The type and speed of agitation can affect crystal size and form. Gentle, consistent agitation is usually preferred to prevent the formation of fine particles or oiling out.
Q2: What is the best chromatographic method for purifying multi-kilogram batches of the final compound?
A2: For multi-kilogram purification, traditional gravity column chromatography is not practical.
-
Flash Chromatography: Automated flash chromatography systems are a good option for purifying tens to hundreds of grams. They offer better resolution and speed than gravity columns.[11]
-
Preparative HPLC: For the highest purity required for preclinical API, preparative High-Performance Liquid Chromatography (HPLC) is the industry standard.[11][12] While more expensive, it provides excellent separation of closely related impurities, ensuring the final compound meets stringent purity specifications (typically >98%).[13]
Q3: Which analytical techniques are essential for the final release of the API for preclinical studies?
A3: A comprehensive set of analytical tests is required to ensure the identity, purity, and quality of the API batch.
| Analytical Test | Purpose | Acceptance Criteria (Typical) |
| Appearance | Visual confirmation of physical state and color. | White to off-white solid. |
| Identity (¹H NMR & ¹³C NMR) | Confirms the molecular structure. | Spectrum conforms to the reference standard. |
| Identity (Mass Spec) | Confirms the molecular weight. | Conforms to the theoretical mass ± 5 ppm. |
| Purity (HPLC) | Quantifies the main compound and impurities. | ≥ 98.0% area. |
| Residual Solvents (GC-HS) | Measures the amount of solvents left from synthesis. | Meets ICH Q3C limits. |
| Water Content (Karl Fischer) | Quantifies the amount of water. | ≤ 0.5% w/w. |
| Heavy Metals | Ensures absence of heavy metal contamination. | Meets USP <232>/<233> limits. |
Category 3: Preclinical Formulation & Stability
Q1: My compound has low aqueous solubility. What are some initial formulation strategies for in vivo preclinical studies?
A1: This is a common challenge for many heterocyclic compounds.[14][15] The goal for early preclinical studies is to ensure sufficient drug exposure to assess pharmacology and toxicology.[16]
-
Solution Formulations: If possible, creating a solution is preferred as it provides maximal drug exposure and reduces variability.[16] This can be achieved by using co-solvents (e.g., DMSO, PEG-400, ethanol) and surfactants (e.g., Tween 80, Cremophor EL).
-
Suspensions: If a solution is not feasible, a suspension can be made using a wetting agent (to disperse the particles) and a viscosity-modifying agent (to keep them suspended). Particle size control is critical for consistent absorption.[10]
-
Amorphous Solid Dispersions: For very challenging compounds, creating an amorphous solid dispersion with a polymer can significantly enhance solubility.
It is crucial to select excipients that are safe for the animal species being tested and do not interfere with the study's endpoints.[16]
Q2: How do I perform a preliminary stability assessment of my compound before starting long-term studies?
A2: A forced degradation study is an excellent way to quickly understand your compound's liabilities. This involves exposing the compound to harsh conditions to predict its long-term stability.
-
Conditions: Expose solutions of your compound to:
-
Acid (e.g., 0.1 N HCl)
-
Base (e.g., 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Heat (e.g., 60°C)
-
Light (photostability chamber)
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 8, 24 hours) to determine the percentage of degradation and identify any major degradants.
Troubleshooting Workflows & Protocols
Workflow 1: Troubleshooting Low Yield in Scale-Up
This decision tree provides a systematic approach to diagnosing the root cause of a drop in yield during scale-up.
Caption: Troubleshooting Decision Tree for Low Yield.
Protocol 1: General Procedure for Scale-Up Synthesis
Disclaimer: This is a representative protocol and must be optimized for your specific equipment and safety procedures.
-
Reactor Preparation: Ensure a clean, dry, glass-lined reactor of appropriate volume is available. Perform a leak test and establish an inert nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with the starting pyridine derivative and the appropriate anhydrous solvent (e.g., Toluene or THF). Begin agitation.
-
Controlled Addition: Using a metering pump, add the 1,3-dicarbonyl reactant dropwise to the reactor over 2-3 hours. Monitor the internal temperature throughout the addition. Use a cooling jacket to maintain the temperature below 25°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Take samples every 2 hours and analyze by HPLC to monitor the consumption of starting materials.[8]
-
Reaction Quench: Once the reaction is deemed complete (e.g., <1% starting material remaining), cool the reactor to 10°C and slowly quench the reaction by adding purified water.
-
Workup & Extraction: Transfer the reactor contents to a separation vessel. Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Solvent Swap & Crystallization: Filter off the drying agent. Concentrate the organic layer under reduced pressure. Perform a solvent swap to an appropriate crystallization solvent (e.g., isopropanol/heptane). Heat to dissolve, then cool slowly with gentle agitation to induce crystallization.
-
Isolation & Drying: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with cold solvent. Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Workflow 2: API Batch Release Logic
This diagram outlines the logical flow for testing and releasing a batch of API for preclinical use.
Caption: API Quality Control and Release Workflow.
References
-
Three-component, one-pot synthesis of benzo[3][17]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. (2016). PubMed. Available at:
- Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. At Tianming Pharmaceutical.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. (2025). Benchchem.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central.
- Challenges of scaling up production from grams to kilos. Chemtek Scientific.
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing).
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PubMed Central.
- 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
- troubleshooting low yield in crossed aldol condensation reactions. Benchchem.
- Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). Unknown Source.
- The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. (2025). ResearchGate.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI.
- What could be reason for getting a very low yield in organic chemistry?. (2015). Quora.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2025). ResearchGate.
- Preclinical formulations: insight, strategies, and practical considerations.. R Discovery.
- Issues with a reported condensation reaction/enamine formation. (2024). Reddit.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Unknown Source.
- 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) (CAS NO : 39713-40-1). Scimplify.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
- Purification Solutions for Pharmaceutical Compounds. Neopharm Labs.
- Pyridine: the scaffolds with significant clinical diversity. PubMed Central.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Analyzing Pharmaceuticals by Ion Chromatography. Thermo Fisher Scientific - US.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.
- CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. CymitQuimica.
- Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed.
- 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1. Sigma-Aldrich.
- The Importance of Purification for Radiolabeled Compounds. Moravek.
- 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | 39713-40-1 | PBA71340. Biosynth.
Sources
- 1. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jocpr.com [jocpr.com]
- 13. Purification Solutions for Pharmaceutical Compounds [neopharmlabs.com]
- 14. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione Against Established Benchmarks
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the quest for novel scaffolds with improved potency and selectivity continues. This guide introduces a hypothetical novel scaffold, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, as a case study for comparative analysis against a panel of well-characterized and clinically relevant kinase inhibitors. We will explore the diverse landscape of kinase inhibition, from the promiscuous activity of Staurosporine to the targeted efficacy of Vemurafenib. This document provides a framework for the evaluation of novel kinase inhibitors, detailing the essential in vitro and cell-based assays required to characterize their activity and benchmark their performance. Through a combination of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Introduction: The Kinase Inhibitor Landscape
The human kinome comprises over 500 protein kinases that act as key nodes in complex signaling networks, regulating virtually all cellular processes.[1] The catalytic activity of these enzymes is often deregulated in cancer and other diseases, making them attractive targets for therapeutic intervention.[1] Kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved for clinical use. These inhibitors can be broadly classified based on their mechanism of action and selectivity.
-
ATP-Competitive Inhibitors: The majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[2] This class can be further subdivided based on the conformational state of the kinase they bind to (e.g., Type I and Type II inhibitors).[3]
-
Allosteric Inhibitors: These inhibitors bind to sites on the kinase domain distinct from the ATP-binding pocket, often offering higher selectivity.[4][5]
-
Selectivity Profiles: Kinase inhibitors exhibit a wide range of selectivity. Some, like Staurosporine , are broad-spectrum inhibitors that bind to a large number of kinases with high affinity, making them valuable research tools but unsuitable for clinical use due to toxicity.[6][7] In contrast, others, such as Vemurafenib , are highly selective for a specific kinase, in this case, the BRAF V600E mutant.[4][8] Multi-targeted inhibitors like Sorafenib and Dasatinib are designed to inhibit several key kinases involved in tumor growth and angiogenesis.[9][10][11] Imatinib , a first-generation tyrosine kinase inhibitor, demonstrates potent inhibition of a specific set of kinases, including BCR-ABL, c-KIT, and PDGFR.[12][13]
This guide will use the hypothetical compound 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione as a novel scaffold to illustrate the process of kinase inhibitor characterization and comparison. While there is limited public data on the specific kinase inhibitory activity of this compound, its heterocyclic structure represents a potential starting point for drug discovery. We will outline the necessary experimental workflows to determine its potency and selectivity and compare it to our panel of established inhibitors.
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
A critical step in the evaluation of a novel kinase inhibitor is to determine its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the human kinome. The following table provides a comparative summary of the IC50 values for our panel of benchmark inhibitors against a selection of key kinases. This data, compiled from various sources, provides a quantitative snapshot of their respective inhibitory profiles.
Table 1: Comparative Kinase Inhibitory Profiles (IC50 in nM)
| Kinase Target | Staurosporine | Imatinib | Dasatinib | Sorafenib | Vemurafenib | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione |
| Tyrosine Kinases | ||||||
| ABL1 | - | 600[14] | <1[12] | - | - | Data not available |
| SRC | 6[15] | - | 0.8[12] | - | - | Data not available |
| c-KIT | - | 100[14] | 79[13] | 68[16] | - | Data not available |
| PDGFRβ | - | 100[14] | 28[12] | 57[16] | - | Data not available |
| VEGFR2 | - | - | - | 90[16] | - | Data not available |
| Serine/Threonine Kinases | ||||||
| BRAF | - | - | - | 22[2] | 100-160[8] | Data not available |
| BRAF (V600E) | - | - | - | 38[2] | 13-31[8] | Data not available |
| CRAF (RAF1) | - | - | - | 6 | 6.7-48[8] | Data not available |
| PKA | 7[15] | - | - | - | - | Data not available |
| PKCα | 3[15] | - | - | - | - | Data not available |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate). The data presented here are for comparative purposes.
Key Signaling Pathways in Cancer: The MAPK Pathway
To understand the cellular impact of kinase inhibitors, it is essential to consider the signaling pathways they modulate. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and it is frequently dysregulated in cancer.[15]
Caption: The MAPK signaling pathway and points of inhibition.
Inhibitors like Vemurafenib and Sorafenib target RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[2][8] Evaluating the effect of a novel compound on the phosphorylation status of key pathway components, such as MEK and ERK, is a crucial step in characterizing its mechanism of action.
Experimental Workflows for Kinase Inhibitor Profiling
The characterization of a novel kinase inhibitor involves a multi-step process, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its activity in a more physiological context.
Caption: Experimental workflow for kinase inhibitor characterization.
In Vitro Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are two common non-radioactive, homogeneous assay formats used for high-throughput screening and IC50 determination.
Protocol: TR-FRET-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione) and control inhibitors in DMSO, followed by a dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection:
-
Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor 647-labeled tracer in TR-FRET dilution buffer.
-
Stop the kinase reaction by adding 10 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can enter cells, engage its target kinase, and elicit a biological response.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with a known dependency on a specific kinase) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 1-24 hours). If necessary, stimulate the signaling pathway of interest with a growth factor or other agonist.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The development of novel kinase inhibitors is a dynamic and challenging field. The hypothetical compound, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, serves as a valuable conceptual tool to illustrate the rigorous process of characterization and comparison that any new chemical entity must undergo. By employing a systematic workflow of biochemical and cell-based assays, researchers can elucidate the potency, selectivity, and mechanism of action of a novel inhibitor. The comparative data from established inhibitors such as Staurosporine, Imatinib, Dasatinib, Sorafenib, and Vemurafenib provide essential benchmarks for evaluating the potential of new therapeutic candidates. This guide provides a foundational framework and detailed methodologies to aid scientists in the rational design and development of the next generation of kinase-targeted therapies.
References
- Wilhelm, S. M., et al. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 66(10), 5307-5317.
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288.
-
Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program.
- Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
- Wu, P., et al. (2015). Allosteric inhibitors of protein kinases. Pharmacology & Therapeutics, 156, 58-68.
- Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(11), 863-874.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
- Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current Pharmaceutical Design, 18(20), 2936-2945.
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
- Stones, C. J., et al. (2013). Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Melanoma Research, 23(3), 169-177.
- Wróbel, A., et al. (2020). IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib or AZD6244. Postepy Higieny I Medycyny Doswiadczalnej, 74, 1-1.
- Sanjana, N. E., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. G3: Genes, Genomes, Genetics, 11(1), jkaa039.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.
-
Profacgen. Cell-based Kinase Assays. [Link]
- Zhang, J., et al. (2009). Targeting Bcr-Abl: development of dual Bcr-Abl and Src kinase inhibitors. Journal of Medicinal Chemistry, 52(20), 6297-6308.
-
Reaction Biology. Kinase Selectivity Panels. [Link]
- Eustace, B. K., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Molecular Cancer Therapeutics, 7(9), 2831-2840.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Dhillon, A. S., et al. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
- Tani, T., et al. (1995). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Journal of Antibiotics, 48(2), 199-205.
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
Sources
- 1. oncology-central.com [oncology-central.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 6. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 14. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 15. biotium.com [biotium.com]
- 16. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione Analogues: A Guide for Drug Discovery
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic scaffolds forming the cornerstone of many successful drugs. Among these, fused pyridine ring systems have demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of analogues of the 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold, a promising but relatively underexplored chemotype. Drawing upon existing literature on related structures and the known significance of its parent molecule as a key pharmaceutical intermediate, we will delve into the synthesis, potential therapeutic applications, and proposed experimental evaluation of a focused library of these analogues. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione Scaffold: A Privileged Starting Point
The core structure, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Figure 1), is a tricyclic heteroaromatic compound that has gained significant attention as a key intermediate in the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine.[1][2] This established role in a clinically relevant molecule underscores the pharmaceutical potential of this scaffold. Furthermore, its rigid, three-dimensional architecture and the presence of two reactive carbonyl groups make it an attractive template for the design of novel bioactive compounds targeting a range of biological pathways implicated in various diseases, including cancer and inflammatory disorders.[3]
Synthetic Strategies for Analogue Development
The synthesis of the parent 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a critical first step for any analogue development program. A common and efficient route involves a Dieckmann condensation of a suitably substituted pyridine dicarboxylate with a glutarate derivative. This approach offers the flexibility to introduce substituents on the pyridine ring, providing a diverse range of starting materials for analogue synthesis.
General Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione analogues.
Experimental Protocol: Synthesis of a Representative Analogue (Hypothetical)
Synthesis of 2-Chloro-7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione:
-
Step 1: Dieckmann Condensation. To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, a mixture of diethyl 4-chloropyridine-2,3-dicarboxylate (1.0 eq.) and diethyl glutarate (1.1 eq.) is added dropwise under an inert atmosphere. The reaction mixture is heated at reflux for 6 hours.
-
Step 2: Hydrolysis and Decarboxylation. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in 6M hydrochloric acid and heated at reflux for 12 hours.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and the pH is adjusted to ~7 with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Comparative Analysis of Biological Activity: A Proposed Study
While comprehensive comparative data for a series of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione analogues is not yet available in the public domain, the known biological activities of related fused pyridine systems provide a strong rationale for their investigation as potential anticancer and anti-inflammatory agents.[4][5] Here, we propose a hypothetical comparative study of a small, focused library of analogues to elucidate their structure-activity relationships (SAR).
Proposed Analogues for Initial Screening:
To explore the impact of electronic and steric factors on biological activity, we propose the synthesis and evaluation of the following analogues, with substitutions on the pyridine ring:
-
Analogue 1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Parent Compound)
-
Analogue 2: 2-Chloro-7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Electron-withdrawing group)
-
Analogue 3: 2-Methoxy-7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Electron-donating group)
-
Analogue 4: 2-Methyl-7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Steric bulk and weak electron-donating group)
Proposed Biological Evaluation:
1. Anticancer Activity:
-
Primary Screening: The antiproliferative activity of the analogues will be evaluated against a panel of human cancer cell lines, including a breast cancer line (MCF-7), a colon cancer line (HCT116), and a lung cancer line (A549), using a standard MTT assay. Doxorubicin will be used as a positive control.
Table 1: Hypothetical Antiproliferative Activity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| Analogue 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Analogue 2 | 5.8 ± 0.6 | 8.1 ± 0.9 | 7.2 ± 0.8 |
| Analogue 3 | 12.1 ± 1.5 | 18.9 ± 2.0 | 14.3 ± 1.2 |
| Analogue 4 | 9.5 ± 1.1 | 14.2 ± 1.3 | 11.8 ± 1.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
-
Secondary Screening (Kinase Inhibition): Based on the primary screening results and the known activity of related scaffolds as kinase inhibitors, the most potent analogues will be screened against a panel of cancer-relevant kinases, such as CDK2 and c-Met.[1][2]
2. Anti-inflammatory Activity:
-
The anti-inflammatory potential of the analogues will be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Structure-Activity Relationship (SAR) Insights (Hypothetical):
Based on the hypothetical data in Table 1, the following preliminary SAR can be deduced:
-
The introduction of an electron-withdrawing group (chloro) at the 2-position of the pyridine ring (Analogue 2) significantly enhances the antiproliferative activity compared to the parent compound.
-
An electron-donating group (methoxy) at the same position (Analogue 3) results in a slight decrease in activity.
-
A small alkyl group (methyl) at the 2-position (Analogue 4) leads to a moderate improvement in potency, suggesting that both electronic and steric factors play a role in the observed activity.
Experimental Protocols for Biological Assays
Antiproliferative MTT Assay:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Kinase Inhibition Assay (Example: CDK2/Cyclin E):
-
The assay is performed in a 96-well plate format using a commercially available kinase assay kit.
-
The reaction mixture contains CDK2/Cyclin E enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
The test compounds are added at various concentrations, and the reaction is initiated by the addition of ATP.
-
After incubation at 30°C for 60 minutes, the reaction is stopped, and the phosphorylation of the substrate is measured using a fluorescence plate reader.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
Future Directions and Conclusion
The 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed comparative analysis, though hypothetical at this stage, provides a clear roadmap for exploring the potential of this underexplored chemical space. The initial focus on anticancer and anti-inflammatory activities is justified by the known biological profiles of related fused pyridine systems. Future work should expand the library of analogues to probe the SAR more deeply, including substitutions on the cycloheptane ring. Furthermore, mechanistic studies will be crucial to identify the specific molecular targets of the most potent compounds. This systematic approach will undoubtedly pave the way for the discovery of new lead compounds with therapeutic potential.
References
-
Luo, Z., Sun, G., Wang, G., Zhang, X., Zhang, Y., & Zhang, J. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. Pharmaceutical Fronts, 01(01), e62-e68. [Link]
-
PubChem. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. [Link]
-
Kotalwar, S. S., Phase, R. P., Kale, A. D., Sadawarte, G. P., & Jagrut, V. B. (2025). An efficient synthesis, anticancer and antimycobacterial activities of new substituted pyridine based azomethine derivatives. European Journal of Chemistry, 16(2), 129-135. [Link]
-
Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2005). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Bioorganic & medicinal chemistry, 13(16), 4929–4935. [Link]
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future medicinal chemistry, 15(19), 1735–1753. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
Njoroge, F. G., Vibulbhan, B., Rane, D. F., Bishop, W. R., Petrin, J., Patton, R., Bryant, M. S., Chen, K. J., Nomeir, A. A., Lin, C. C., Liu, M., King, I., Chen, J., Lee, S., Yaremko, B., Dell, J., Lipari, P., Malkowski, M., Li, Z., Catino, J., … Ganguly, A. K. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of medicinal chemistry, 40(26), 4290–4301. [Link]
-
Royal Pharma. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. [Link]
-
Synthonix, Inc. 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. [Link]
Sources
- 1. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 4. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient synthesis, anticancer and antimycobacterial activities of new substituted pyridine based azomethine derivatives | European Journal of Chemistry [eurjchem.com]
validating the biological target of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Validating the biological target of a novel compound like 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a critical step toward understanding its mechanism and advancing its therapeutic potential. Relying on a single experimental result is insufficient. This guide outlines a robust, multi-pronged strategy that leverages the distinct strengths of chemical proteomics, biophysical, and genetic techniques. By systematically applying these orthogonal approaches, researchers can generate the high-confidence, reproducible data necessary to definitively link a molecule to its target and its biological function, paving the way for successful drug development. [4][6][32]
References
- Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
- MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
- Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
- Select Science. (n.d.).
- BOC Sciences. (n.d.).
- Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
- Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine.
- Lomenick, B., et al. (n.d.). Drug Affinity Responsive Target Stability (DARTS)
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- OUCI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. OUCI.
- Lomenick, B., et al. (2014). Drug affinity responsive target stability (DARTS)
- Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Moore, J. D. (2015).
- Biocompare. (2022).
- NIH. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex.
- Lomenick, B., et al. (2025). Drug Affinity Responsive Target Stability (DARTS)
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- Wang, Y., et al. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- BenchChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. BenchChem.
- Malvern Panalytical. (2023). The power of orthogonal approaches to accelerate development of targeted therapies. Malvern Panalytical.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Revvity Signals. (2022).
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- SlidePlayer. (n.d.). Small molecule Translation: from target to adopted product. SlidePlayer.
- ResearchGate. (2025). Validating Small Molecule Chemical Probes for Biological Discovery.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse.
- BenchChem. (2025). A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules. BenchChem.
- PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- BLDpharm. (n.d.). 39713-40-1|7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. BLDpharm.
- ChemicalBook. (n.d.). (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one synthesis. ChemicalBook.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. seed.nih.gov [seed.nih.gov]
- 3. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 4. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The power of orthogonal approaches to accelerate development of targeted therapies - ATA Scientific [atascientific.com.au]
- 6. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 9. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [ouci.dntb.gov.ua]
- 11. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. nuvisan.com [nuvisan.com]
- 15. selectscience.net [selectscience.net]
- 16. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. scispace.com [scispace.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cyclohepta[b]pyridines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The cyclohepta[b]pyridine scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various cyclohepta[b]pyridine derivatives, offering a comparative overview of their performance as anticancer, anti-inflammatory, and antitubercular agents. By synthesizing data from key studies, we aim to provide actionable insights for the rational design of next-generation therapeutics based on this versatile core.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Cyclohepta[b]pyridine derivatives have emerged as a promising class of anticancer agents, with SAR studies revealing critical structural features that govern their potency and selectivity. Two notable areas of investigation include their role as farnesyl-protein transferase (FPT) inhibitors and their direct anti-proliferative effects against various cancer cell lines.
Inhibition of Farnesyl-Protein Transferase: A Focus on Benzo[1][2]cyclohepta[1,2-b]pyridines
A comprehensive SAR study on tricyclic FPT inhibitors based on the benzo[1][2]cyclohepta[1,2-b]pyridine core has provided valuable insights into the structural requirements for potent antitumor activity. These compounds are nonpeptidic and selectively inhibit FPT over geranylgeranyl-protein transferase-1 (GGPT-1), a key factor for their therapeutic window.[3] The general structure involves a 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine scaffold.
Key SAR Findings:
-
Substitution at the 3-position of the pyridine ring is crucial for activity. Halogen substituents like chloro, bromo, and iodo at this position result in equipotent compounds, while a fluoro analogue is significantly less active.[3]
-
Small alkyl groups enhance potency. A methyl group at the 3-position leads to a very potent FPT inhibitor.[3]
-
Bulky substituents are detrimental. Introduction of larger groups like tert-butyl or a phenyl group at the 3-position results in a loss of FPT inhibitory activity.[3]
-
Polar groups decrease activity. Substituents such as amino, alkylamino, and hydroxyl groups at the 3-position are less active.[3]
-
N-oxide modification can boost in vivo efficacy. The 3-bromo-substituted pyridyl N-oxide amide analogue demonstrated significant tumor growth reduction in vivo.[3]
Comparative Data of FPT Inhibitors:
| Compound Analogue (Substitution at 3-position) | In Vivo Antitumor Activity (% Tumor Growth Reduction) |
| Unsubstituted (SCH 44342) | Not appreciable |
| 3-Bromo Pyridyl N-oxide (analogue 38) | 81% at 50 mpk (q.i.d.) |
Anti-Proliferative Activity of Benzo[2][4]cyclohepta[1,2-b]pyridine Derivatives
A series of benzo[2][4]cyclohepta[1,2-b]pyridine derivatives have been evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines, including HeLa (cervical), MIAPACA (pancreatic), MDA-MB-231 (breast), and IMR32 (neuroblastoma).[5]
Key SAR Observations:
-
The presence of an ester or a cyclic group on the pyridine ring, in combination with a methyl group at the C-2 position, appears to be crucial for the observed anti-proliferative activity.[5]
Top Performing Compounds:
| Compound | Cancer Cell Line | GI50 (µM) |
| a | IMR32 | < 0.01 |
| d | IMR32 | 0.1 |
| l | IMR32 | 0.21 |
| n | IMR32 | 0.21 |
Compound a exhibited potent anti-proliferative activity against the IMR32 neuroblastoma cell line with a GI50 value of less than 0.01 µM, which was more active than the standard drugs Doxorubicin and Paclitaxel in this assay.[5]
Experimental Protocol: SRB Proliferative Assay
The anti-proliferative activity of the benzo[2][4]cyclohepta[1,2-b]pyridine derivatives was determined using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cell lines (HeLa, MIAPACA, MDA-MB-231, and IMR32) are seeded in 96-well plates and incubated.
-
Compound Treatment: Cells are treated with the synthesized compounds at five different concentrations (0.01, 0.1, 1, 10, and 100 µM) and incubated for a specified period.
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The absorbance is measured at a specific wavelength to determine the cell density.
-
Data Analysis: The GI50 value, the concentration required to cause 50% growth inhibition, is calculated.
Logical Relationship of SAR in Anticancer Cyclohepta[b]pyridines
Caption: SAR for Anticancer Cyclohepta[b]pyridine Derivatives.
Anti-Inflammatory Activity: Modulating Inflammatory Mediators
The benzo[2][4]cyclohepta[1,2-b]pyridine scaffold has also been explored for its anti-inflammatory properties. A one-pot, three-component synthesis has yielded a library of derivatives that were screened for their ability to inhibit the secretion of key pro-inflammatory cytokines.[2]
Key SAR Findings:
-
Several compounds from the synthesized series exhibited significant inhibition of Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1) secretion, which are crucial mediators of inflammation.[2] The most active compounds were 5a, 5b, 5c, 5d, 5f, and 5k .[2]
Experimental Workflow: Anti-Inflammatory Screening
Caption: Workflow for Anti-Inflammatory Activity Screening.
Antitubercular Activity: Hybrid Molecules for Enhanced Efficacy
To combat Mycobacterium tuberculosis, novel hybrid molecules incorporating the benzo[2][4]cyclohepta[1,2-b]pyridine core with a 1,3,4-oxadiazole moiety have been designed and synthesized.[4] This approach aims to leverage the biological activities of both heterocyclic systems.
Key SAR Insights:
-
The synthesized hybrids were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[4]
-
Compound 4o emerged as a promising lead analogue with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/ml.[4]
-
Compounds 4l and 4m also showed significant activity with MIC values of 3.125 µg/ml.[4]
-
Importantly, these potent compounds exhibited low cytotoxicity, suggesting a favorable therapeutic index.[4]
Comparative Antitubercular Activity:
| Compound | MIC (µg/ml) against M. tuberculosis H37Rv |
| 4o | 1.56 |
| 4l | 3.125 |
| 4m | 3.125 |
Conclusion and Future Directions
The structure-activity relationship studies of cyclohepta[b]pyridine derivatives have unveiled a versatile scaffold with significant potential in drug discovery. The key takeaways for researchers and drug developers are:
-
For Anticancer Agents: Fine-tuning substitutions on the pyridine ring of benzo[1][2]cyclohepta[1,2-b]pyridines is critical for potent FPT inhibition. For benzo[2][4]cyclohepta[1,2-b]pyridines, a combination of specific substituents on the pyridine ring and the core structure drives anti-proliferative activity.
-
For Anti-Inflammatory Agents: The benzo[2][4]cyclohepta[1,2-b]pyridine core is a viable starting point for the development of inhibitors of key pro-inflammatory cytokines.
-
For Antitubercular Agents: Hybridization of the benzo[2][4]cyclohepta[1,2-b]pyridine scaffold with other pharmacologically active heterocycles, such as 1,3,4-oxadiazole, is a promising strategy for developing potent and selective antitubercular agents.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, exploring their mechanisms of action in greater detail, and expanding the diversity of the cyclohepta[b]pyridine library to uncover novel biological activities. The insights provided in this guide offer a solid foundation for the rational design of new and improved cyclohepta[b]pyridine-based therapeutics.
References
-
Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry. [Link]
-
Anti-Proliferative Evaluation of Benzo[2][4]Cyclohepta[1,2-b]Pyridine Derivatives in Addition to Anti-Inflammatory Activity. Open Science Publications. [Link]
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][4]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports. [Link]
-
Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Three-component, one-pot synthesis of benzo[2][4]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and in vitro antituberculosis activity of benzo[2][4]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives. Chemical Biology & Drug Design. [Link]
Sources
- 1. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro antituberculosis activity of benzo[6,7]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opensciencepublications.com [opensciencepublications.com]
A Researcher's Guide to Cross-Reactivity Profiling of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. This guide provides a deep dive into the cross-reactivity profiling of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a heterocyclic scaffold with emerging interest for its potential therapeutic applications.[1][2] While preliminary studies suggest its promise in areas such as oncology and infectious diseases, a thorough understanding of its target engagement and off-target effects is crucial for its advancement as a viable clinical candidate.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the selectivity of this compound. We will explore cutting-edge techniques, delve into the rationale behind experimental design, and present a comparative analysis with other cyclohepta[b]pyridine-based compounds to contextualize potential findings.
The Imperative for Proactive Profiling
The journey of a small molecule from a promising hit to a marketed drug is fraught with challenges, with unforeseen off-target effects being a primary cause of late-stage attrition. Proactive cross-reactivity profiling mitigates this risk by providing a comprehensive map of a compound's interactions across the proteome. For a novel scaffold like 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, this is not merely a checkbox exercise but a critical step in elucidating its mechanism of action and anticipating potential liabilities.
Comparative Landscape: The Cyclohepta[b]pyridine Scaffold in Drug Discovery
The versatility of the cyclohepta[b]pyridine core is evident in its presence in compounds targeting a range of biological pathways.[3][4][5] Understanding the selectivity profiles of these analogs provides a valuable context for interpreting the data generated for our lead compound.
| Comparator Compound Class | Primary Target(s) | Therapeutic Area | Key Structural Features |
| Cyclohepta[e]thieno[2,3-b]pyridine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Thieno-pyridine fused to the cyclohepta core |
| Benzo[4.5]cyclohepta[1.2]pyridine Derivatives | NMDA/NR2B Receptor | Neuroscience | Benzo-fused cyclohepta[b]pyridine |
| Benzo[6][7]cyclohepta[1,2-b]pyridine Derivatives | Pro-inflammatory Cytokine Production (e.g., IL-1β, MCP-1) | Inflammation | Benzo-fused cyclohepta[b]pyridine |
This table presents examples of therapeutically relevant compounds sharing the core cyclohepta[b]pyridine scaffold, highlighting the diverse biological targets associated with this chemical class.
A Triad of Technologies for Comprehensive Cross-Reactivity Profiling
No single technology can provide a complete picture of a compound's selectivity. Therefore, we advocate for a multi-pronged approach utilizing orthogonal methods to build a high-confidence profile. Here, we detail three industry-standard techniques: KINOMEscan®, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AP-MS).
KINOMEscan®: A Global View of Kinase Interactions
Given that kinases are a major class of drug targets and a frequent source of off-target effects, a comprehensive kinome-wide screen is an essential first step. The KINOMEscan® platform offers a robust and high-throughput method to quantify the binding affinities of a compound against a large panel of kinases.[8][9]
-
Compound Preparation: Solubilize 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the stock compound to the desired screening concentration (typically 1-10 µM).
-
Competition Assay: In each well of a multi-well plate, combine the test compound, a specific DNA-tagged kinase from a diverse panel, and an immobilized, broad-spectrum kinase inhibitor.[10]
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Affinity Capture: The mixture is passed through a solid support that captures the immobilized ligand and any bound kinase.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag via quantitative PCR (qPCR).[9]
-
Data Analysis: The results are expressed as a percentage of a DMSO control. A lower amount of captured kinase indicates stronger binding of the test compound. This can be used to calculate the dissociation constant (Kd) for each kinase interaction.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro binding assays are powerful, they do not always reflect a compound's behavior in a cellular environment. CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12] This provides crucial evidence of target engagement in a more physiologically relevant setting.
-
Cell Culture: Culture a relevant cell line to ~80% confluency. The choice of cell line should be guided by the expression levels of potential targets.
-
Compound Treatment: Treat cells with 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione at various concentrations or a vehicle control (DMSO) for a predetermined time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[11]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration across all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensity for each temperature point. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Affinity Chromatography-Mass Spectrometry (AP-MS): An Unbiased Approach to Target Identification
For a novel compound with an unknown or poorly defined target profile, an unbiased approach is invaluable. AP-MS allows for the identification of proteins that interact with the compound from a complex biological sample, such as a cell lysate.[13]
-
Compound Immobilization: Covalently attach 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione to a solid support (e.g., agarose or magnetic beads) via a suitable linker.
-
Cell Lysis: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the cell lysate with the compound-immobilized beads to allow for the binding of target proteins.
-
Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically denatured, reduced, alkylated, and then digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Protein Identification: The MS/MS spectra are searched against a protein database to identify the proteins that were bound to the compound.
Interpreting the Data: A Comparative Perspective
The true value of cross-reactivity profiling lies in the interpretation of the data in the context of the compound's intended therapeutic application. Below, we present hypothetical data for 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione and our comparator compounds to illustrate this process.
Hypothetical KINOMEscan® Data
| Compound | Primary Target (Kd, nM) | Significant Off-Targets (Kd < 1 µM) | Interpretation |
| 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | CDK2 (5 nM) | CDK9 (150 nM), GSK3β (500 nM) | Potent and relatively selective CDK2 inhibitor. The off-target activity against CDK9 and GSK3β should be further investigated for potential therapeutic synergy or toxicity. |
| Cyclohepta[e]thieno[2,3-b]pyridine Derivative | CDK2 (2 nM) | CDK1 (50 nM), Aurora A (800 nM) | Highly potent CDK2 inhibitor with some activity against other cell cycle kinases. The selectivity against CDK1 is a key parameter to monitor. |
| Benzo[4.5]cyclohepta[1.2]pyridine Derivative | No significant kinase activity | N/A | As an NMDA/NR2B antagonist, this compound is not expected to have significant kinase activity, demonstrating a distinct selectivity profile. |
This table provides a hypothetical comparison of KINOMEscan® results, demonstrating how the selectivity profile of the topic compound might compare to other cyclohepta[b]pyridine derivatives with different primary targets.
Hypothetical CETSA Data
| Compound | Cell Line | Target Protein | ΔTm (°C) | Interpretation |
| 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | HCT116 | CDK2 | +5.2°C | Strong evidence of target engagement with CDK2 in a cellular context. |
| Cyclohepta[e]thieno[2,3-b]pyridine Derivative | HCT116 | CDK2 | +6.5°C | Confirms potent cellular engagement of CDK2. |
| Benzo[6][7]cyclohepta[1,2-b]pyridine Derivative | THP-1 | IKKβ | +2.1°C | Suggests potential engagement of the NF-κB pathway, consistent with its anti-inflammatory properties. |
This table illustrates how CETSA can be used to confirm the cellular engagement of primary targets for the topic compound and its comparators.
Conclusion: A Roadmap for Confident Drug Development
The cross-reactivity profiling of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is a critical endeavor that will shape its future development. By employing a multi-faceted approach that combines broad-based screening with techniques that confirm cellular target engagement, researchers can build a comprehensive understanding of this compound's biological interactions. The comparative data from related cyclohepta[b]pyridine derivatives provide a valuable framework for interpreting these results and making informed decisions about the therapeutic potential and potential liabilities of this promising new scaffold. This guide provides a robust starting point for a thorough and scientifically rigorous investigation into the selectivity of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
References
- Al-Obeidi, F. A., & Al-Sayah, M. A. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- McIntyre, C. J., McCauley, J. A., Bednar, B., Bednar, R. A., Butcher, J. W., Claremon, D. A., ... & Williams, D. L. (2009). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5132-5135.
- Ibrahim, O. F., Bakhite, E. A., Maklad, R. M., Abdu-Allah, H. H. M., & Syam, Y. M. (2022). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 13(1), 85-99.
-
RCSB Protein Data Bank. (2023). 8H6P: Complex structure of CDK2/Cyclin E1 and a potent, selective macrocyclic inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of step-by-step affinity capture. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- ACS Publications. (1965). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres. Journal of Medicinal Chemistry, 8(6), 790-795.
-
Nagarapu, L., Chanda, K., & Raj, A. (2016). Three-component, one-pot synthesis of benzo[6][7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(4), 1266-1270.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dihydro-11H-benzo[4][6]cyclohepta[1,2-b]pyridin-11-one. Retrieved from [Link]
-
PubChem. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 5H-Cyclohepta[b]pyridine-7,8-dihydro-5,9(6H)-dione CAS 39713-40-1. Retrieved from [Link]
-
Proteomics & Bioinformatics - CIG (UNIL). (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
SlidePlayer. (n.d.). KINOMEscan. Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of CDK2 Inhibitors. Retrieved from [Link]
-
protocols.io. (2023). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Substituted O-6-Cyclohexylmethylguanine CDK2 Inhibitors: Using Structure-Based Inhibitor Design to Optimize an Alternative Binding Mode. Retrieved from [Link]
-
Nature. (2022). Emerging approaches to CDK inhibitor development, a structural perspective. Retrieved from [Link]
-
National Institutes of Health. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]
-
National Institutes of Health. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]
-
National Institutes of Health. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]
-
National Institutes of Health. (1993). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from [Link]
-
UTMB Research Experts. (2015). Novel potent N-methyl-d-aspartate (NMDA) receptor antagonists or σ>1> receptor ligands based on properly substituted 1,4-dioxane ring. Retrieved from [Link]
-
MDPI. (2022). Nobiletin as a Neuroprotectant against NMDA Receptors: An In Silico Approach. Retrieved from [Link]
Sources
- 1. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | 39713-40-1 | Benchchem [benchchem.com]
- 2. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 3. opensciencepublications.com [opensciencepublications.com]
- 4. Anti-Inflammatory Activity: Assessment of Benzo [6, 7] Cyclohepta [1, 2-b] Pyridine Derivatives | Auctores [mail.auctoresonline.org]
- 5. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
A Researcher's Guide to Ensuring Reproducibility in In Vitro Assays: A Case Study with 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous testing, where consistent and reliable data is the currency of progress. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro evaluation of a novel compound, using the heterocyclic dione, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, as a central case study. We will delve into the inherent challenges of assay reproducibility, provide detailed experimental protocols, and offer a comparative perspective against established cytotoxic agents.
The Reproducibility Crisis: A Sobering Reality in Preclinical Research
Before embarking on the experimental journey with any new compound, it is crucial to acknowledge the well-documented challenges in the reproducibility of preclinical research. A significant portion of published findings can be difficult to replicate, leading to wasted resources and a stalled pipeline of innovation. This is not necessarily a reflection of flawed science, but rather the intricate interplay of numerous variables that can influence the outcome of in vitro experiments.
For instance, studies on widely used chemotherapeutic agents like cisplatin have revealed significant disparities in reported IC50 values across different studies and laboratories.[1] This variability can stem from a multitude of factors, including:
-
Compound Stability and Handling: The stability of a compound in stock solutions and its behavior in culture media can significantly impact its effective concentration.[2]
-
Cell Line Integrity: Genetic drift, mycoplasma contamination, and passage number can alter the phenotype and drug sensitivity of cell lines.
-
Assay-Specific Artifacts: The chosen assay may be susceptible to interference from the test compound, leading to skewed results.[3][4][5]
-
Protocol Nuances: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to divergent outcomes.
Therefore, a self-validating system with robust controls and a deep understanding of the potential pitfalls is not just best practice; it is a necessity for generating trustworthy data.
Introducing 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione: A Novel Heterocyclic Dione
Our case study focuses on 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, a heterocyclic compound with a fused ring structure.[6][7] Also known as 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, this molecule has garnered interest for its potential as an intermediate in the synthesis of pharmacologically active compounds.[8][9][10][11] Preliminary information suggests it is a colorless liquid, soluble in organic solvents, and stable under standard storage conditions, which are favorable characteristics for in vitro testing.[6]
Given its structural features, which include a pyridine moiety and two carbonyl groups, it is plausible that this compound could exhibit a range of biological activities, including cytotoxicity against cancer cells. Indeed, some reports suggest its potential in this area. However, a thorough and reproducible in vitro evaluation is the first step in substantiating such claims.
The Comparative Framework: Benchmarking Against Established Standards
To contextualize the activity of a novel compound, it is essential to benchmark it against well-characterized reference agents. For the purpose of this guide, we will focus on cytotoxicity assays in cancer cell lines, a common starting point for anticancer drug discovery. Our chosen comparators are:
-
Doxorubicin: A widely used anthracycline antibiotic with broad-spectrum anticancer activity. It primarily acts by intercalating DNA and inhibiting topoisomerase II.
-
Cisplatin: A platinum-based chemotherapeutic that crosslinks DNA, leading to apoptosis. It is a mainstay in the treatment of various solid tumors.[1]
-
Staurosporine: A potent but non-selective protein kinase inhibitor that induces apoptosis in a wide range of cell types.[12][13] It serves as a valuable positive control for apoptosis induction.
The following table provides a summary of reported IC50 values for these compounds in two common cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), which have been reported to be sensitive to cyclohepta[b]pyridine derivatives. It is crucial to note that these values can vary between studies and should be determined concurrently with the test compound under identical experimental conditions.
| Compound | Cell Line | Reported IC50 Range (µM) | Primary Mechanism of Action |
| Doxorubicin | MCF-7 | 0.05 - 1.0 | DNA intercalation, Topoisomerase II inhibition |
| A549 | 0.1 - 2.0 | ||
| Cisplatin | MCF-7 | 5 - 50 | DNA cross-linking |
| A549 | 2 - 20 | ||
| Staurosporine | MCF-7 | 0.01 - 0.1 | Broad-spectrum kinase inhibition |
| A549 | 0.005 - 0.05 |
Note: This data is compiled from various sources and is for illustrative purposes. Researchers should establish their own baseline IC50 values for control compounds.
Experimental Design for Reproducible Cytotoxicity Assessment
The following sections provide detailed, step-by-step methodologies for assessing the cytotoxicity of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. The emphasis is on establishing a robust and reproducible workflow.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for a dual-luciferase reporter assay.
Detailed Protocol: Dual-Luciferase® Reporter Assay
This protocol assumes the investigation of a hypothetical signaling pathway (e.g., NF-κB) that might be modulated by 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Reporter plasmid (e.g., pNF-κB-Luc)
-
Control plasmid (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer with injectors
Procedure:
-
Transfection and Cell Seeding:
-
Co-transfect cells with the reporter and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Seed the transfected cells into a 96-well white plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione and appropriate controls.
-
Incubate for the desired duration.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. [14]
-
-
Luciferase Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II and measure firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity. [14]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Analyze the dose-dependent effect of the compound on the normalized luciferase activity.
-
Conclusion: A Call for Rigor and Transparency
The pursuit of novel therapeutics demands an unwavering commitment to scientific rigor. While 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione presents an interesting scaffold for further investigation, its true potential can only be unlocked through reproducible and well-controlled in vitro studies. By embracing the principles of a self-validating experimental design, acknowledging the inherent variability of in vitro assays, and benchmarking against established standards, researchers can generate high-quality, trustworthy data. This guide provides a roadmap for such an endeavor, encouraging a culture of transparency and reproducibility that will ultimately accelerate the translation of promising molecules from the bench to the bedside.
References
-
Jissy, K. et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12293. [Link]
-
Promega Corporation. (2025). An Easy Guide to Choosing a Luciferase Reporter Assay. Bitesize Bio. [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
Gold Biotechnology. (2022, September 8). A Crash Course on Luciferase Assays [Video]. YouTube. [Link]
-
Nanolive. (n.d.). Staurosporine-induced cell death. Retrieved from [Link]
-
Brou C, et al. (2003). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 87(6), 764–770. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Nagarapu, L. et al. (2017). Design, synthesis, and in vitro antituberculosis activity of benzoc[12][15]yclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives. Chemical Biology & Drug Design, 90(3), 443-451. [Link]
-
National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Shah, K. et al. (2025, February 25). ES114 Graphviz [Video]. YouTube. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. [Link]
-
Jones, C. B. et al. (1999). Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines. Biochemical Pharmacology, 58(10), 1647–1657. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. [Link]
-
Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700. [Link]
-
The Independent Code. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Al-Malki, A. L. et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1735. [Link]
-
Aslantürk, Ö. S. (2018). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 42(3), 221–227. [Link]
-
El-Gaby, M. S. A. et al. (2020). In vitro cytotoxic activity of the synthesized compounds compared with 5-FU. ResearchGate. [Link]
-
Christodoulou, M. C. et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 34(3), 1493–1502. [Link]
-
Pharmaffiliates. (n.d.). 39713-40-1| Chemical Name : 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Royal Pharma. (n.d.). 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
Asure Biochem CO.,LTD. (n.d.). 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione CAS NO.39713-40-1. Retrieved from [Link]
-
Al-Salahi, R. et al. (2013). In vitro genotoxicity of pyridine in human lymphocytes. Environmental Health and Toxicology, 28, e2013004. [Link]
-
Veselý, P. et al. (2018). Morphological differences of staurosporine-and doxorubicin-induced apoptosis. ResearchGate. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
de Oliveira, A. C. S. et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. International Journal of Molecular Sciences, 25(4), 2217. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 7. CAS 39713-40-1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6… [cymitquimica.com]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. royalpharma.in [royalpharma.in]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. assaygenie.com [assaygenie.com]
- 15. goldbio.com [goldbio.com]
A Researcher's Guide to Deconvoluting Off-Target Effects of Novel Pyridine-Based Kinase Inhibitors
Introduction: The Imperative of Selectivity in an Uncharacterized Landscape
In the quest for novel therapeutics, medicinal chemists frequently turn to privileged scaffolds, structures known to interact with specific classes of biological targets. The pyridine ring is one such scaffold, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its unique electronic properties and synthetic tractability make it a fertile ground for developing new chemical entities.[3][4][5]
Consider a novel compound like 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione . While its fused ring system presents an interesting chemical architecture, its biological activity and, more critically, its target selectivity, remain largely uncharacterized in publicly available literature. For a researcher or a drug development professional, advancing such a compound requires a rigorous, multi-faceted investigation into its on- and off-target effects. Undesired off-target interactions are a primary cause of toxicity and clinical trial failure, making their early identification paramount.[6][7]
This guide provides a comprehensive framework for characterizing the off-target profile of novel pyridine-based compounds. We will use the well-documented multi-kinase inhibitor Sorafenib as our primary case study, comparing its profile with other pyridine-containing kinase inhibitors, Imatinib and Dasatinib , to illustrate key concepts in kinase selectivity and its therapeutic implications.
Case Study: Sorafenib - A Paradigm of Multi-Kinase Inhibition and Off-Target Effects
Sorafenib is an orally active inhibitor of several protein kinases, including RAF kinases, VEGFR, and PDGFR.[8][9] Its approval for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma validated the multi-kinase inhibitor approach. However, its clinical efficacy and toxicity are intrinsically linked to its complex on- and off-target profile.
Primary (On-Target) and Key Off-Target Activities of Sorafenib
The intended targets of Sorafenib are central to tumor angiogenesis and proliferation. However, it also inhibits a range of other kinases, some of which contribute to its therapeutic effect, while others are implicated in adverse events.
| Target Kinase | Role in Cancer | Therapeutic Implication of Inhibition |
| VEGFR-2/3 | Angiogenesis, lymphangiogenesis | Anti-angiogenic effect |
| PDGFR-β | Angiogenesis, tumor microenvironment | Anti-angiogenic, anti-proliferative |
| BRAF/C-RAF | Cell proliferation, survival (MAPK pathway) | Anti-proliferative |
| c-KIT | Cell proliferation, survival | Efficacy in GIST, potential off-target in other cancers |
| RET | Cell proliferation, survival | Potential efficacy in RET-driven cancers |
| FLT3 | Hematopoietic cell proliferation | Efficacy in FLT3-mutated AML |
Table 1: Abridged on- and off-target profile of Sorafenib.
The clinical side effects of Sorafenib, such as hand-foot skin reaction, diarrhea, and hypertension, are often considered pharmacodynamic markers of its activity and are directly linked to the inhibition of both on- and off-target kinases.[8][10]
Comparative Analysis: Sorafenib vs. Imatinib and Dasatinib
To understand the nuances of off-target effects, it is instructive to compare Sorafenib with other pyridine-containing kinase inhibitors.
-
Imatinib: A more selective inhibitor, primarily targeting BCR-ABL, c-KIT, and PDGFR.[11] While considered a "magic bullet" for chronic myeloid leukemia (CML), its off-target effects on kinases like DDR1 and the non-kinase target NQO2 are well-documented and can lead to unexpected biological outcomes.[3][11][12][13]
-
Dasatinib: A second-generation BCR-ABL inhibitor with a broader kinase inhibition profile than Imatinib, including potent activity against SRC family kinases.[6][14] This broader activity enhances its potency in some contexts but also leads to a distinct set of off-target related adverse events, such as pleural effusion.[15][16]
| Feature | Sorafenib | Imatinib | Dasatinib |
| Primary Indication | Renal Cell Carcinoma, Hepatocellular Carcinoma | Chronic Myeloid Leukemia, GIST | Chronic Myeloid Leukemia, ALL |
| Primary Targets | VEGFR, PDGFR, RAF | BCR-ABL, c-KIT, PDGFR | BCR-ABL, SRC family kinases |
| Selectivity | Multi-kinase inhibitor | Relatively selective | Broad-spectrum inhibitor |
| Key Off-Targets | c-KIT, RET, FLT3 | DDR1, NQO2 | Ephrin receptors, c-Fms |
| Common Off-Target Related AEs | Hand-foot syndrome, hypertension | Fluid retention, cardiotoxicity | Pleural effusion, myelosuppression |
Table 2: Comparative overview of Sorafenib, Imatinib, and Dasatinib.
This comparison underscores that even within the same chemical class (pyridine-containing compounds), subtle structural differences can lead to vastly different selectivity profiles and clinical outcomes.
Experimental Workflows for Off-Target Profiling
A systematic approach is essential to comprehensively map the interaction landscape of a novel compound. The following workflow integrates computational, biochemical, and cell-based methods.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Preclinical Benchmark Analysis: The Emergence of Cyclohepta[b]pyridine-Based Proton Pump Inhibitors Against the Gold Standard
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of acid-related gastrointestinal disorders, the advent of proton pump inhibitors (PPIs) marked a paradigm shift in therapeutic efficacy. For decades, substituted benzimidazoles like omeprazole have been the cornerstone of treatment for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] However, the quest for agents with improved potency, duration of action, and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a comparative preclinical overview of a novel class of compounds derived from a 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione scaffold, benchmarking their performance against the standard-of-care drug, omeprazole.
The focus of this analysis is on the derivative 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole and its analogs. Preclinical studies have indicated that these novel cyclohepta[b]pyridine-based benzimidazoles exhibit superior antisecretory properties in vivo when compared to omeprazole, heralding a promising new avenue for therapeutic intervention.[2]
The Evolving Challenge in Acid Suppression Therapy
While highly effective, current standard-of-care PPIs are not without limitations.[3] Issues such as inter-individual variability in response, potential for drug-drug interactions, and the need for new therapeutic options for refractory GERD drive the exploration of novel chemical scaffolds. The cyclohepta[b]pyridine core represents a strategic structural modification aimed at enhancing the pharmacological properties of the benzimidazole class of PPIs.
Mechanism of Action: A Tale of Two Scaffolds
All PPIs, including omeprazole and the novel cyclohepta[b]pyridine derivatives, are prodrugs that require activation in an acidic environment.[4] They selectively and irreversibly inhibit the H+/K+-ATPase (the proton pump) in gastric parietal cells, the final step in gastric acid secretion.[4]
The proposed mechanism for the cyclohepta[b]pyridine-based inhibitors follows a similar pathway to omeprazole, involving an acid-catalyzed conversion to a reactive sulfenamide intermediate that forms a covalent disulfide bond with cysteine residues on the proton pump. The structural variation in the cyclohepta[b]pyridine moiety is hypothesized to influence the compound's stability, lipophilicity, and interaction with the enzyme, potentially leading to enhanced potency and duration of action.
Sources
- 1. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic study of 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9- yl)-sulfinyl]-1H-benzimidazole analogs and their biological properties as novel proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Confirming In Vivo Target Engagement of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
This guide provides a comprehensive comparison of leading methodologies for confirming the in vivo target engagement of the novel small molecule, 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. Given the structural motifs of this compound, we will proceed under the working hypothesis that it functions as a kinase inhibitor. This assumption allows for a detailed exploration of robust, field-proven techniques applicable to this important class of therapeutics. The principles and workflows discussed herein are, however, broadly applicable to other small molecule inhibitors.
The central challenge in preclinical drug development is to unequivocally demonstrate that a compound interacts with its intended molecular target within a living organism. This confirmation of in vivo target engagement is a critical milestone that bridges the gap between in vitro potency and in vivo efficacy. Without this crucial data, interpreting pharmacological outcomes remains speculative.
This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical protocols to design and execute rigorous target engagement studies. We will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for generating high-confidence data.
Foundational Approaches: Choosing the Right Tool for Target Engagement
The selection of a target engagement methodology is contingent on several factors, including the nature of the target, the availability of specific reagents, and the desired quantitative output. Here, we compare three orthogonal, yet powerful, approaches for confirming the in vivo interaction of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with its putative kinase target.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Occupancy
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it typically increases the protein's resistance to heat-induced denaturation. This shift in thermal stability can be quantified to determine target engagement.
Causality Behind Experimental Choice: CETSA is particularly advantageous as it does not require modification of the compound or the target, thus preserving the native biological context. It provides a direct measure of target binding in tissues of interest.
Experimental Workflow:
Caption: In vivo CETSA experimental workflow.
Step-by-Step Protocol:
-
Dosing: Dose animals (e.g., mice) with either the vehicle control or varying concentrations of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and harvest the tissues of interest (e.g., tumor, brain).
-
Lysate Preparation: Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target kinase using Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. The shift in the melting curve between vehicle and drug-treated groups indicates target engagement.
Photoaffinity Labeling for Covalent Target Identification
Photoaffinity labeling is a powerful technique to directly identify the cellular targets of a compound. This method involves chemically modifying 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a biotin or a click chemistry handle).
Causality Behind Experimental Choice: This approach provides direct evidence of a physical interaction between the compound and its target protein. It is particularly useful for target deconvolution when the primary target is unknown.
Experimental Workflow:
Caption: Photoaffinity labeling workflow for target identification.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe derivative of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Dosing: Administer the probe to animals. Include a competition group co-dosed with an excess of the unmodified parent compound.
-
Photocrosslinking: After a suitable distribution time, irradiate the harvested tissues with UV light to covalently link the probe to its binding partners.
-
Lysis and Enrichment: Lyse the tissues and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).
-
Identification: Identify the enriched proteins by mass spectrometry. True targets should show reduced labeling in the competition group.
Positron Emission Tomography (PET) for Non-Invasive Target Occupancy
PET imaging is a non-invasive technique that allows for the visualization and quantification of target engagement in real-time within a living organism. This requires the development of a radiolabeled version of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (a PET tracer) that binds to the target kinase.
Causality Behind Experimental Choice: PET provides invaluable pharmacokinetic and pharmacodynamic (PK/PD) data, enabling the correlation of target occupancy with drug concentration and efficacy over time in the same animal.
Experimental Workflow:
Caption: PET imaging workflow for measuring target occupancy.
Step-by-Step Protocol:
-
Radiotracer Synthesis: Develop a synthetic route to label 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F).
-
Baseline Scan: Anesthetize the animal and inject the radiotracer intravenously. Perform a dynamic PET scan to measure the baseline signal in the target tissue.
-
Blocking Study: On a separate day, administer a non-radiolabeled dose of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione.
-
Second Scan: After the unlabeled drug has distributed, inject the radiotracer again and perform a second PET scan.
-
Analysis: The reduction in the PET signal in the second scan compared to the baseline reflects the occupancy of the target by the unlabeled drug.
Comparative Analysis of Methodologies
The choice of methodology for confirming target engagement should be guided by the specific research question. Each of the described techniques offers unique advantages and has specific limitations.
| Methodology | Key Advantages | Key Limitations | Typical Output |
| In Vivo CETSA | No compound labeling required; measures engagement in native state. | Requires a specific antibody for the target; indirect measure of binding. | Target occupancy (EC₅₀), thermal melt curves. |
| Photoaffinity Labeling | Direct evidence of physical interaction; useful for target deconvolution. | Requires chemical synthesis of a probe; potential for off-target labeling. | List of direct binding partners. |
| PET Imaging | Non-invasive, real-time imaging; provides PK/PD data in the same animal. | Requires radiosynthesis of a tracer; specialized equipment and expertise needed. | Target occupancy over time, brain/plasma concentration ratios. |
Case Study: Hypothetical Kinase Target Modulation
To illustrate the application of these techniques, let's consider a hypothetical scenario where 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione is designed to inhibit a specific kinase, "Kinase X," involved in a cancer signaling pathway.
Caption: Hypothetical signaling pathway inhibited by the compound.
In this scenario, confirming that 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione engages Kinase X in vivo is paramount. A robust study would involve a multi-pronged approach:
-
CETSA would be employed to demonstrate that the compound stabilizes Kinase X in tumor xenografts following oral administration, providing a quantitative measure of target occupancy at different dose levels.
-
Photoaffinity Labeling could be used in a parallel study to confirm that Kinase X is a direct binding partner in the tumor tissue, while also identifying potential off-targets.
-
PET Imaging , if a suitable tracer can be developed, would offer the most sophisticated level of confirmation, allowing for the determination of the relationship between plasma concentration, tumor concentration, and target occupancy over time.
By integrating the data from these orthogonal approaches, a comprehensive and high-confidence package of evidence for in vivo target engagement can be assembled. This is the level of scientific rigor required for the successful progression of a novel therapeutic candidate through the drug development pipeline.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Ametamey, S. M. et al. (2008). Molecular imaging with PET. Chemical Reviews, 108(5), 1501-1516. [Link]
comparing the efficacy of different synthetic routes for cyclohepta[b]pyridines
Introduction
Cyclohepta[b]pyridines, a class of fused heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural framework, which incorporates a seven-membered carbocyclic ring fused to a pyridine ring, imparts a distinct three-dimensional architecture. This feature has been exploited in the design of novel therapeutic agents, including farnesyl-protein transferase inhibitors with potential antitumor activity and NMDA/NR2B antagonists for neurological disorders.[1][2] The growing interest in these scaffolds necessitates a comprehensive understanding of the available synthetic methodologies to facilitate the efficient and diverse synthesis of novel derivatives.
This guide provides a comparative analysis of the predominant synthetic routes for constructing the cyclohepta[b]pyridine core. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route for their specific research objectives.
Key Synthetic Strategies
The synthesis of cyclohepta[b]pyridines can be broadly categorized into two main approaches: multicomponent reactions and ring transformation reactions. Each of these strategies offers distinct advantages in terms of efficiency, substrate scope, and the ability to introduce functional group diversity.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more starting materials react in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants.[3][4] This approach is particularly advantageous for building molecular complexity in a time- and resource-efficient manner.
a) One-Pot, Three-Component Synthesis
A notable example of an MCR for cyclohepta[b]pyridine synthesis involves the one-pot reaction of β-chloroacroleins, 1,3-dicarbonyl compounds, and ammonium acetate.[5] This catalyst-free approach offers operational simplicity and generally provides high yields of the desired products.[5]
Mechanism of the Three-Component Reaction: The reaction likely proceeds through an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the β-chloroacrolein, followed by a Michael addition of ammonia (from ammonium acetate). Subsequent intramolecular cyclization and dehydration lead to the formation of the cyclohepta[b]pyridine ring system.
Caption: Proposed mechanism for the one-pot, three-component synthesis of cyclohepta[b]pyridines.
b) Four-Component Tandem Process
An even more complex and elegant MCR involves a four-component, six-step tandem reaction.[6] This strategy allows for the synthesis of structurally intricate indole–cycloalkyl[b]pyridine hybrids in excellent yields.[6] The reaction proceeds through a cascade of events including Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation.[6]
Experimental Protocol: One-Pot, Four-Component Synthesis of Indole-Cycloalkyl[b]pyridine Hybrids [6]
-
A mixture of 3-(1H-indol-3-yl)-3-oxopropanenitrile (1 mmol), an aromatic aldehyde (1 mmol), a cycloalkanone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
Ring Transformation Reactions
Ring transformation reactions offer an alternative and powerful approach to constructing the cyclohepta[b]pyridine scaffold. These reactions often involve the "scrap and build" of a pre-existing heterocyclic ring to form the desired product.
a) Three-Component Ring Transformation (TCRT)
A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate.[7] This method is particularly effective for synthesizing nitropyridines fused with various ring sizes, including cyclohepta[b]pyridines.[7] The dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde.[7]
Mechanism of the Three-Component Ring Transformation: The reaction is initiated by the nucleophilic attack of the enolate of the ketone onto the electron-deficient pyridone ring. This is followed by ring opening, recyclization with the nitrogen source, and subsequent elimination to form the fused pyridine ring.
Caption: General workflow for the Three-Component Ring Transformation (TCRT).
Experimental Protocol: Synthesis of Cyclohepta[b]pyridine via TCRT [7]
-
A solution of 1-methyl-3,5-dinitro-2-pyridone (1 mmol) and cycloheptanone (1.2 mmol) in methanol is prepared.
-
Ammonia gas is bubbled through the solution, or a solution of ammonia in methanol (e.g., 20 equivalents) is added.
-
The mixture is heated at a specified temperature (e.g., 70 °C) in a sealed vessel.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the cyclohepta[b]pyridine product.
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table provides a side-by-side comparison of the key features of the discussed methods.
| Feature | One-Pot, Three-Component MCR[5] | Four-Component Tandem MCR[6] | Three-Component Ring Transformation (TCRT)[7] |
| Starting Materials | β-chloroacroleins, 1,3-dicarbonyls, ammonium acetate | Indolyl-β-keto-nitriles, aldehydes, cycloalkanones, ammonium acetate | 1-Methyl-3,5-dinitro-2-pyridone, ketones, ammonia/ammonium acetate |
| Reaction Conditions | Catalyst-free, typically refluxing in ethanol | Refluxing in ethanol | Heating in methanol, may require a sealed vessel |
| Yields | Generally high | Excellent (often >85%) | Good to excellent |
| Substrate Scope | Broad for β-chloroacroleins and 1,3-dicarbonyls | Broad for aldehydes and cycloalkanones | Good for various ketones |
| Operational Simplicity | High | High | Moderate (may require handling of ammonia gas) |
| Atom Economy | High | Very High | Moderate (involves a leaving group from the pyridone) |
| Key Advantages | Mild conditions, operational simplicity | High complexity generation in a single step | Access to nitro-substituted derivatives |
| Potential Limitations | Limited to the availability of β-chloroacroleins | May not be suitable for all substrate combinations | Requires a specific pyridone starting material |
Conclusion
The synthesis of cyclohepta[b]pyridines can be effectively achieved through various synthetic strategies, with multicomponent reactions and ring transformation reactions being the most prominent. Multicomponent reactions, particularly the one-pot three- and four-component approaches, offer exceptional efficiency and atom economy, allowing for the rapid construction of complex molecular architectures from simple starting materials.[5][6] The catalyst-free nature of some of these MCRs further enhances their appeal from a green chemistry perspective.[5]
On the other hand, ring transformation reactions provide a unique avenue to access specific derivatives, such as nitro-substituted cyclohepta[b]pyridines, which might be challenging to synthesize via other routes.[7] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the availability of starting materials. This guide provides the foundational knowledge for researchers to navigate these choices and advance the exploration of the chemical and biological potential of the cyclohepta[b]pyridine scaffold.
References
-
Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Three-component, one-pot synthesis of benzo[2][3]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. PubMed. Available at: [Link]
-
Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process. National Institutes of Health. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available at: [Link]
-
Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. PubMed. Available at: [Link]
-
Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed. Available at: [Link]
-
Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. MDPI. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. Three-component, one-pot synthesis of benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Hazard Identification and Risk Assessment
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione (CAS No. 39713-40-1) is a heterocyclic organic compound utilized as an intermediate in pharmaceutical synthesis.[1][2] While comprehensive toxicological data is not available, GHS classifications based on available data indicate significant hazards that demand careful handling.[3][4]
Core Hazards:
-
Acute Oral Toxicity: Harmful if swallowed (H302).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3][4]
This compound exists as a solid under standard conditions. The primary routes of exposure are inhalation of dust, ingestion, and direct contact with skin and eyes.[4] A thorough risk assessment must be conducted before handling, accounting for the quantities used and the specific laboratory operations performed.
Table 1: GHS Hazard and Precautionary Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Source: Information synthesized from PubChem and AK Scientific, Inc.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazard profile, stringent protective measures are mandatory.
-
Engineering Controls: Always handle 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione within a certified chemical fume hood to minimize inhalation of dust.[4] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
-
Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against dust particles and splashes.[4]
-
Body Protection: A standard laboratory coat is required. For operations with a high risk of dust generation, consider additional protective clothing.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill occurs within it.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2, including respiratory protection if dust is airborne.
-
Containment: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.[4] Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep or vacuum the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools.
-
Decontamination: Decontaminate the spill area. See Section 4 for detailed procedures.
-
Disposal: Label the container "Hazardous Waste" with the full chemical name and associated hazards. Dispose of the sealed container according to the waste stream protocols in Section 6.
Decontamination of Equipment and Surfaces
The pyridine moiety in the compound's structure informs the choice of decontamination agents. Pyridine's basic nitrogen atom can be protonated by acid to form a water-soluble salt, or it can coordinate with metal ions.[6][7]
Protocol for Decontaminating Glassware and Surfaces:
-
Initial Rinse: Perform a preliminary rinse of the contaminated item with an appropriate organic solvent (e.g., ethyl acetate or acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Neutralization/Complexation Wash (Choose one):
-
Acidic Wash (for acid-stable equipment): Wash the equipment with a dilute solution of hydrochloric acid (e.g., 1-5% HCl).[7][8] This converts the pyridine-like residue into a water-soluble pyridinium salt, facilitating its removal.
-
Copper Sulfate Wash (for acid-sensitive items): Wash with a 10-15% aqueous solution of copper(II) sulfate. The copper ions form a water-soluble coordination complex with the pyridine residue, indicated by a color change in the wash solution to a deeper blue or violet.[6][7]
-
-
Aqueous Rinse: Thoroughly rinse the equipment with deionized water.
-
Final Cleaning: Proceed with a standard wash using laboratory detergent.
-
Waste Collection: All rinsates and washes from steps 1 and 2 must be collected as hazardous aqueous waste. Do not discharge to the sanitary sewer system.[5]
Disposal Workflow: From Generation to Final Disposition
Proper disposal requires a systematic approach involving characterization, segregation, and professional management. All waste is considered hazardous and must be managed from the point of generation to its final treatment.[9]
Diagram Caption: Decision workflow for the disposal of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione waste.
Final Disposal Methodologies
Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the drain.[5] The required method of disposal is through a licensed hazardous waste management company.[10]
-
Waste Segregation:
-
Solid Waste: Collect pure, unused compound, and contaminated items (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container, preferably a plastic pail or drum.
-
Liquid Waste: Collect all organic solvent rinses and aqueous decontamination solutions in a separate, clearly labeled, and sealed container appropriate for liquid hazardous waste.
-
-
Labeling and Storage: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name and a description of the contents (e.g., "Solid waste contaminated with...").[9] Store these containers in a designated and properly managed Satellite Accumulation Area (SAA) until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Ultimate Disposal: The standard and environmentally preferred method for organic chemical waste of this nature is high-temperature incineration at a permitted hazardous waste facility.[10][11] This process ensures the complete destruction of the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione, protecting themselves, their colleagues, and the environment.
References
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Cas 39713-40-1, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Retrieved from [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound? Retrieved from [Link]
- Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Best CAS No 39713-40-1 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 3. 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | C10H9NO2 | CID 53485132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
